Triptolide
描述
This compound has been used in trials studying the treatment of HIV, Crohn's Disease, Intestinal Diseases, Gastrointestinal Diseases, and Digestive System Diseases, among others.
This compound has been reported in Aspergillus niger, Celastraceae, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
also has antiangiogenic, anti-inflammatory, and neuroprotective activities; a phytogenic antineoplastic agent; a tri-epoxide phenanthrene from Chinese herb, Tripterygium wilfordii; structure
属性
IUPAC Name |
(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBIRQPKNDILPW-CIVMWXNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041144 | |
| Record name | Triptolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38748-32-2 | |
| Record name | Triptolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38748-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triptolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038748322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triptolide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | triptolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triptolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,8bS)-6-hydroxy-8b-methyl-6a-(propan-2-yl)-3b,4,4a,6,6a,7a,7b,8b,9,10-decahydrotrisoxireno[6,7:8a,9:4b,5]phenanthro[1,2-c]furan-1(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPTOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19ALD1S53J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Triptolide's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triptolide, a diterpenoid triepoxide extracted from the traditional Chinese medicinal plant Tripterygium wilfordii, has demonstrated potent anti-neoplastic properties across a wide spectrum of cancers. Its multifaceted mechanism of action, which distinguishes it from many conventional chemotherapeutic agents, centers on its ability to act as a global transcription inhibitor. The primary molecular target is the XPB subunit of the general transcription factor TFIIH, leading to a cascade of downstream effects including the induction of apoptosis, modulation of critical signaling pathways, and inhibition of DNA repair. This technical guide provides an in-depth exploration of this compound's core mechanisms in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved.
Core Mechanism: Covalent Inhibition of TFIIH and Global Transcription
The principal mechanism underlying this compound's potent anticancer activity is its direct interaction with the general transcription factor TFIIH, a crucial component of the RNA Polymerase II (RNAPII) pre-initiation complex.
This compound forms a covalent bond with the Xeroderma Pigmentosum group B (XPB) protein, a critical subunit of TFIIH that possesses DNA-dependent ATPase activity.[1][2][3] This covalent binding irreversibly inhibits the ATPase function of XPB, which is essential for unwinding DNA at the promoter region, thereby preventing the initiation of transcription by RNAPII.[1][4] The consequence is a global shutdown of transcription, which disproportionately affects cancer cells due to their high transcriptional demand and reliance on short-lived mRNAs that encode key oncogenes and survival proteins.[1] This inhibition of RNAPII-mediated transcription can be observed at nanomolar concentrations.[5] Furthermore, this compound induces the proteasome-dependent degradation of RPB1, the largest subunit of RNAPII, further cementing the transcriptional blockade.[6]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways to ensure programmed cell death in malignant cells.
Intrinsic (Mitochondrial) Pathway
This compound disrupts mitochondrial homeostasis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It downregulates anti-apoptotic members like Bcl-2 while upregulating pro-apoptotic members such as Bax.[7][8][9] This shift leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, beginning with caspase-9 and culminating in the executioner caspase-3.[7][8]
Extrinsic (Death Receptor) Pathway
The compound also sensitizes cancer cells to death receptor-mediated apoptosis. This compound treatment has been shown to increase the expression of death receptors like Fas on the cell surface.[7] This upregulation facilitates the activation of caspase-8 upon ligand binding, which can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[7]
Quantitative Data: Apoptosis Induction
The pro-apoptotic efficacy of this compound is dose- and time-dependent across various cancer cell lines.
| Cell Line | Concentration (nM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |
| MDA-MB-231 (Breast) | 25 | 72 | 57.47 (Early + Late) | [10] |
| MDA-MB-231 (Breast) | 50 | 48 | ~80 | [11] |
| BT-474 (Breast) | 50 | 48 | ~80 | [11] |
| MCF7 (Breast) | 50 | 48 | ~80 | [11] |
| MV-4-11 (AML) | 20 | 48 | 54.70 | [5] |
| MV-4-11 (AML) | 50 | 48 | 98.07 | [5] |
| THP-1 (AML) | 20 | 48 | 43.02 | [5] |
| THP-1 (AML) | 50 | 48 | 79.38 | [5] |
| SW1990 (Pancreatic) | 40 ng/mL (~111 nM) | 24 | Significantly Increased | [12] |
| HT-3 (Cervical) | 10-50 | 48 | Dose-dependent Increase | [13] |
| U14 (Cervical) | 10-50 | 48 | Dose-dependent Increase | [13] |
Modulation of Key Signaling Pathways
Beyond its direct effect on transcription, this compound modulates several signaling pathways that are crucial for cancer cell survival, proliferation, and stress response.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is constitutively active in many cancers, promoting cell survival and inflammation. This compound is a potent inhibitor of this pathway.[14][15] It prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB dimers (p65/p50) in the cytoplasm.[14][16] By blocking IκBα degradation, this compound prevents the nuclear translocation and transcriptional activity of NF-κB, thereby downregulating its anti-apoptotic and pro-proliferative target genes.[16][17]
Inhibition of the Heat Shock Response
Cancer cells often overexpress heat shock proteins (HSPs), such as HSP70, to survive cellular stress and evade apoptosis. This compound is an effective inhibitor of the heat shock response.[18] It acts on the Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs. While this compound does not prevent HSF1 trimerization, nuclear translocation, or its binding to DNA, it specifically abrogates the transactivation function of HSF1.[18][19][20] This prevents the induction of HSPs, rendering cancer cells vulnerable to stress-induced cell death.[18][19]
Antiproliferative Activity
This compound exhibits potent, broad-spectrum antiproliferative activity against cancer cells, with IC50 values frequently in the low nanomolar range. This effect is a direct consequence of its ability to inhibit the transcription of key cell cycle regulators.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound varies among different cancer cell lines, but consistently demonstrates high potency.
| Cell Line | Cancer Type | IC50 (nM) at 48h | Reference |
| Hematological | |||
| MV-4-11 | Acute Myeloid Leukemia | < 15 | [5] |
| KG-1 | Acute Myeloid Leukemia | < 15 | [5] |
| THP-1 | Acute Myeloid Leukemia | < 15 | [5] |
| HL-60 | Acute Myeloid Leukemia | < 15 | [5] |
| Solid Tumors | |||
| HuCCT1 | Cholangiocarcinoma | 12.6 ± 0.6 | [21] |
| QBC939 | Cholangiocarcinoma | 20.5 ± 4.2 | [21] |
| FRH0201 | Cholangiocarcinoma | 18.5 ± 0.7 | [21] |
| A549/TaxR | Lung (Taxol-resistant) | ~40 | [22] |
| MDA-MB-231 | Breast (TNBC) | > 30 | [5] |
| MCF-7 | Breast | > 30 | [5] |
| HCT116 | Colorectal | > 30 | [5] |
| HepG2 | Liver | > 30 | [5] |
Note: The NCI-60 cell line screen found an average IC50 of 12 nM. Specific values can vary based on assay conditions.
Appendix: Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, 72 hours).[23]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of ~0.5 mg/mL.[24][25]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[26]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[24][27]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[23] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[24]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from medium-only wells.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[28]
-
Cell Treatment: Culture and treat cells with this compound as described for the experimental endpoint.
-
Cell Harvesting:
-
Washing: Centrifuge the cell suspension at ~300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[28]
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[29]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[28]
-
Add 5 µL of Annexin V-FITC and 2-5 µL of Propidium Iodide (PI) staining solution.[28][29]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[28]
-
-
Analysis:
Protein Expression Analysis (Western Blot)
This protocol detects specific proteins to confirm the molecular effects of this compound.
-
Cell Lysis: After treatment with this compound, wash cells twice with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-p-p65) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with washing buffer (e.g., TBST) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
References
- 1. XPB, a Subunit of TFIIH, Is a Target of the Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 3. [PDF] XPB, a subunit of TFIIH, is a target of the natural product this compound. | Semantic Scholar [semanticscholar.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. This compound Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Pol II inhibition activates cell death independently from the loss of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Induces Leydig Cell Apoptosis by Disrupting Mitochondrial Dynamics in Rats [frontiersin.org]
- 9. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 10. mdpi.com [mdpi.com]
- 11. This compound induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis of human pancreatic cancer cells induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces immunogenic cell death in cervical cancer cells via ER stress and redox modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound activates the Nrf2 signaling pathway and inhibits the NF-κB signaling pathway to improve Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound, an inhibitor of the human heat shock response that enhances stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. broadpharm.com [broadpharm.com]
- 28. benchchem.com [benchchem.com]
- 29. Annexin V Staining Protocol [bdbiosciences.com]
Triptolide: A Technical Guide to its Discovery, Natural Source, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triptolide, a potent diterpenoid triepoxide, has garnered significant attention in the scientific community for its broad spectrum of biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties. This technical guide provides an in-depth overview of the discovery of this compound, its natural origin, and the methodologies for its extraction and characterization. Furthermore, it elucidates the core signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery and Natural Source
This compound was first isolated and characterized in 1972 by S. Morris Kupchan and his colleagues.[1] The discovery was the result of a screening program for antileukemic agents from plant sources.
The sole natural source of this compound is the perennial vine Tripterygium wilfordii Hook F , commonly known as "Lei Gong Teng" or "Thunder God Vine".[1][2] This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis and other inflammatory conditions. The active compounds, including this compound, are primarily found in the root of the plant.
Quantitative Data on this compound Extraction
The yield of this compound from its natural source can vary depending on the extraction and purification methods employed. The following table summarizes reported quantitative data.
| Parameter | Value | Source |
| Extraction Rate | 0.0062 wt% | Patent CN105273037B[3] |
| Purity (Post-purification) | Up to 99.9% | Patent CN105273037B[3] |
| This compound Content in Ethyl Acetate (B1210297) Extract | 807.32 ± 51.94 µg/g | Brinker and Raskin, 2005[4][5] |
| Tripdiolide (B192610) Content in Ethyl Acetate Extract | 366.13 ± 17.21 µg/g | Brinker and Raskin, 2005[4][5] |
Experimental Protocols
Extraction of this compound from Tripterygium wilfordii
A common method for the extraction of this compound from the dried and powdered roots of Tripterygium wilfordii involves solvent extraction.
Protocol: Solvent Extraction
-
Maceration: The powdered root material is macerated with a suitable organic solvent. Ethanol and ethyl acetate are commonly used due to their effectiveness in dissolving this compound.[6]
-
Extraction: The mixture is typically subjected to reflux or sonication to enhance extraction efficiency. The process is repeated multiple times to ensure maximum recovery.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
An alternative and more advanced method is Supercritical Fluid Extraction (SFE), which utilizes supercritical carbon dioxide. This method is known for its efficiency and the absence of residual organic solvents.[6]
Isolation and Purification
The crude extract contains a complex mixture of compounds, necessitating further purification to isolate this compound.
Protocol: Column Chromatography
-
Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase for column chromatography.[6]
-
Elution: The crude extract is loaded onto the silica gel column and eluted with a solvent system of increasing polarity. A common gradient involves hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol.[4][6]
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions rich in this compound are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization or by using high-performance liquid chromatography (HPLC).
Characterization and Purity Analysis
The identity and purity of the isolated this compound are confirmed using various analytical techniques.
Protocol: Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reversed-phase HPLC with a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly employed, with UV detection at approximately 219 nm.[4][5][7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to elucidate its fragmentation pattern, confirming its chemical structure.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of this compound, providing detailed information about the arrangement of atoms within the molecule.
Core Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
General Experimental Workflow
References
- 1. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 2. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105273037B - The method of separation and Extraction this compound from tripterygium wilfordii plant - Google Patents [patents.google.com]
- 4. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of tripdiolide in root extracts of Tripterygium wilfordii by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction Process, Separation and Identification of this compound from Tripterygium Wilfordii Hook. f. Extract [plantextractwholesale.com]
- 7. Determination of this compound in root extracts of Tripterygium wilfordii by solid-phase extraction and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of in vivo and in vitro metabolites of this compound by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolite identification of this compound by data-dependent accurate mass spectrometric analysis in combination with online hydrogen/deuterium exchange and multiple data-mining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptolide molecular targets in autoimmune diseases
An In-depth Technical Guide on the Molecular Targets of Triptolide in Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a diterpenoid triepoxide extracted from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, has garnered significant scientific interest for its potent anti-inflammatory, immunosuppressive, and anti-proliferative properties.[1][2] These characteristics make it a promising therapeutic candidate for a range of autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), psoriasis, inflammatory bowel disease (IBD), and multiple sclerosis (MS).[3][4] This technical guide provides a comprehensive overview of the molecular targets of this compound in the context of autoimmune disorders, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development efforts.
The therapeutic efficacy of this compound stems from its ability to modulate multiple, critical signaling cascades that are often dysregulated in autoimmune pathologies.[5] Its primary mechanism involves the inhibition of transcription, leading to the downregulation of key inflammatory mediators.[6][7] This guide will delve into the specific molecular interactions and their downstream consequences, offering a detailed resource for understanding this compound's complex mechanism of action.
Core Molecular Targets and Signaling Pathways
This compound exerts its effects by targeting several key signaling pathways integral to the inflammatory and immune responses.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound is a potent inhibitor of this pathway.[2][8] It has been shown to suppress both the activation and the transactivation of NF-κB.[1][9] This inhibition leads to a significant reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[8][10] In some models, this compound has been observed to prevent the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, and to reduce the nuclear translocation of the p65 subunit.[1][9]
Modulation of JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, playing a key role in immune cell differentiation and activation.[11][12] this compound has been shown to inhibit the JAK/STAT pathway, particularly STAT3 phosphorylation, which is often induced by cytokines like IL-6.[3][13][14] This inhibition can suppress the differentiation of pro-inflammatory T helper 17 (Th17) cells, a key cell type in the pathogenesis of many autoimmune diseases.[3] By blocking this pathway, this compound reduces the production of various chemokines, thereby inhibiting the infiltration of immune cells into inflammatory sites.[3]
Inhibition of General Transcription via XPB
A primary and overarching mechanism of this compound is its covalent binding to the XPB (Xeroderma Pigmentosum group B) protein, a subunit of the general transcription factor TFIIH.[6][7] This interaction inhibits the DNA-dependent ATPase activity of XPB, which is essential for RNA Polymerase II (RNAPII)-mediated transcription initiation.[7][10] By causing a global repression of transcription, this compound downregulates the expression of a wide array of genes, including short-lived mRNAs that code for inflammatory proteins and anti-apoptotic factors.[6][7] This broad-spectrum activity explains its potent effects across various cell types and pathways.
Other Key Molecular Targets
-
MAPK Pathways: this compound has been shown to downregulate the p38 MAPK and JNK signaling pathways, which are involved in neuroinflammation and the migration and invasion of fibroblast-like synoviocytes in rheumatoid arthritis.[3][8]
-
RANKL/RANK/OPG Pathway: In the context of RA, this compound can prevent bone destruction by regulating the RANKL/RANK/OPG signaling pathway, which is critical for osteoclast formation and activity.[1][15][16]
-
PI3K/AKT Pathway: this compound can activate the PI3K/AKT pathway in fibroblast-like synoviocytes, which suppresses cell mobility and maintains redox balance by inhibiting autophagy.[3]
-
NRF2 Pathway: this compound has been identified as an inhibitor of NRF2 (Nuclear factor erythroid 2-related factor 2), a key regulator of antioxidant responses.[17][18] While NRF2 is generally protective, its inhibition by this compound can contribute to anti-inflammatory effects in certain contexts, but also to its toxicity.[2][19][20]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of this compound on various molecular targets and cellular processes as reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Cell Type/System | Target/Process Inhibited | Effective Concentration | Reference |
| Human Monocytic Leukemia (THP-1) | IL-12 Production | 0.625 - 2.5 µg/L | [1] |
| Human Fibroblast-Like Synoviocytes | Pro-MMP1 and Pro-MMP3 Production | 28 - 140 nM | [1][21] |
| Human Chondrocytes | MMP-3 and MMP-13 Expression | 100 - 250 nM | [1] |
| Osteoclast-like Cells | Osteoclastogenesis | 1.25 nM | [1] |
| Multiple Myeloma (RPMI8226, U266) | Cell Proliferation | 10 - 80 ng/mL | [22] |
| Macrophages | Pro-inflammatory Cytokine Production | 10 - 50 nM | [23] |
| Colon Carcinoma Cells | STAT3 Phosphorylation | 30 - 100 nM | [14] |
| A549 & H1299 Lung Cancer Cells | ARE-luciferase activity (NRF2) | IC50 < 40 nM | [17][18] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosage | Key Finding | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) Mice | Multiple Sclerosis | 100 µg/kg/day | Reduced cellular infiltration and tissue damage | [1] |
| Collagen-Induced Arthritis (CIA) Rats | Rheumatoid Arthritis | 8 - 32 µg/kg/day | Prevented bone destruction | [1] |
| IL-10 Deficient Mice | Inflammatory Bowel Disease | 0.0035 mg/ml (in drinking water) | Inhibited IL-6/STAT3 pathways | [21] |
| Lupus-prone MRL/lpr Mice | Systemic Lupus Erythematosus | Not specified | Alleviated skin and renal damage; downregulated TLR4/9 and NF-κB | [3][24] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to investigate the molecular targets of this compound.
Western Blotting for Protein Phosphorylation (e.g., NF-κB, STAT3)
Objective: To determine the effect of this compound on the phosphorylation state of key signaling proteins.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., macrophages, synoviocytes) in 6-well plates and allow them to adhere. Treat cells with various concentrations of this compound for a specified pre-incubation time (e.g., 1 hour).
-
Stimulation: Induce pathway activation with an appropriate stimulus (e.g., 100 ng/mL LPS for NF-κB, 10 ng/mL IL-6 for STAT3) for a short duration (e.g., 15-60 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-phospho-p65, anti-phospho-STAT3) and the total protein as a loading control, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.[9][25]
NF-κB Reporter Luciferase Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Protocol:
-
Cell Seeding: Seed cells stably or transiently transfected with an NF-κB-responsive luciferase reporter construct into a 96-well white plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Pathway Stimulation: Add a stimulating agent such as TNF-α (e.g., 10 ng/mL) to all wells except for the unstimulated controls.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Luminescence Reading: Add a luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the luminescence signal of this compound-treated wells to the TNF-α stimulated, vehicle-treated controls to determine the percent inhibition.[26]
Experimental Workflow Visualization
References
- 1. Frontiers | Application and Mechanisms of this compound in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic potential of this compound in autoimmune diseases and strategies to reduce its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. Therapeutic potential of this compound in autoimmune diseases and strategies to reduce its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. XPB, a Subunit of TFIIH, Is a Target of the Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mechanistic Overview of this compound and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-mediated immunomodulation of macrophages: from pathophysiology to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 12. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 13. This compound alleviates the development of inflammation in ankylosing spondylitis via the NONHSAT227927.1/JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound downregulates Rac1 and the JAK/STAT3 pathway and inhibits colitis-related colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | this compound Downregulates the Expression of NRF2 Target Genes by Increasing Cytoplasmic Localization of NRF2 in A549 Cells [frontiersin.org]
- 19. This compound Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Yin and Yang of the Natural Product this compound and Its Interactions with XPB, an Essential Protein for Gene Expression and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunosuppressive, anti-inflammatory and anti-cancer properties of this compound: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Therapeutic Effects of this compound on Lupus-prone MRL/lpr Mice [wisdomlib.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Triptolide Structure-Activity Relationship: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Triptolide, a diterpenoid triepoxide isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, has garnered significant attention for its potent anti-inflammatory, immunosuppressive, and anticancer activities.[1][2][3] However, its clinical application has been hampered by its narrow therapeutic window and significant toxicity.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for the rational design of safer and more efficacious analogs. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways modulated by this complex natural product.
Core Structure-Activity Relationships
The biological activity of this compound is intrinsically linked to its unique and complex chemical structure. Extensive research has identified several key pharmacophores that are critical for its potent effects. Modifications at these sites have been shown to significantly impact its efficacy and toxicity profile. The core structural features essential for this compound's activity include the C-14 hydroxyl group, the three epoxide rings, and the α,β-unsaturated γ-lactone ring (D-ring).[3][4]
The C-14 Hydroxyl Group
The hydroxyl group at the C-14 position is a crucial determinant of this compound's biological activity. Esterification or etherification of this group generally leads to a significant decrease in its anti-inflammatory and cytotoxic activities. However, strategic modification at this position has been a key strategy to develop prodrugs with improved water solubility and potentially reduced toxicity.[4] For instance, the water-soluble prodrug Minnelide, where the C-14 hydroxyl is esterified with a cleavable linker, has shown promise in clinical trials for pancreatic cancer.[5]
The Triepoxide System
This compound possesses three epoxide rings (C7-C8, C9-C11, and C12-C13) that are critical for its covalent interaction with cellular targets. The 12,13-epoxide is considered particularly important for its biological activity.[6] Opening of this epoxide ring leads to a significant loss of potency. The other two epoxides also contribute to the overall activity and toxicity profile. Selective modification of these epoxide rings is a challenging but promising avenue for developing analogs with an improved therapeutic index.
The D-Ring Lactone
The α,β-unsaturated γ-lactone ring, also known as the D-ring, is another essential feature for the biological activity of this compound.[7][8] This electrophilic center is believed to participate in Michael addition reactions with nucleophilic residues in target proteins. Modifications to the D-ring, such as saturation of the double bond or replacement of the lactone with other functional groups, generally result in a dramatic reduction or complete loss of cytotoxic and anti-inflammatory effects.[7][8]
Modifications at the C-5 and C-6 Positions
The C-5 and C-6 positions on the B-ring of the this compound core have been identified as sites where modifications can be made to dissociate the therapeutic effects from toxicity. For example, the introduction of a hydroxyl group at the C-5 position in (5R)-5-hydroxythis compound (LLDT-8) has been shown to significantly reduce toxicity while retaining potent immunosuppressive and anti-inflammatory activities.[5][6]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of this compound and its key derivatives. The data has been compiled from various studies to provide a comparative overview.
Table 1: Cytotoxic Activity of this compound and its Derivatives against Various Cancer Cell Lines
| Compound | Modification | Cell Line | IC50 (nM) | Reference |
| This compound | - | Multiple (average) | 12 | [9] |
| HuCCT1 (Cholangiocarcinoma) | 12.6 ± 0.6 | [10] | ||
| QBC939 (Cholangiocarcinoma) | 20.5 ± 4.2 | [10] | ||
| FRH0201 (Cholangiocarcinoma) | 18.5 ± 0.7 | [10] | ||
| MCF-7 (Breast Cancer) | 0.04 - 0.20 | [11] | ||
| A549 (Lung Cancer) | 1.7 | [8] | ||
| LLDT-8 | 5β-hydroxy | Multiple | 122-fold less cytotoxic than this compound | [5] |
| P-388, HL-60, A-549, MKN-28, MCF-7 | 0.04 - 0.20 | [11] | ||
| MRx102 | C-14 amine ester | Leukemia cells | 20 to 60-fold less toxic than this compound | [12] |
Table 2: Anti-inflammatory Activity of this compound
| Activity | Assay | IC50 (nM) | Reference |
| Inhibition of IL-8 expression | Substance P-induced in A549 cells | 23 | [12] |
| Inhibition of NF-κB expression | Substance P-induced in A549 cells | 14 | [12] |
| Inhibition of Pro-inflammatory Cytokines | LPS-stimulated macrophages | 10 - 50 | [7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the structure-activity relationship of this compound and its derivatives.
In Vitro Cytotoxicity Assays
MTT Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its analogs for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
In Vitro Anti-inflammatory Assays
NF-κB Luciferase Reporter Assay:
-
Cell Transfection: Cells (e.g., HEK293T or THP-1) are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.[13][14][15]
-
Compound Treatment: After 24 hours, cells are pre-treated with this compound or its analogs for 1-2 hours.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase assay system. The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
Western Blot Analysis for Phosphorylated NF-κB p65:
-
Cell Treatment and Lysis: Cells are treated as described for the luciferase assay. After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[4][16]
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated p65 (Ser536). A primary antibody against total p65 or a housekeeping protein (e.g., β-actin) is used as a loading control.[17]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA):
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with this compound and an NF-κB activator.[18][19][20]
-
Probe Labeling: An oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with [γ-³²P]ATP or a non-radioactive label.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is added to the reaction.[19]
-
Electrophoresis: The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and subjected to autoradiography or imaged using a system appropriate for the non-radioactive label.
In Vivo Anti-inflammatory Assays
Carrageenan-Induced Paw Edema in Rodents:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week before the experiment.[21][22][23]
-
Compound Administration: this compound, its analogs, or a vehicle control are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Collagen-Induced Arthritis (CIA) in Mice:
-
Immunization: DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.[6][11][24]
-
Compound Treatment: Treatment with this compound, its analogs, or a control (e.g., methotrexate) is initiated at the onset of arthritis and continued daily for a specified period (e.g., 21 days).[6]
-
Clinical Assessment: The severity of arthritis is assessed by scoring the degree of paw swelling and erythema. Body weight is also monitored.
-
Histopathological Analysis: At the end of the study, the joints are collected for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be measured by ELISA.
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse biological effects by modulating multiple signaling pathways. The inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to its anti-inflammatory and anticancer properties.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. This compound is a potent inhibitor of this pathway. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5][25][26] This leads to the inhibition of NF-κB translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. This compound has been shown to modulate the activity of the three main MAPK cascades: ERK, JNK, and p38.[2][3][27] The specific effects of this compound on these pathways can be cell-type and context-dependent, leading to either pro-apoptotic or anti-inflammatory outcomes.
Caption: this compound modulates the MAPK signaling pathway.
Conclusion
The structure-activity relationship of this compound is complex, with multiple functional groups contributing to its potent biological activities and inherent toxicity. This guide has summarized the key SAR principles, provided a compilation of quantitative activity data, outlined essential experimental protocols for SAR studies, and visualized the primary signaling pathways affected by this compound. A thorough understanding of these aspects is crucial for the successful design and development of novel this compound analogs with improved therapeutic profiles for the treatment of a wide range of diseases, including cancer and autoimmune disorders. Future research should continue to focus on the targeted modification of the this compound scaffold to uncouple its therapeutic efficacy from its toxic side effects, ultimately paving the way for the clinical translation of this promising natural product.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Application and Mechanisms of this compound in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis of PMA-treated THP-1 cells through activation of caspases, inhibition of NF-κB and activation of MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Pharmacological activity and clinical progress of this compound and its derivatives LLDT-8, PG490-88Na, and Minnelide: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Prevents Bone Destruction in the Collagen-Induced Arthritis Model of Rheumatoid Arthritis by Targeting RANKL/RANK/OPG Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Mechanistic Overview of this compound and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 8. Frontiers | The Effect of this compound Combined With Crocin on Arthritis in Mice: From Side Effect Attenuation to Therapy [frontiersin.org]
- 9. This compound Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthogonal design-based investigation of dose, time point, and treatment course on the toxicity-efficacy transition of this compound in collagen-induced arthritis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound alleviates collagen-induced arthritis in mice by modulating Treg/Th17 imbalance through the JAK/PTEN-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunosuppressive, anti-inflammatory and anti-cancer properties of this compound: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. benchchem.com [benchchem.com]
- 17. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 23. phytopharmajournal.com [phytopharmajournal.com]
- 24. researchgate.net [researchgate.net]
- 25. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 26. Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Triptolide-Induced Apoptosis in Leukemia Cells: A Technical Guide
Executive Summary: Triptolide, a diterpenoid triepoxide isolated from the traditional Chinese herb Tripterygium wilfordii, has demonstrated potent anti-neoplastic activity across a spectrum of cancers, including hematological malignancies.[1][2][3] This document provides a comprehensive technical overview of the mechanisms by which this compound induces apoptosis in leukemia cells, intended for researchers, scientists, and professionals in drug development. It details the key signaling pathways involved, summarizes quantitative efficacy data, and provides standardized protocols for relevant experimental assays. The primary mechanisms of action include the activation of the intrinsic mitochondrial apoptosis pathway, modulation of the p53 and MDM2 signaling axis, and inhibition of the pro-survival NF-κB pathway.[4][5][6]
Efficacy of this compound in Leukemia Cell Lines
This compound exhibits significant cytotoxicity against a wide array of leukemia cell lines, often at low nanomolar concentrations. Its efficacy is observed in acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and chronic myelogenous leukemia (CML).[1][7][8]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound consistently demonstrates low IC50 values across various leukemia cell lines.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (nM) | Incubation Time (h) | Citation |
|---|---|---|---|---|
| MV-4-11 | AML | < 15 | 48 | [9] |
| THP-1 | AML | < 15 | 48 | [9] |
| KG1 | AML | 8 ± 0.7 | 48 | [10] |
| Kasumi1 | AML | 7.2 ± 0.6 | 48 | [10] |
| HL-60 | AML | 10 ± 2 | 48 | [10] |
| OCI-AML3 | AML | ~30 | 24 | [5] |
| EU-1 | ALL (MDM2-overexpressing) | 47 - 73 | Not Specified | [7] |
| Molt-4 | T-ALL | 15.25 | 24 | [4][11] |
| Jurkat | T-ALL | 24.68 | 24 |[4][11] |
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a dose- and time-dependent manner. Annexin V/PI staining is a standard method to quantify apoptotic cells.
Table 2: this compound-Induced Apoptosis in AML Cell Lines
| Cell Line | This compound Conc. (nM) | Apoptosis Rate (%) | Incubation Time (h) | Citation |
|---|---|---|---|---|
| MV-4-11 | 5 | 4.44 | 48 | [9][12] |
| 10 | 7.56 | 48 | [9][12] | |
| 20 | 54.70 | 48 | [9][12] | |
| 50 | 98.07 | 48 | [9][12] | |
| THP-1 | 5 | 2.37 | 48 | [9][12] |
| 10 | 7.52 | 48 | [9][12] | |
| 20 | 43.02 | 48 | [9][12] | |
| 50 | 79.38 | 48 | [9][12] | |
| Primary AML Blasts | 40 | 36.37 (mean) | 24 | [13] |
| | 40 | 54.53 (mean) | 36 |[13] |
Molecular Mechanisms of this compound-Induced Apoptosis
This compound's pro-apoptotic effects are multifactorial, targeting several key regulatory nodes in cell survival and death pathways.
Intrinsic (Mitochondrial) Pathway Activation
The mitochondrial pathway is a critical route for this compound-induced apoptosis in leukemia cells.[1][14] this compound perturbs the balance of pro- and anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP).
Key events include:
-
Downregulation of IAPs: this compound significantly decreases the levels of X-linked inhibitor of apoptosis protein (XIAP), a potent cellular caspase inhibitor.[1][3][14] Overexpression of XIAP has been shown to attenuate this compound-induced cell death.[1][5]
-
Modulation of Bcl-2 Family Proteins: It decreases the expression of the anti-apoptotic protein Mcl-1, while levels of Bcl-2 and Bcl-xL often remain unchanged.[1][14] In some p53-deficient cells, this compound can induce caspase-mediated cleavage of Bcl-2 into a truncated, pro-apoptotic fragment.[15]
-
Mitochondrial Dysregulation: These changes lead to a loss of mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytosol.[1][14]
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[1][14][16] This caspase-dependent cell death is confirmed by the cleavage of substrates like PARP.[2]
Caption: this compound triggers the mitochondrial apoptosis pathway.
Modulation of the MDM2-p53 Axis
In leukemia cells with wild-type p53, particularly a subset of ALL, this compound targets the MDM2 oncoprotein.[6][7][17]
-
MDM2 Inhibition: this compound potently downregulates MDM2 expression at the transcriptional level by suppressing its mRNA synthesis.[6][7][18]
-
p53 Accumulation: As MDM2 is a primary E3 ubiquitin ligase that targets p53 for degradation, its inhibition leads to the accumulation and stabilization of the p53 protein.[7][18]
-
p53-Independent Apoptosis: Interestingly, in some ALL contexts, the accumulated p53 does not activate its canonical cell cycle arrest targets like p21.[6][7] Instead, apoptosis proceeds through a p53-independent mechanism, potentially driven by the enhanced inhibition of XIAP, which is also a translational target of MDM2.[6][7]
-
Sensitization to TRAIL: In AML, this compound-induced p53 activation can increase the expression of Death Receptor 5 (DR5).[19][20] This upregulation of DR5 on the cell surface sensitizes leukemia cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL).[19][20]
Caption: this compound inhibits MDM2, affecting p53, XIAP, and DR5.
Inhibition of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many leukemias.[4][16]
-
Inhibition of Translocation: this compound inhibits the translocation of the active NF-κB p65 subunit from the cytoplasm to the nucleus in T-cell lymphocytic leukemia cells.[4][11]
-
Reduced Phosphorylation: It also down-regulates the level of phosphorylated (active) p65 in the nucleus in a dose-dependent manner.[4]
-
Pro-Apoptotic Consequence: By inhibiting the NF-κB survival pathway, this compound lowers the apoptotic threshold of leukemia cells, contributing to its cytotoxic effects.[5][16]
Caption: this compound blocks NF-κB nuclear translocation.
Key Experimental Protocols
The following are standardized protocols for assays commonly used to evaluate the effects of this compound on leukemia cells.
Cell Viability Assay
This protocol assesses the effect of this compound on cell proliferation and viability.[21]
-
Objective: To determine the IC50 of this compound.
-
Principle: Colorimetric assays like MTT or WST measure the metabolic activity of viable cells.
-
Procedure:
-
Cell Seeding: Seed leukemia cells (e.g., 1 x 10^5 cells/mL) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, including vehicle-only controls (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add the assay reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22]
-
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).
-
Procedure:
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound for a specific duration (e.g., 24 hours). Include positive and negative controls.
-
Harvesting: Collect suspension cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorochrome) and PI staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add additional binding buffer and analyze the samples by flow cytometry within one hour. Differentiate cell populations based on fluorescence signals (Annexin V-/PI- are viable; Annexin V+/PI- are early apoptotic; Annexin V+/PI+ are late apoptotic/necrotic).
-
Caption: Workflow for quantifying apoptosis via flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify changes in the expression levels of specific proteins involved in the apoptotic pathways.
-
Objective: To measure the levels of proteins such as XIAP, Mcl-1, cleaved caspase-3, and PARP.
-
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse them using RIPA buffer (or similar) containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Conclusion and Future Directions
This compound is a potent natural compound that induces apoptosis in various types of leukemia cells through multiple, interconnected signaling pathways. Its ability to decrease levels of key survival proteins like XIAP and Mcl-1, modulate the MDM2-p53 axis, and inhibit pro-survival NF-κB signaling makes it a promising candidate for anti-leukemic therapy.[1][4][6] The compound's efficacy at nanomolar concentrations highlights its potential, although systemic toxicity remains a challenge that has prompted the development of water-soluble pro-drugs like Minnelide, which are currently in clinical trials.[10][23]
Future research should focus on:
-
Elucidating the full spectrum of this compound's molecular targets in different leukemia subtypes.
-
Investigating synergistic effects when combined with standard-of-care chemotherapeutics or other targeted agents.[19][24]
-
Advancing the clinical development of less toxic derivatives to establish a safe and effective therapeutic window for leukemia patients.[23][25]
References
- 1. This compound induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound inhibits the proliferation of cells from lymphocytic leukemic cell lines in association with downregulation of NF-κB activity and miR-16-1* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound inhibits MDM2 and induces apoptosis in acute lymphoblastic leukemia cells through a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound inhibits the proliferation of cells from lymphocytic leukemic cell lines in association with downregulation of NF-κB activity and miR-16-1* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]
- 13. This compound induces apoptosis in human leukemia cells through caspase-3-mediated ROCK1 activation and MLC phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound induces Bcl-2 cleavage and mitochondria dependent apoptosis in p53-deficient HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits MDM2 and induces apoptosis in acute lymphoblastic leukemia cells through a p53-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. This compound sensitizes AML cells to TRAIL-induced apoptosis via decrease of XIAP and p53-mediated increase of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound sensitizes AML cells to TRAIL-induced apoptosis via decrease of XIAP and p53-mediated increase of DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. europeanreview.org [europeanreview.org]
- 24. This compound cooperates with chemotherapy to induce apoptosis in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Triptolide and Its Derivatives: A Technical Guide for Researchers
An In-depth exploration into the synthetic strategies, experimental protocols, and biological activities of a potent natural product and its analogues.
Triptolide, a complex diterpenoid triepoxide isolated from the thunder god vine, Tripterygium wilfordii, has garnered significant attention from the scientific community for its potent anti-inflammatory, immunosuppressive, and anticancer properties.[1] Despite its therapeutic potential, the clinical application of this compound has been hampered by its narrow therapeutic window and significant toxicity.[2] This has spurred extensive research into the total synthesis of this compound and the development of derivatives with improved therapeutic indices. This technical guide provides a comprehensive overview of the core synthetic methodologies for this compound and its key derivatives, detailed experimental protocols for seminal synthetic steps, a comparative analysis of their biological activities, and a depiction of the key signaling pathways modulated by these compounds.
Core Synthetic Strategies for the this compound Scaffold
The intricate molecular architecture of this compound, characterized by nine stereocenters, a trans-fused decalin ring system, and three contiguous epoxide rings, presents a formidable challenge for synthetic chemists.[2] Over the years, several elegant and distinct strategies have been developed to construct this complex natural product. These can be broadly categorized based on the starting materials and key bond-forming reactions employed.
Syntheses Commencing from Tetralone Derivatives
The pioneering racemic total synthesis of this compound by Berchtold and coworkers in 1980 utilized a tetralone derivative as a key starting material.[3] This approach established the A and B rings of the this compound core early in the synthetic sequence.
Key Features:
-
A-Ring Construction: An aldol (B89426) condensation reaction is typically used to form the A-ring.[2]
-
Butenolide (D-Ring) Formation: Acid-catalyzed lactonization is a common method for constructing the D-ring.[2]
-
Epoxide Installation: The three contiguous epoxides on the C-ring are often installed in the later stages of the synthesis.[2]
Syntheses Utilizing L-Abietic Acid and L-Dehydroabietic Acid
The use of readily available chiral pool starting materials like L-abietic acid and L-dehydroabietic acid offers an attractive route to enantiomerically pure this compound. Van Tamelen and coworkers reported an asymmetric synthesis of this compound starting from L-dehydroabietic acid.[4]
Key Features:
-
Chiral Starting Material: Leverages the inherent chirality of the natural product starting material to control the stereochemistry of the final product.[4]
-
C-Ring Functionalization: Significant chemical manipulations are required to install the necessary oxygenation and epoxide functionalities on the aromatic C-ring of the starting material.
Diels-Alder Cycloaddition Strategies
Diels-Alder reactions have been employed to construct the A, B, and C rings of the this compound core in a convergent manner. This strategy allows for the rapid assembly of the tricyclic core.
Key Features:
-
Convergent Synthesis: Allows for the independent synthesis of complex fragments that are then joined together.
-
Stereochemical Control: The stereoselectivity of the Diels-Alder reaction can be used to set key stereocenters in the molecule.
Polyene Cyclization Approaches
Inspired by the biosynthesis of terpenes, cationic polyene cyclization reactions have been utilized to construct the trans-decalin A/B-ring system of this compound. The Yang group's enantioselective total synthesis of (-)-triptolide is a landmark example of this strategy.[5][6]
Key Features:
-
Biomimetic Strategy: Mimics the natural pathway for terpene synthesis.[6]
-
Stereoselective Cyclization: Achieves high levels of stereocontrol in the formation of the decalin ring system.[5]
Key this compound Derivatives and Their Synthesis
The quest for this compound analogues with improved pharmacological profiles has led to the synthesis of numerous derivatives. Two of the most notable examples that have progressed to clinical trials are Minnelide and (5R)-5-hydroxythis compound (LLDT-8).
-
Minnelide (PG490-88): A water-soluble prodrug of this compound, developed to overcome the poor solubility and bioavailability of the parent compound.[7] Minnelide is currently in Phase II clinical trials for the treatment of pancreatic cancer.[7]
-
(5R)-5-hydroxythis compound (LLDT-8): A derivative with potent immunosuppressive and anti-inflammatory activities and reduced toxicity compared to this compound.[8] LLDT-8 has completed Phase I clinical trials for the treatment of rheumatoid arthritis.[8]
Quantitative Data Summary
The following tables summarize the cytotoxic activities of this compound and some of its key derivatives against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | PANC-1 | Pancreatic | 10-50 | [9] |
| MIA PaCa-2 | Pancreatic | 10-50 | [9] | |
| A549 | Lung | 5-20 | [1] | |
| HCT116 | Colon | 2-10 | [10] | |
| SK-OV-3 | Ovarian | 1-5 | ||
| PC-3 | Prostate | 2-10 | [11] | |
| Minnelide | MIA PaCa-2 | Pancreatic | ~25 | [9] |
| S2-013 | Pancreatic | ~20 | ||
| LLDT-8 | 3AO | Ovarian | ~5 | [11] |
| PC-3 | Prostate | ~10 | [11] | |
| K562 | Leukemia | ~20 | [11] |
Experimental Protocols
Detailed experimental procedures for the synthesis of key intermediates and final products are crucial for reproducibility. Below are representative protocols adapted from seminal publications.
Protocol 1: Berchtold's Racemic Total Synthesis of this compound - Key Steps [3]
-
Alkylation of 6-methoxy-1-tetralone (B92454): To a solution of 6-methoxy-1-tetralone in a suitable solvent, a strong base such as sodium hydride is added, followed by the addition of an appropriate alkylating agent to introduce the side chain required for the subsequent cyclization.
-
Aldol Condensation for A-Ring Formation: The resulting keto-ester is treated with a base (e.g., sodium methoxide) in an alcoholic solvent to induce an intramolecular aldol condensation, forming the tricyclic enone core.
-
Epoxidation of the C-Ring: The enone is subjected to a series of oxidation reactions, typically using reagents like m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide under basic conditions, to install the three contiguous epoxides.
Protocol 2: Yang's Enantioselective Total Synthesis of (-)-Triptolide - Key Oxidative Radical Cyclization [5][12]
-
Preparation of the Cyclization Precursor: A chiral β-keto ester is prepared by coupling a suitable aromatic fragment with a chiral auxiliary-containing side chain.
-
Mn(OAc)3-Mediated Oxidative Radical Cyclization: The chiral β-keto ester is treated with manganese(III) acetate (B1210297) in the presence of a lanthanide triflate (e.g., Yb(OTf)3) in a suitable solvent like acetic acid. The reaction is typically run at elevated temperatures to initiate the radical cyclization cascade, leading to the formation of the tricyclic core with high diastereoselectivity.
Protocol 3: Synthesis of Minnelide (14-O-phosphonooxymethylthis compound disodium (B8443419) salt) [13][14]
-
Formation of the Thiomethyl Intermediate: this compound is reacted with dimethyl sulfoxide (B87167) (DMSO) in the presence of acetic anhydride (B1165640) and acetic acid over several days to form the 14-thiomethyl ether intermediate.[9]
-
Phosphonylation: The thiomethyl intermediate is then reacted with a phosphonylating agent, such as dibenzyl phosphate (B84403) in the presence of N-iodosuccinimide, to install the phosphonooxymethyl group at the C-14 position.[9]
-
Deprotection and Salt Formation: The benzyl (B1604629) protecting groups on the phosphate are removed by hydrogenation using a palladium on carbon catalyst. The resulting free acid is then treated with a base, such as sodium carbonate, to form the water-soluble disodium salt, Minnelide.[13]
Signaling Pathways and Experimental Workflows
This compound and its derivatives exert their biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for evaluating the anticancer activity of these compounds.
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for evaluating anticancer activity.
Conclusion
The total synthesis of this compound and its derivatives remains an active and challenging area of research. The development of novel synthetic strategies and the generation of new analogues with improved therapeutic properties are critical for realizing the full clinical potential of this potent natural product. This technical guide provides a foundational understanding of the key synthetic approaches, experimental considerations, and biological evaluation of this compound and its derivatives, serving as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The continued exploration of the structure-activity relationships and the underlying mechanisms of action will undoubtedly pave the way for the development of the next generation of this compound-based therapeutics.
References
- 1. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 2. A review of the total syntheses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective total synthesis of (-)-triptolide, (-)-triptonide, (+)-triptophenolide, and (+)-triptoquinonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - A review of the total syntheses of this compound [beilstein-journals.org]
- 7. This compound and Its Derivatives as Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunosuppressant discovery from Tripterygium wilfordii Hook f: the novel this compound analog (5R)-5-hydroxythis compound (LLDT-8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pancreasfoundation.org [pancreasfoundation.org]
- 10. europeanreview.org [europeanreview.org]
- 11. (5R)-5-hydroxythis compound (LLDT-8), a novel immunosuppressant in clinical trials, exhibits potent antitumor activity via transcription inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2014167581A2 - An improved process for the preparation of this compound prodrugs - Google Patents [patents.google.com]
- 14. Phosphonooxymethyl Prodrug of this compound: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Triptolide as a Potential Anticancer Agent: A Technical Guide
Introduction
Triptolide, a diterpenoid triepoxide extracted from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F, has garnered significant scientific interest for its potent anti-inflammatory, immunosuppressive, and, most notably, anticancer properties.[1][2] Preclinical studies have consistently demonstrated its efficacy across a broad spectrum of malignancies, including both solid tumors and hematological cancers.[3][4] this compound exerts its anticancer effects through a multi-targeted approach, influencing critical cellular processes such as transcription, proliferation, apoptosis, and metastasis.[1][3] Its primary molecular target is the XPB subunit of the general transcription factor TFIIH, leading to a global inhibition of RNA polymerase II-mediated transcription.[2][5] This action results in the downregulation of short-lived proteins, many of which are crucial for cancer cell survival and proliferation, such as MYC and various anti-apoptotic proteins.[5][6] Despite its promising preclinical activity, the clinical development of this compound has been hampered by its narrow therapeutic window, poor water solubility, and significant systemic toxicity.[7][8][9] This technical guide provides a comprehensive overview of this compound's anticancer activity, focusing on its mechanisms of action, quantitative preclinical data, and the experimental protocols used for its evaluation, intended for an audience of researchers, scientists, and drug development professionals.
Quantitative Analysis of Anticancer Activity
This compound demonstrates potent cytotoxic and anti-proliferative effects across a multitude of cancer cell lines, often at nanomolar concentrations. Its efficacy has also been confirmed in various in vivo models. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 | Exposure Time | Reference |
| MV-4-11 | Acute Myeloid Leukemia | < 15 nM | 48 h | [10] |
| THP-1 | Acute Myeloid Leukemia | < 15 nM | 48 h | [10] |
| HT29 | Colon Cancer | 25-100 nM | 24, 48, 72 h | [5][11] |
| HCT116 | Colon Cancer | 25-50 nM | 24, 48, 72 h | [5][11] |
| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | ~35 nM | 72 h | [12] |
| SKOV3/DDP | Cisplatin-Resistant Ovarian Cancer | ~100 nM | 24 h | [13] |
| MDA-MB-231 | Breast Cancer | ~50 nM (for 80% apoptosis) | Not Specified | [5] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | [14] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Dose/Route | Outcome | Reference |
| Colon Cancer | Nude Mice (SW480 cells) | Not Specified | Significantly suppressed tumor growth (in combination with oxaliplatin) | [1] |
| Pancreatic Cancer | Nude Mice | Not Specified | Significantly suppressed tumor growth (in combination with radiotherapy) | [1] |
| Liver Cancer | Nude Mice | Not Specified | Down-regulated cancer cell viability (in combination with cisplatin (B142131) or 5-FU) | [1] |
| Prostate Cancer | Nude Mice | Not Specified | Inhibited tumor xenograft growth | [2] |
| Hepatocellular Carcinoma | Nude Mice (HepG2 cells) | 0.2 mg/kg/day (i.p.) | Significant inhibition of tumor growth | [15] |
| Non-Small Cell Lung Cancer | Rat Orthotopic Model | Not Specified (liposomal formulation) | Significantly inhibited lung tumor growth | [16] |
Core Mechanisms of Action and Signaling Pathways
This compound's anticancer activity stems from its ability to modulate multiple, often interconnected, signaling pathways that are fundamental to cancer cell survival, proliferation, and metastasis.
Inhibition of Global Transcription
The most well-established mechanism of this compound is its covalent binding to the XPB (Xeroderma pigmentosum group B) subunit of the TFIIH complex.[5][10] TFIIH is a critical component of the transcription initiation machinery for RNA polymerase II (RNAPII). By inhibiting the DNA-dependent ATPase activity of XPB, this compound effectively stalls transcription, leading to a global shutdown of mRNA synthesis.[5] This has a profound impact on the expression of proteins with short half-lives, many of which are oncogenes or survival factors (e.g., c-Myc, Bcl-2).
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][5]
-
Intrinsic Pathway: this compound modulates the balance of Bcl-2 family proteins, leading to the down-regulation of anti-apoptotic members like Bcl-2 and Mcl-1 and the up-regulation of pro-apoptotic members like Bax.[17] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[17][18]
-
Extrinsic Pathway: this compound can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-mediated apoptosis by upregulating the expression of death receptor 5 (DR5).[18][19] It has also been shown to increase the expression of the Fas death receptor.[5]
Inhibition of Pro-Survival Signaling Pathways
This compound disrupts several key signaling cascades that are frequently hyperactivated in cancer, promoting cell survival and proliferation.
-
NF-κB Pathway: this compound is a potent inhibitor of the NF-κB pathway. It can prevent the transactivation activity of the p65 subunit, thereby blocking the transcription of NF-κB target genes involved in inflammation, survival, and proliferation.[1][17]
-
JAK/STAT Pathway: this compound has been shown to inhibit the JAK/STAT3 signaling pathway, which is crucial for cytokine signaling and is often dysregulated in cancer.[20][21] It reduces the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent gene transcription.[20]
-
PI3K/Akt/mTOR Pathway: In some cancer types, this compound can downregulate the phosphorylation levels of Akt, mTOR, and P70S6K, key components of this critical survival pathway.[3][22]
-
Wnt/β-catenin Pathway: this compound can inhibit the Wnt/β-catenin pathway, which is implicated in the proliferation and metastasis of cancers like colon and lung cancer.[2][22]
Detailed Experimental Protocols
The evaluation of this compound's anticancer effects involves a range of standard and specialized cell and molecular biology techniques.
In Vitro Cell Viability/Cytotoxicity Assay (SRB Assay)
-
Objective: To determine the concentration-dependent inhibitory effect of this compound on the proliferation of cancer cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549/TaxR) in 96-well plates at a density of approximately 4,000 cells/well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 20, 40, 60 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).[12]
-
Cell Fixation: Gently remove the medium and fix the cells by adding 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. Wash the plates five times with slow-running tap water.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 15-30 minutes.[12]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis after this compound treatment.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., MV-4-11, THP-1) in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48 hours).[10][12]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[12][23]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour. Use FITC signal (Annexin V) to detect phosphatidylserine (B164497) exposure on the outer membrane of apoptotic cells and PI signal to identify necrotic or late apoptotic cells with compromised membranes.
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.[10]
-
Western Blot Analysis
-
Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation following this compound treatment.
-
Protocol:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-STAT3, cleaved caspase-3, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee.[13]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5x10^6 SKOV3/DDP cells) into the flank of each mouse.[10][13]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=5-10 per group).
-
Treatment Administration: Administer this compound (e.g., 0.2 mg/kg) or a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily for 12 days).[15]
-
Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study (e.g., day 42), euthanize the mice, and resect, weigh, and photograph the tumors.[24]
-
Ex Vivo Analysis: Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (TUNEL) markers, or Western blotting.[15]
-
Clinical Status and Future Directions
Despite robust preclinical evidence, the clinical application of this compound itself has been limited due to its significant toxicity.[7][19] However, research has pivoted towards developing water-soluble analogs and novel drug delivery systems to improve its therapeutic index.
-
Clinical Trials: A water-soluble prodrug of this compound, Minnelide, has been evaluated in Phase I and II clinical trials for various solid tumors, including pancreatic and gastroesophageal cancers.[2][6][25] These trials aim to establish a safer and more effective dosing regimen for a this compound-based therapy.[25]
-
Drug Delivery Systems: To overcome challenges of poor solubility and systemic toxicity, various nanomedicine-based drug delivery systems are being explored.[7][8] These include liposomes, polymeric nanoparticles, and micelles designed to enhance tumor-specific targeting and reduce off-target effects.[8][9][26] For instance, liposomal formulations of this compound have shown improved efficacy and reduced systemic exposure in preclinical models of lung cancer.[16][26]
Conclusion
This compound is a potent natural product with broad-spectrum anticancer activity, acting primarily as a global transcription inhibitor. Its ability to induce apoptosis and disrupt multiple oncogenic signaling pathways makes it an attractive candidate for cancer therapy. While toxicity remains a major hurdle, the development of derivatives like Minnelide and advanced drug delivery systems offers a promising path forward. Continued research into its complex mechanisms and the optimization of its delivery will be crucial to unlocking the full clinical potential of this compound-based therapeutics in the fight against cancer.
References
- 1. Targets and molecular mechanisms of this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mechanistic Overview of this compound and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. Therapeutic applications and delivery systems for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delivery of this compound: a combination of traditional Chinese medicine and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergetic delivery of this compound and Ce6 with light-activatable liposomes for efficient hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Proliferation and Migration of Colon Cancer Cells by Inhibition of Cell Cycle Regulators and Cytokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound suppresses the in vitro and in vivo growth of lung cancer cells by targeting hyaluronan-CD44/RHAMM signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targets and molecular mechanisms of this compound in cancer therapy - Chinese Journal of Cancer Research [cjcrcn.org]
- 18. TRAIL and this compound: An Effective Combination that Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound downregulates Rac1 and the JAK/STAT3 pathway and inhibits colitis-related colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Facebook [cancer.gov]
- 26. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
Triptolide's Role in Modulating Immune Responses: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptolide, a diterpenoid triepoxide derived from the traditional Chinese herb Tripterygium wilfordii Hook F, has garnered significant interest for its potent anti-inflammatory and immunosuppressive properties.[1][2] This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates immune responses, with a focus on its effects on key immune cell populations and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel immunomodulatory therapeutics.
Core Mechanism of Action: Transcription Inhibition
The primary mechanism underlying this compound's broad biological activities is the inhibition of transcription. This compound achieves this by covalently binding to the XPB subunit of the general transcription factor TFIIH, a critical component of the RNA polymerase II complex.[3] This interaction inhibits the DNA-dependent ATPase activity of XPB, leading to a global suppression of RNA polymerase II-mediated transcription.[3] This non-specific transcriptional inhibition provides a basis for this compound's profound effects on rapidly proliferating and activated immune cells, which rely on robust gene expression for their function.
Modulation of Immune Cell Function
This compound exerts its immunomodulatory effects by influencing a wide array of immune cells, including macrophages, T cells, B cells, and dendritic cells.
Macrophages
This compound significantly impacts macrophage function, primarily by inhibiting the production of pro-inflammatory mediators and modulating macrophage polarization. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to decrease the secretion of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][4] Furthermore, this compound can influence macrophage polarization, a process critical for their role in both inflammation and tissue repair.[5]
T-Lymphocytes
T-cells are central players in the adaptive immune response, and their activity is potently suppressed by this compound. The compound has been demonstrated to inhibit T-cell proliferation and the production of crucial cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[6][7] The inhibition of IL-2 expression occurs at the transcriptional level by targeting NF-κB and NFAT activation.[8]
B-Lymphocytes
This compound also affects B-lymphocyte function. Studies have shown that it can inhibit the proliferation of B-cell lymphoma cells.[9]
Dendritic Cells (DCs)
As professional antigen-presenting cells, dendritic cells are critical for initiating adaptive immune responses. This compound has been shown to interfere with the differentiation, maturation, and function of DCs. It can inhibit the expression of co-stimulatory molecules such as CD80 and CD86, as well as the production of IL-12, a key cytokine in directing T-cell differentiation.[10][11]
Data Presentation: Quantitative Effects of this compound on Immune Cells
The following tables summarize the quantitative data on the effects of this compound on various immune cell functions as reported in the literature.
Table 1: this compound's Inhibitory Effects on Cytokine Production
| Cell Type | Cytokine | This compound Concentration | Effect | Citation |
| RAW 264.7 Macrophages | TNF-α | IC50 <30 nM | Potent inhibition of LPS-induced production. | [1][4] |
| RAW 264.7 Macrophages | IL-6 | IC50 <30 nM | Potent inhibition of LPS-induced production. | [1][4] |
| Primary Peritoneal Macrophages | TNF-α | 10⁻¹ - 10¹ µg/mL | Significant inhibition of LPS-induced secretion. | [12][13] |
| Primary Peritoneal Macrophages | IL-8 | 10⁻¹ - 10¹ µg/mL | Significant inhibition of LPS-induced secretion. | [12][13] |
| THP-1 Cells | IL-12 | 0.625 - 2.5 µg/L | Significant reduction in production. | [11] |
| Human Bronchial Epithelial Cells | IL-6, IL-8 | IC50 ~20-50 ng/mL | Inhibition of PMA, TNF-α, or IL-1β stimulated expression. | [14] |
Table 2: this compound's Effects on Cell Surface Molecules and Proliferation
| Cell Type | Marker/Process | This compound Concentration | Effect | Citation |
| THP-1 Cells | CD80/CD86 | 0.625 - 2.5 µg/L | Suppression of IFN-γ and LPS induced expression. | [11][15] |
| Human Monocyte-Derived DCs | CD1a, CD40, CD80, CD86, HLA-DR | Not specified | Inhibition of expression. | [10] |
| T-cell Lymphocytic Leukemia Cells | Proliferation | IC50 15.25 - 24.68 nmol/L | Potent inhibition of cell growth. | [9] |
| Human T-cells | Proliferation | Not specified | More effective inhibition than FK506. | [6] |
Signaling Pathways Modulated by this compound
This compound's immunomodulatory effects are mediated through its interference with several key intracellular signaling pathways that regulate immune cell activation and inflammatory gene expression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is a well-documented inhibitor of this pathway.[16] It can suppress the transcriptional activity of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[17][18]
Caption: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, such as inflammation and apoptosis. This compound has been shown to modulate the activation of MAPK pathways, contributing to its anti-inflammatory effects.[19]
Caption: this compound's modulation of the MAPK signaling pathway.
JAK-STAT Signaling Pathway
The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is essential for signaling initiated by a wide range of cytokines and growth factors. This compound has been reported to inhibit the JAK-STAT pathway, which is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][20] Specifically, this compound can suppress the phosphorylation of STAT3.[1]
Caption: this compound's interference with the JAK-STAT signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the immunomodulatory effects of this compound.
Caption: General experimental workflow for in vitro assessment of this compound.
In Vitro Culture and Stimulation of RAW 264.7 Macrophages
This protocol describes the culture of RAW 264.7 macrophage-like cells and their stimulation with LPS to induce an inflammatory response.
-
Materials:
-
RAW 264.7 cell line
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Cell culture plates (96-well, 24-well, or 6-well)
-
-
Procedure:
-
Maintain RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in appropriate culture plates at a density of 1-2 x 10⁵ cells/mL and allow them to adhere overnight.[5]
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound. Incubate for a pre-determined time (e.g., 1-2 hours).
-
Add LPS to the wells to a final concentration of 100-200 ng/mL to stimulate the cells.[21]
-
Incubate for the desired period (e.g., 4-24 hours) depending on the endpoint being measured.[22]
-
Collect the cell culture supernatant for cytokine analysis or lyse the cells for protein or RNA extraction.
-
Western Blotting for Phosphorylated STAT3 (p-STAT3)
This protocol outlines the steps for detecting the phosphorylation of STAT3 in cell lysates by Western blotting.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Lyse cells in ice-cold RIPA buffer and determine protein concentration using a BCA assay.[13]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[13]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[23]
-
Incubate the membrane with the primary antibody against p-STAT3 (typically 1:1000 dilution) overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution) for 1 hour at room temperature.[13]
-
Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.[13]
-
Strip the membrane and re-probe for total STAT3 and a loading control like β-actin for normalization.[23]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
This protocol details the measurement of TNF-α concentration in cell culture supernatants using a sandwich ELISA kit.
-
Materials:
-
Human or mouse TNF-α ELISA kit
-
Cell culture supernatants
-
Wash buffer
-
Sample diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions.[24]
-
Add standards and samples to the wells of the antibody-coated microplate and incubate.[25]
-
Wash the wells multiple times with wash buffer.[25]
-
Add the detection antibody and incubate.[25]
-
Wash the wells and add the HRP-conjugate, followed by another incubation.[25]
-
Wash the wells and add the TMB substrate. Incubate in the dark until color develops.[25]
-
Add the stop solution to terminate the reaction.[25]
-
Read the absorbance at 450 nm using a microplate reader.[26]
-
Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.[27]
-
Flow Cytometry for CD80/CD86 Expression on THP-1 Cells
This protocol describes the analysis of cell surface marker expression on THP-1 cells using flow cytometry.
-
Materials:
-
THP-1 cell line
-
RPMI-1640 medium
-
IFN-γ and LPS
-
This compound
-
Fluorochrome-conjugated antibodies: anti-CD80, anti-CD86, isotype controls
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
-
-
Procedure:
-
Culture THP-1 cells and treat with IFN-γ, LPS, and different concentrations of this compound as described previously.[15]
-
Harvest the cells and wash with cold FACS buffer.
-
Resuspend the cells in FACS buffer and add the fluorochrome-conjugated antibodies against CD80, CD86, or isotype controls.
-
Incubate on ice in the dark for 30 minutes.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and analyze on a flow cytometer.
-
Determine the percentage of positive cells and the mean fluorescence intensity for each marker.
-
T-Cell Proliferation Assay (BrdU Incorporation)
This protocol outlines a method to measure T-cell proliferation by quantifying the incorporation of BrdU into newly synthesized DNA.
-
Materials:
-
Isolated primary T-cells or a T-cell line
-
T-cell proliferation stimulus (e.g., anti-CD3/CD28 antibodies, PHA)
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU detection antibody
-
Substrate for the detection antibody
-
Microplate reader
-
-
Procedure:
-
Plate T-cells in a 96-well plate and treat with this compound at various concentrations.
-
Add a stimulus to induce T-cell proliferation.
-
Add BrdU labeling solution to the wells and incubate for 2-24 hours to allow for incorporation into replicating DNA.[18]
-
Remove the culture medium and fix/denature the cells to expose the incorporated BrdU.[18]
-
Add the anti-BrdU detection antibody and incubate.[18]
-
Wash the wells and add the substrate to develop a colorimetric signal.[18]
-
Measure the absorbance using a microplate reader. The signal intensity is proportional to the amount of cell proliferation.[18]
-
NF-κB Luciferase Reporter Assay
This protocol describes a method to quantify the transcriptional activity of NF-κB using a luciferase reporter gene.
-
Materials:
-
Cells transfected with an NF-κB luciferase reporter plasmid
-
Stimulus for NF-κB activation (e.g., TNF-α, LPS)
-
This compound
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Transfect cells with a plasmid containing a luciferase reporter gene driven by an NF-κB response element.[10]
-
Plate the transfected cells and treat with different concentrations of this compound.[10]
-
Stimulate the cells with an NF-κB activator like TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours).[28]
-
Lyse the cells and add the luciferase assay reagent.[9]
-
Measure the luminescence using a luminometer. The light output is proportional to the NF-κB transcriptional activity.[9]
-
Conclusion
This compound is a potent immunomodulatory agent with a complex mechanism of action that primarily involves the inhibition of transcription. Its ability to suppress the function of multiple immune cell types and interfere with key inflammatory signaling pathways underscores its therapeutic potential for a range of autoimmune and inflammatory disorders. This technical guide provides a foundational understanding of this compound's role in immune modulation, supported by quantitative data and detailed experimental protocols to aid in further research and development in this field. However, it is crucial to acknowledge that the clinical application of this compound is limited by its toxicity, and ongoing research is focused on developing derivatives and delivery systems to improve its therapeutic index.[12]
References
- 1. This compound inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces anti-inflammatory cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound attenuates LPS-induced activation of RAW 264.7 macrophages by inducing M1-to-M2 repolarization via the mTOR/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Evaluation of CD86 expression and MHC class II molecule internalization in THP-1 human monocyte cells as predictive endpoints for contact sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application and Mechanisms of this compound in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. This compound inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Immunomodulatory Effect of this compound on Mesenchymal Stromal Cells [frontiersin.org]
- 12. Immunosuppressive, anti-inflammatory and anti-cancer properties of this compound: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. web.stanford.edu [web.stanford.edu]
- 15. This compound suppresses CD80 and CD86 expressions and IL-12 production in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Application and Mechanisms of this compound in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 17. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. frontiersin.org [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. novamedline.com [novamedline.com]
- 25. file.elabscience.com [file.elabscience.com]
- 26. mpbio.com [mpbio.com]
- 27. Human TNF alpha ELISA Kit (ab181421) | Abcam [abcam.com]
- 28. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Triptolide Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptolide, a diterpenoid triepoxide originally isolated from the thunder god vine, Tripterygium wilfordii, is a potent natural compound with a broad spectrum of biological activities, including anti-inflammatory, immunosuppressive, and notably, anti-cancer properties.[1][2] Its primary mechanism of action involves the inhibition of transcription through covalent binding to the XPB subunit of the general transcription factor TFIIH, a component of RNA polymerase II.[1][3] this compound is also a well-documented inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1][4] These multifaceted effects make this compound a valuable tool for in vitro research in oncology, immunology, and cell biology.
These application notes provide detailed protocols for the use of this compound in cell culture, summarize effective dosages across various cell lines, and illustrate key signaling pathways and experimental workflows.
Data Presentation: this compound Dosage and Efficacy
The effective concentration of this compound can vary significantly depending on the cell line, treatment duration, and the specific assay being performed. The following tables provide a summary of reported half-maximal inhibitory concentration (IC50) values and other effective doses for this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (hours) | Reference |
| Leukemia | ||||
| MV-4-11 | Acute Myeloid Leukemia | < 30 | 24 | [5] |
| < 15 | 48 | [5] | ||
| < 10 | 72 | [5] | ||
| KG-1 | Acute Myeloid Leukemia | < 15 | 48 | [5] |
| THP-1 | Acute Myeloid Leukemia | < 15 | 48 | [5] |
| HL-60 | Acute Myeloid Leukemia | < 15 | 48 | [5] |
| Breast Cancer | ||||
| MCF-7 | Breast Cancer | > MDA-MB-231 | Not Specified | [6] |
| MDA-MB-231 | Breast Cancer | 0.3 | 72 | [7] |
| Pancreatic Cancer | ||||
| Capan-1 | Pancreatic Cancer | 10 | Not Specified | [8] |
| Capan-2 | Pancreatic Cancer | 20 | Not Specified | [8] |
| SNU-213 | Pancreatic Cancer | 9.6 | Not Specified | [6] |
| SW1990 | Pancreatic Cancer | ~110 (40 ng/mL) | 24 | [9] |
| Lung Cancer | ||||
| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 15.6 | 72 | [10] |
| Cholangiocarcinoma | ||||
| HuCCT1 | Cholangiocarcinoma | 12.6 ± 0.6 | 48 | [11] |
| QBC939 | Cholangiocarcinoma | 20.5 ± 4.2 | 48 | [11] |
| FRH0201 | Cholangiocarcinoma | 18.5 ± 0.7 | 48 | [6] |
| Colon Cancer | ||||
| HT-29 | Colon Cancer | 2.1 | Not Specified | [12] |
| HCT116 | Colon Cancer | 4.7 | Not Specified | [12] |
| Ovarian Cancer | ||||
| SKOV3 | Ovarian Cancer | Not Specified | 72 | [12] |
| Melanoma | ||||
| A375 | Melanoma | Induces apoptosis at 10-30 nM | 48 | [13] |
Table 2: Effective Concentrations of this compound for Inducing Apoptosis and Cell Cycle Arrest
| Cell Line | Cancer Type | Concentration (nM) | Effect | Incubation Time (hours) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | 5, 10, 20, 50 | Dose-dependent apoptosis | 48 | [5] |
| THP-1 | Acute Myeloid Leukemia | 5, 10, 20, 50 | Dose-dependent apoptosis | 48 | [5] |
| MV-4-11 | Acute Myeloid Leukemia | 2, 5, 10 | G1 phase arrest | 48 | [5] |
| THP-1 | Acute Myeloid Leukemia | 2, 5, 10 | G1 phase arrest | 48 | [5] |
| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 40, 60 | Apoptosis induction | Not Specified | [10] |
| A375 | Melanoma | 10, 20, 30 | Dose-dependent apoptosis | 48 | [13] |
| HepaRG | Hepatocellular Carcinoma | 400 | G2/M phase arrest and apoptosis | 24 | [14] |
| SW1990 | Pancreatic Cancer | ~110 (40 ng/mL) | Apoptosis induction | 24 | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions but readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.38 ml of DMSO.[8]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month.[8]
General Cell Culture and Treatment Protocol
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
This compound stock solution (10 mM in DMSO)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in the appropriate complete medium in a humidified incubator.
-
Seed cells into culture plates at a predetermined density and allow them to adhere overnight.
-
Prepare working concentrations of this compound by diluting the 10 mM stock solution in complete culture medium. For example, to make a 100 nM working solution, perform a serial dilution from the stock.
-
Important: Maintain a consistent final DMSO concentration across all treatments, including the vehicle control (typically ≤ 0.1% DMSO).[1]
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10-20 µL of MTT solution to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells (adherent or suspension)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound as described in the general treatment protocol.
-
Harvest the cells. For adherent cells, gently trypsinize and collect them. Combine with any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the samples by flow cytometry within one hour.[1]
Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash the cells with cold PBS and lyse them on ice with RIPA buffer.[5]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects by modulating multiple signaling pathways.[15][16] One of the most well-characterized is its inhibition of the NF-κB pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for Assessing this compound's Effect on Cell Viability
A typical workflow for evaluating the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for cell viability assessment using MTT assay.
Logical Relationship of this compound's Pro-Apoptotic Mechanism
This compound induces apoptosis through multiple interconnected pathways.
Caption: this compound's multi-faceted pro-apoptotic mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Mechanistic Overview of this compound and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 4. This compound inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. Apoptosis of human pancreatic cancer cells induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. journal.waocp.org [journal.waocp.org]
- 14. This compound Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targets and molecular mechanisms of this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Triptolide for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptolide, a diterpenoid triepoxide isolated from the thunder god vine (Tripterygium wilfordii), is a potent anti-inflammatory, immunosuppressive, and anti-cancer agent.[1][2][3][4] Its utility in preclinical research necessitates standardized protocols for its dissolution to ensure reproducible and accurate experimental outcomes. This document provides detailed application notes and protocols for the solubilization of this compound for both in vitro and in vivo experiments.
Data Presentation: this compound Solubility
This compound is sparingly soluble in aqueous buffers but demonstrates good solubility in organic solvents.[1][5] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[1][6]
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ~72 mg/mL[2] | ~199.77 mM | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[2] |
| >36 mg/mL[7][8] | >100 mM | ||
| ~11 mg/mL[5] | ~30.5 mM | ||
| 7 mg/mL[6] | 19.4 mM | ||
| Dimethylformamide (DMF) | ~12 mg/mL[5] | ~33.3 mM | Can be used as an alternative to DMSO. |
| Ethanol (B145695) | Sparingly soluble[3][4] | Not recommended for high-concentration stocks. | This compound is more stable in ethanol than in methanol (B129727) or DMSO.[9][10][11] |
| Water / Aqueous Buffers | Insoluble[2][7] | - | For aqueous working solutions, a primary stock in DMSO or DMF should be prepared first and then diluted.[5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[5] | ~1.39 mM | Prepared by first dissolving this compound in DMF, then diluting with PBS. Aqueous solutions are not recommended for storage for more than one day.[5] |
Molecular Weight of this compound: 360.4 g/mol [5][6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution for In Vitro Use
This protocol is suitable for preparing a high-concentration stock solution for use in cell culture experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
This compound is typically supplied as a lyophilized powder.[1][6] To prepare a 10 mM stock solution, reconstitute 5 mg of this compound in 1.38 mL of DMSO.[1][6]
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.[1] Gentle warming to 37°C or sonication can aid in dissolution if necessary.[7]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][6]
-
Store the stock solution aliquots at -20°C.[1][6] Under these conditions, the solution is stable for at least one month.[2][6] The lyophilized powder can be stored at -20°C for at least 24 months.[1][6]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with supplements
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations.
-
Crucially, ensure that the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control (e.g., typically ≤ 0.1%). [1] This is critical to avoid solvent-induced cellular effects.
-
Add the this compound working solutions to the cells and incubate for the desired experimental duration.
Protocol 3: Preparation of this compound Solution for In Vivo Use
For animal studies, this compound is often administered via oral gavage or injection. The vehicle for administration must be non-toxic and capable of solubilizing or suspending the compound.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium, or a solution of DMSO and/or other excipients suitable for animal administration)
-
Appropriate mixing and dosing equipment
Procedure:
-
For oral administration, a homogenous suspension of this compound can be prepared in a vehicle like 0.5% carboxymethylcellulose sodium.[12]
-
For intravenous or intraperitoneal injection, a stock solution in DMSO can be further diluted with a sterile, biocompatible vehicle such as saline or PBS. The final concentration of DMSO should be minimized to avoid toxicity.
-
For instance, a stock solution can be prepared by dissolving 1 mg of this compound in 2.7747 mL of DMSO to make a 1 mM solution.[13] This can then be diluted for administration.
-
The final dosing solution should be prepared fresh before each administration.
Stability and Storage
-
Lyophilized Powder: Stable for at least 2 years when stored at -20°C.[4]
-
DMSO Stock Solution: Store at -20°C in aliquots. Stable for at least one month.[2][6] Avoid repeated freeze-thaw cycles.[1][6]
-
Aqueous Solutions: Sparingly soluble and not recommended for long-term storage. Prepare fresh and use within one day.[5]
-
pH Sensitivity: this compound is most stable at a slightly acidic pH of 6 and degrades more rapidly in basic conditions (pH > 7).[9][10][11]
-
Solvent Stability: The stability of this compound in common organic solvents is in the order of ethanol > methanol > DMSO.[9][10][11]
Visualizations
Experimental Workflow: this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway Inhibition by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CAS 38748-32-2 | AdipoGen Life Sciences | Biomol.com [biomol.com]
- 4. adipogen.com [adipogen.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. apexbt.com [apexbt.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Analysis of the stability and degradation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound Induces Leydig Cell Apoptosis by Disrupting Mitochondrial Dynamics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Triptolide Administration in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of triptolide, a potent anti-cancer agent, in mouse xenograft models. This compound, a diterpenoid triepoxide extracted from the plant Tripterygium wilfordii, has demonstrated significant efficacy in preclinical cancer models by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.[1][2][3] This document outlines the methodologies for utilizing this compound in in vivo xenograft studies, summarizes key quantitative data from various studies, and illustrates the underlying molecular pathways affected by this compound.
I. Quantitative Data Summary
The following tables summarize the quantitative data on the administration and efficacy of this compound and its prodrug, Minnelide, in various mouse xenograft models.
Table 1: this compound Administration and Efficacy in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose & Schedule | Administration Route | Tumor Growth Inhibition (TGI) / Efficacy | Reference |
| Acute Myeloid Leukemia | THP-1 | BALB/c nude | 20, 50, 100 µg/kg/day for 18 days | Intraperitoneal | 49.34%, 94.20%, and 99.36% TGI, respectively.[4] | [4] |
| Acute Myeloid Leukemia | MV-4-11 | BALB/c nude | 25 µg/kg/day for 24 days | Intraperitoneal | Mild inhibition of tumor volume and weight.[4] | [4] |
| Acute Myeloid Leukemia | MV-4-11 | Nude | 500 µg/kg daily, every other day, every 2 days, or every 3 days | Intraperitoneal | All tumors disappeared.[4] | [4] |
| Breast Cancer | MDA-MB-231 | Nude | 100, 500 µg/kg/day for 22 days | Intraperitoneal | 45.06% and 96.52% TGI, respectively.[4] | [4] |
| Lung Adenocarcinoma (Taxol-resistant) | A549/TaxR | Nude | 0.4 mg/kg and 0.8 mg/kg every 2 days for 20 days | Intraperitoneal | Significant delay in tumor growth.[5] | [5] |
| Prostate Cancer | PC-3 | Nude | 0.4 mg/kg daily for 15 days | Intraperitoneal | Significantly smaller tumor volume and weight compared to control.[6] | [6] |
| Oral Cancer | Patient-Derived Xenograft (PDTX) | N/A | Not Specified | Not Specified | Significantly inhibited tumor growth compared to vehicle control.[7] | [7] |
Table 2: Minnelide (this compound Prodrug) Administration and Efficacy
| Cancer Type | Cell Line | Mouse Strain | Minnelide Dose & Schedule | Administration Route | Efficacy | Reference |
| Mesothelioma | H2373 & H513 | Nude | 0.42 mg/kg daily for 28 days | Intraperitoneal | Markedly decreased tumor progression. Final tumor weight was 31% (H2373) and 14.8% (H513) of control.[8] | [8] |
II. Experimental Protocols
This section provides detailed protocols for key experiments involving the administration of this compound in mouse xenograft models.
Protocol 1: Establishment of Subcutaneous Xenograft Model
-
Cell Culture: Culture the desired cancer cell line (e.g., THP-1, MDA-MB-231, A549/TaxR, PC-3) under standard conditions (e.g., 37°C, 5% CO2) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Cell Suspension: Resuspend the cells in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10^6 cells per 100 µL.[4]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 5-6 week old immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4][6]
Protocol 2: this compound Preparation and Administration
Note: this compound has poor water solubility.[9][10][11] Therefore, appropriate vehicle selection and preparation are critical.
-
Vehicle Preparation: A common vehicle for intraperitoneal injection is PBS or a solution containing DMSO and/or other solubilizing agents, which is then diluted with saline. For oral administration, formulations such as solid dispersions can be used to enhance bioavailability.[11]
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Working Solution Preparation: On the day of administration, dilute the this compound stock solution with the appropriate vehicle to the final desired concentration. The final concentration of DMSO should be kept low to avoid toxicity.
-
Administration:
-
Intraperitoneal (IP) Injection: Administer the prepared this compound solution to the mice via IP injection. The volume of injection should be consistent across all animals (typically 100-200 µL).
-
Oral Gavage: For oral administration, use a gavage needle to deliver the this compound formulation directly into the stomach.
-
-
Dosing Schedule: Follow the dosing schedule as determined by the experimental design (e.g., daily, every other day).[4][5][6]
Protocol 3: Assessment of Anti-Tumor Efficacy and Toxicity
-
Tumor Measurement: Measure the tumor dimensions (length and width) every 2-3 days using a digital caliper. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly (e.g., every other day) as an indicator of systemic toxicity.[4][5][6] Significant weight loss may indicate adverse effects of the treatment.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors and record their final weight.
-
Histological Analysis: Fix the tumor tissues in formalin and embed them in paraffin. Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to observe tissue morphology.
-
Immunohistochemistry (IHC): Perform IHC staining on tumor sections to analyze the expression of key proteins related to cell proliferation (e.g., Ki67, PCNA) and apoptosis (e.g., Caspase-3, TUNEL).[4][5]
III. Visualization of Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vivo evaluation.
Caption: this compound's multi-target mechanism of action.
Caption: Experimental workflow for this compound in vivo studies.
IV. Mechanism of Action
This compound exerts its anti-cancer effects by modulating multiple signaling pathways.[1][12] It is known to induce apoptosis through the activation of caspases and by inhibiting heat shock proteins (HSPs) such as HSP70.[1][3] A key mechanism of this compound is the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation, cell proliferation, and survival.[1][13] Furthermore, this compound has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and contributes to cell proliferation.[14][15] It also inhibits other pro-survival pathways such as the ERK and AP-1 signaling pathways, thereby impacting tumor cell invasion and metastasis.[13]
V. Considerations and Future Directions
While this compound shows immense promise as an anti-cancer agent, its clinical application has been hindered by its poor water solubility and significant toxicity.[10][16][17] To address these challenges, researchers are actively developing prodrugs, such as Minnelide, and novel drug delivery systems, including nanoformulations.[8][10][16] These approaches aim to improve the therapeutic window of this compound by enhancing its solubility, bioavailability, and tumor-targeting capabilities while reducing systemic toxicity.[11][16] Future research will likely focus on optimizing these delivery strategies and further elucidating the complex molecular mechanisms of this compound to maximize its therapeutic potential in cancer treatment.
References
- 1. Targets and molecular mechanisms of this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of cancer cell death induction by this compound: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti‐oral cancer effects of this compound by downregulation of DcR3 in vitro, in vivo, and in preclinical patient‐derived tumor xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genesandcancer.com [genesandcancer.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological activity and clinical progress of this compound and its derivatives LLDT-8, PG490-88Na, and Minnelide: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanochemical preparation of this compound-loaded self-micelle solid dispersion with enhanced oral bioavailability and improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 13. This compound inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound-loaded nanoparticles targeting breast cancer in vivo with reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. europeanreview.org [europeanreview.org]
Application Notes and Protocols: Triptolide Encapsulation in Nanoparticles for Enhanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction Triptolide (TP), a diterpenoid triepoxide extracted from the plant Tripterygium wilfordii, has demonstrated potent anti-inflammatory, immunosuppressive, and anti-neoplastic properties.[1][2][3] Its therapeutic potential is significant in treating autoimmune diseases like rheumatoid arthritis and various cancers.[4][5][6] However, the clinical application of this compound is severely hampered by its poor water solubility, high toxicity, and narrow therapeutic window, often leading to adverse effects on the digestive, urogenital, and circulatory systems.[1][2][6][7]
Nanotechnology offers a promising strategy to overcome these limitations.[4][8] Encapsulating this compound into nanoparticles can improve its solubility, enhance bioavailability, enable controlled release, and facilitate targeted delivery to lesion sites.[7][8][9] This approach aims to increase therapeutic efficacy while minimizing systemic toxicity, paving the way for safer and more effective clinical use of this potent compound.[2][6] This document provides an overview of common this compound nanoparticle formulations, a summary of their physicochemical characteristics, and detailed protocols for their preparation and characterization.
Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles
The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of different formulations.
Table 1: this compound-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation Description | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|---|
| TP-SLN (Microemulsion Technique) | 179.8 ± 5.7 | - | - | 56.5 ± 0.18 | 1.02 ± 0.003 | [10][11] |
| TP-SLN for Arthritis | 181 ± 73 | - | -33 | - | - | [12] |
| TP-SLN Hydrogel | 123 ± 0.9 | 0.19 | -45 | - | - |[13] |
Table 2: this compound-Loaded Polymeric Nanoparticles
| Formulation Description | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|---|
| PLGA-PEG-FA (Targeted) | 122.60 ± 0.02 | 0.26 ± 0.02 | -17.6 ± 0.6 | 68.62 ± 0.03 | 7.78 ± 0.05 | [14] |
| Cell Membrane-Camouflaged PLGA | 195.5 ± 7.5 | - | -21.5 ± 0.2 | 76.5 | 2.94 | [15][16][17] |
| Multiple-Coated PLGA (for AD) | 147.5 ± 20.7 | 0.263 ± 0.075 | 14.62 ± 2.47 | 93.14 ± 4.75 | 1.17 ± 0.08 | [18] |
| Poly-γ-glutamic Acid-based | 79 ± 18 | 0.18 | -32 | 48.6 | 19.2 | [5][19] |
| PLGA-mPEG Mesoscale NP | 424.3 ± 56.29 | - | -13.45 ± 1.81 | - | - |[20] |
Table 3: this compound-Loaded Liposomes
| Formulation Description | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|---|
| Liposome (B1194612) Hydrogel Patch | 201.52 ± 18.43 | - | - | 83.62 ± 1.97 | - | [21] |
| Transferrin-Modified Liposome | 130.33 ± 1.89 | - | -23.20 ± 0.90 | 85.33 ± 0.41 | 9.96 ± 0.21 | [22] |
| FA+TPP Dual-Targeted Liposome | 99.28 ± 5.7 | 0.20 ± 0.02 | 1.2 ± 0.08 | 74.37 ± 1.07 | - |[23] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of common this compound nanoparticle formulations.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (TP-SLN) via Microemulsion Technique
This protocol is adapted from methodologies used for preparing SLNs for oral delivery.[10][11]
Materials:
-
This compound (TP)
-
Solid Lipid (e.g., Tristearin glyceride)
-
Surfactant (e.g., Tween-80, Polyethylene glycol (400) monostearate)
-
Co-surfactant (e.g., Soybean lecithin, 1,2-propylene glycol)
-
Deionized water
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Preparation of Oil Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the specified amount of this compound in the melted lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water and heat to the same temperature as the oil phase.
-
Formation of Microemulsion: Add the hot aqueous phase to the oil phase dropwise under continuous magnetic stirring. Continue stirring until a clear, transparent microemulsion (light blue milky light) is formed.[12]
-
Nanoparticle Solidification: Quickly cool the hot microemulsion by transferring it into an ice-water bath (e.g., a ratio of 1:5 microemulsion to ice water) under continuous stirring.[12]
-
Final Suspension: Continue stirring for approximately 10 minutes in the ice bath. The rapid cooling of the lipid droplets results in the formation of a solid lipid nanoparticle suspension.
-
Storage: Store the resulting TP-SLN suspension at 4°C for further analysis.
References
- 1. Solid lipid nanoparticle and microemulsion for topical delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-loaded nanoparticles targeting breast cancer in vivo with reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The research on the anti-inflammatory activity and hepatotoxicity of this compound-loaded solid lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A comprehensive overview of this compound utilizing nanotechnology and its potential applications in prostate diseases [frontiersin.org]
- 5. Fabrication of a this compound-loaded and poly-γ-glutamic acid-based amphiphilic nanoparticle for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 7. This compound delivery: Nanotechnology-based carrier systems to enhance efficacy and limit toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive overview of this compound utilizing nanotechnology and its potential applications in prostate diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globethesis.com [globethesis.com]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and optimization of this compound-loaded solid lipid nanoparticles for oral delivery with reduced gastric irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Ultrasound Guided Intra-Articular Injection of this compound-loaded Solid Lipid Nanoparticle for Treatment of Antigen-Induced Arthritis in Rabbits [frontiersin.org]
- 13. This compound loaded solid lipid nanoparticle hydrogel for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and evaluation of qualityï¼ targeting and cytotoxicity of this compound-loaded targeting nanoparticles [journal.china-pharmacy.com]
- 15. Homotypic cell membrane-camouflaged biomimetic PLGA nanoparticle loading this compound for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Multiple-Coated PLGA Nanoparticles Loading this compound Attenuate Injury of a Cellular Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Therapeutic Effect of this compound Polymer Mesoscale Nanoparticles ...: Ingenta Connect [ingentaconnect.com]
- 21. Pharmacokinetic and pharmacodynamic study of this compound-loaded liposome hydrogel patch under microneedles on rats with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. A Novel this compound Nano-Liposome with Mitochondrial Targeting for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Triptolide Resistance Genes Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptolide, a diterpenoid epoxide isolated from the thunder god vine Tripterygium wilfordii, has demonstrated potent anti-inflammatory, immunosuppressive, and anticancer activities. Its primary mechanism of action involves the covalent inhibition of the XPB subunit (encoded by the ERCC3 gene) of the general transcription factor TFIIH, leading to the suppression of RNA polymerase II-mediated transcription and subsequent induction of apoptosis.[1] Despite its therapeutic potential, the development of resistance remains a significant challenge. This document provides a comprehensive guide to utilizing the CRISPR-Cas9 system for genome-wide screening to identify and validate genes that confer resistance to this compound. Understanding these resistance mechanisms is crucial for developing effective combination therapies and overcoming clinical resistance.
Data Presentation
A genome-wide CRISPR-Cas9 screen for this compound resistance will identify genes whose knockout leads to increased cell survival in the presence of the drug. The quantitative data from such a screen is typically presented as gene enrichment scores, which reflect the change in the representation of single-guide RNAs (sgRNAs) targeting each gene in the this compound-treated population compared to a control population. Subsequent validation experiments will quantify the level of resistance conferred by the knockout of candidate genes, often expressed as a shift in the half-maximal inhibitory concentration (IC50).
Table 1: Example Results from a Genome-Wide CRISPR-Cas9 Screen for this compound Resistance Genes
| Gene Symbol | Gene Name | Enrichment Score (Log2 Fold Change) | p-value |
| ERCC3 | Excision Repair Cross-Complementation Group 3 | 8.2 | <0.001 |
| ERCC2 | Excision Repair Cross-Complementation Group 2 | 6.5 | <0.001 |
| XPA | Xeroderma Pigmentosum, Complementation Group A | 5.9 | <0.005 |
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | 4.7 | <0.01 |
| Gene X | Hypothetical Gene X | 4.2 | <0.01 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as a complete public dataset from a this compound resistance screen was not available. ERCC3 is a known resistance gene to this compound.
Table 2: Validation of this compound Resistance in Candidate Gene Knockout Cell Lines
| Cell Line | Gene Knockout | This compound IC50 (nM) | Fold Resistance |
| Wild-Type (A375) | - | 14.7[2] | 1.0 |
| ERCC3 KO (A375) | ERCC3 | 125.8 | 8.6 |
| ERCC2 KO (A375) | ERCC2 | 88.2 | 6.0 |
| XPA KO (A375) | XPA | 61.7 | 4.2 |
| Wild-Type (B16) | - | 30.1[2] | 1.0 |
Note: The IC50 values for wild-type cell lines are sourced from published data.[2] The IC50 values for knockout cell lines are hypothetical examples to illustrate the expected outcome of validation experiments.
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action and the Role of the NER Pathway in Resistance
This compound exerts its cytotoxic effects primarily by inhibiting the helicase activity of XPB (ERCC3), a critical component of the TFIIH complex. TFIIH is essential for both transcription initiation and nucleotide excision repair (NER). Inhibition of TFIIH leads to a global shutdown of transcription, ultimately triggering apoptosis.[1] Consequently, mutations or loss of function in genes within the NER pathway, particularly ERCC3 itself, can confer resistance to this compound by preventing the drug from binding to its target or by mitigating the downstream consequences of transcription inhibition.[2]
Caption: Mechanism of this compound action and resistance through the NER pathway.
Experimental Workflow for CRISPR-Cas9 Screening
The overall workflow for identifying this compound resistance genes using a pooled CRISPR-Cas9 library involves several key steps, from library transduction to hit validation.
Caption: Experimental workflow for a pooled CRISPR-Cas9 screen to identify drug resistance genes.
Experimental Protocols
Protocol 1: Genome-Wide Pooled CRISPR-Cas9 Knockout Screen for this compound Resistance
1.1. Cell Line Preparation
-
Select a cancer cell line of interest that is sensitive to this compound (e.g., A375 melanoma cells).
-
Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector followed by antibiotic selection (e.g., blasticidin).
-
Validate Cas9 activity using a reporter assay (e.g., GFP knockout).
1.2. Lentiviral sgRNA Library Production
-
Amplify a genome-wide pooled sgRNA library (e.g., GeCKO v2).
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
-
Harvest the lentiviral supernatant 48-72 hours post-transfection and determine the viral titer.
1.3. Library Transduction and Selection
-
Transduce the Cas9-expressing cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using puromycin for 2-3 days.
-
Expand the transduced cell population, maintaining a library representation of at least 500 cells per sgRNA.
1.4. This compound Selection
-
Split the cell population into two groups: a control group (treated with DMSO) and a this compound-treated group.
-
Determine the appropriate concentration of this compound to use for selection (typically IC80-IC90) through a dose-response curve.
-
Treat the cells with this compound or DMSO for a duration sufficient to allow for the enrichment of resistant cells (e.g., 14-21 days), passaging the cells as needed and maintaining library representation.
1.5. Genomic DNA Extraction and Sequencing
-
Harvest cell pellets from both the DMSO and this compound-treated populations at the end of the selection period.
-
Extract genomic DNA from the cell pellets.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) on the amplified sgRNA cassettes.
1.6. Data Analysis
-
Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Calculate the log2 fold change in the abundance of each sgRNA in the this compound-treated sample relative to the DMSO control.
-
Use statistical packages like MAGeCK to identify genes that are significantly enriched in the this compound-treated population.
Protocol 2: Validation of Candidate this compound Resistance Genes
2.1. Generation of Single-Gene Knockout Cell Lines
-
Design 2-3 high-quality sgRNAs targeting the exons of each candidate gene identified from the primary screen.
-
Clone the individual sgRNAs into a lentiviral vector.
-
Transduce the Cas9-expressing parental cell line with the individual sgRNA lentiviruses.
-
Select for transduced cells and isolate single-cell clones.
-
Verify gene knockout at the protein level by Western blot or at the genomic level by Sanger sequencing.
2.2. This compound Dose-Response Assays
-
Seed the wild-type and knockout cell lines in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
Calculate the IC50 values for each cell line by fitting the dose-response data to a four-parameter logistic curve.
-
Determine the fold resistance by dividing the IC50 of the knockout cell line by the IC50 of the wild-type cell line.
Conclusion
The application of CRISPR-Cas9 genome-wide screening provides a powerful and unbiased approach to identify novel genes and pathways that contribute to this compound resistance. The protocols outlined in this document provide a framework for conducting such screens and validating the identified hits. Elucidating the molecular mechanisms of this compound resistance will facilitate the development of rational combination therapies to enhance its therapeutic efficacy and overcome acquired resistance in a clinical setting.
References
- 1. This compound interferes with XRCC1/PARP1-mediated DNA repair and confers sensitization of triple-negative breast cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances carboplatin-induced apoptosis by inhibiting nucleotide excision repair (NER) activity in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triptolide in Combination with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptolide, a diterpenoid epoxide extracted from the thunder god vine, Tripterygium wilfordii, has demonstrated potent anti-inflammatory and anti-cancer properties. Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors, including lung, ovarian, and bladder cancers. However, its efficacy is often limited by both intrinsic and acquired resistance, as well as significant side effects. Emerging preclinical evidence highlights a synergistic relationship between this compound and cisplatin, suggesting that their combination could enhance therapeutic efficacy and overcome cisplatin resistance.
These application notes provide a comprehensive overview of the mechanisms, protocols, and key data associated with the combined use of this compound and cisplatin in cancer research.
Mechanism of Synergistic Action
The combination of this compound and cisplatin exerts a powerful anti-cancer effect through a multi-pronged approach, primarily by enhancing apoptosis and inhibiting DNA repair mechanisms. This compound sensitizes cancer cells to cisplatin by targeting several key signaling pathways.
A primary mechanism is the inhibition of the Nucleotide Excision Repair (NER) pathway, which is crucial for repairing cisplatin-induced DNA adducts.[1] this compound has been shown to bind to the TFIIH transcription factor, a key component of both transcription and NER. By inhibiting NER, this compound prevents the removal of cisplatin-DNA crosslinks, leading to an accumulation of DNA damage and subsequent cell death.[1]
Furthermore, this compound has been observed to down-regulate the expression of other critical DNA repair proteins, such as PARP1 and XRCC1, further compromising the cancer cells' ability to recover from cisplatin-induced damage.[2]
The synergistic effect is also mediated through the modulation of key signaling pathways that regulate cell survival and apoptosis. This compound can inhibit the pro-survival PI3K/Akt pathway and activate stress-activated pathways like the JNK-Bax-mitochondria pathway, tipping the cellular balance towards apoptosis.[3] Additionally, the combination therapy has been shown to induce the generation of reactive oxygen species (ROS), which can trigger mitochondrial-mediated apoptosis.[4]
Data Presentation
The following tables summarize the quantitative data from various studies on the synergistic effects of this compound and cisplatin in different cancer cell lines.
Table 1: Synergistic Cytotoxicity of this compound and Cisplatin
| Cell Line | Cancer Type | This compound Concentration | Cisplatin Concentration | Effect | Reference |
| SKOV3/DDP | Cisplatin-Resistant Ovarian Cancer | 25 nM | 12 µM | Increased inhibition rate to 51.10% | [5] |
| A549/DDP | Cisplatin-Resistant Lung Cancer | 2.0 nM (CX-23) | Varies | Decreased Cisplatin IC50 from 43.4 µM to 28.6 µM | [6] |
| A549/DDP | Cisplatin-Resistant Lung Cancer | 4.0 nM (CX-23) | Varies | Decreased Cisplatin IC50 from 43.4 µM to 22.1 µM | [6] |
| BT549 | Triple-Negative Breast Cancer | 30 nM | 3 µM | Inhibited cell growth to 25% | [7] |
*CX-23 is an activated this compound analogue.
Table 2: Enhancement of Apoptosis by this compound and Cisplatin Combination
| Cell Line | Cancer Type | This compound Concentration | Cisplatin Concentration | Apoptosis Measurement | Result | Reference |
| SKOV3/DDP | Cisplatin-Resistant Ovarian Cancer | 25 nM | 12 µM | Annexin V Assay | Increased apoptotic cells from 26.07% to 57.60% | [5] |
| A549 | Lung Adenocarcinoma | 25 ng/ml | 4 µg/ml (with HCPT*) | Annexin V Assay | Increased apoptotic cells to 26.7% | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25 nM | - | Annexin V Assay | 29.3% early apoptotic cells (this compound alone) | [9][10] |
| HNE1/DDP | Cisplatin-Resistant Nasopharyngeal Cancer | 40 nmol/L | 10 µmol/L | Western Blot | Increased expression of Bax and caspase-9; Reduced expression of Bcl-2 and Mcl-1 | [11] |
| A549, HTB182 | Lung Cancer | 1-10 ng/ml | 5 µM | Caspase-3 Activity Assay | Greatly increased cisplatin-induced caspase-3 activation | [12] |
*HCPT (hydroxycamptothecin) was used in this study, not cisplatin. This data is included to show the pro-apoptotic potential of this compound in this cell line.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and cisplatin.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in sterile water or saline)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, cisplatin, or the combination of both for 24, 48, or 72 hours. Include untreated and vehicle-treated (DMSO) controls.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protein Expression Analysis (Western Blot)
This technique is used to detect changes in the expression of proteins involved in apoptosis and DNA repair.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and cisplatin formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, Cisplatin alone, this compound + Cisplatin).
-
Administer the treatments according to the predetermined dosing schedule and route of administration.
-
Measure tumor volume (Volume = (Width² x Length)/2) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. This compound potentiates lung cancer cells to cisplatin-induced apoptosis by selectively inhibiting the NER activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound interferes with XRCC1/PARP1-mediated DNA repair and confers sensitization of triple-negative breast cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces Apoptosis and Synergizes with Cisplatin in Cisplatin-Resistant HNE1/DDP Nasopharyngeal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound avoids cisplatin resistance and induces apoptosis via the reactive oxygen species/nuclear factor-κB pathway in SKOV3PT platinum-resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD (P)H Quinone Dehydrogenase 1-Targeting this compound Analogue Causes Tumor Regression and Sensitizes Cisplatin-Resistant Lung Cancer to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination treatment with this compound and hydroxycamptothecin synergistically enhances apoptosis in A549 lung adenocarcinoma cells through PP2A-regulated ERK, p38 MAPKs and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Decreases Cell Proliferation and Induces Cell Death in Triple Negative MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Decreases Cell Proliferation and Induces Cell Death in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fb.cuni.cz [fb.cuni.cz]
- 12. This compound potentiates lung cancer cells to cisplatin-induced apoptosis by selectively inhibiting the NER activity - PMC [pmc.ncbi.nlm.nih.gov]
Triptolide-Induced Cell Cycle Arrest: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptolide, a diterpenoid epoxide extracted from the traditional Chinese herb Tripterygium wilfordii, has demonstrated potent anti-proliferative and pro-apoptotic activities in a variety of cancer cell lines.[1][2][3] One of the key mechanisms underlying its anticancer effects is the induction of cell cycle arrest, which prevents cancer cells from progressing through the division cycle and ultimately leads to cell death.[2][4] Flow cytometry analysis is a powerful technique to quantitatively assess the distribution of cells in different phases of the cell cycle, making it an indispensable tool for studying the effects of compounds like this compound.
These application notes provide a comprehensive overview and detailed protocols for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action: this compound and Cell Cycle Regulation
This compound has been shown to induce cell cycle arrest at different phases, most commonly the S-phase or G0/G1 phase, depending on the cell type and experimental conditions.[1][4][5] This arrest is orchestrated by modulating the expression and activity of key cell cycle regulatory proteins.
Key Molecular Targets of this compound in Cell Cycle Regulation:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): this compound can downregulate the expression of various cyclins, including cyclin A, B, D, and E, which are crucial for the progression through different phases of the cell cycle.[2][4] This, in turn, affects the activity of their partner CDKs (CDK1, CDK2, CDK4/6).[4][6]
-
CDK Inhibitors (CKIs): this compound has been observed to upregulate the expression of CDK inhibitors such as p21 and p27.[1][2][6] These proteins bind to and inhibit the activity of cyclin-CDK complexes, leading to a halt in the cell cycle.
-
Other Regulatory Proteins: this compound can also affect other important regulators like CDC25A, a phosphatase that activates CDKs.[1][3]
The interplay of these molecular events results in the accumulation of cells in a specific phase of the cell cycle, which can be quantified by flow cytometry.
Data Presentation: this compound-Induced Cell Cycle Arrest in Various Cancer Cell Lines
The following table summarizes the effects of this compound on the cell cycle in different human cancer cell lines as determined by flow cytometry.
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Observed Cell Cycle Arrest | Key Molecular Changes | Reference |
| A375.S2 | Melanoma | Various concentrations | 48 hours | S phase and sub-G1 | ↑ p21, ↑ p27, ↓ Cyclin A, ↓ CDC25A | [1][3][7] |
| 786-0 & OS-RC-2 | Renal Cell Carcinoma | Not specified | Not specified | S phase | ↓ Cyclin A, ↓ Cyclin B, ↓ CDK1, ↓ CDK2 | [4] |
| A549/TaxR | Taxol-resistant Lung Adenocarcinoma | 20, 40, 60 nM | 24 hours | S phase | Not specified in abstract | [8][9] |
| GBC-SD & SGC-996 | Gallbladder Cancer | IC50 (100 nM & 25 nM) | 48 hours | S phase | Not specified in abstract | [10] |
| MDA-MB-231 & BT549 | Triple-Negative Breast Cancer | 30 nM | 24 hours | S phase | Not specified in abstract | [11] |
| ASMCs | Airway Smooth Muscle Cells | Not specified | Not specified | G0/G1 phase | ↓ PCNA, ↓ Cyclin D1, ↓ CDK4 | [5] |
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cells and treating them with this compound prior to cell cycle analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[7]
II. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes the staining of cells with propidium iodide for DNA content analysis.[12][13]
Materials:
-
Treated and control cells from Protocol I
-
PBS
-
Trypsin-EDTA
-
Centrifuge
-
Ice-cold 70% ethanol[13]
-
RNase A solution (100 µg/mL in PBS)[13]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[13]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes.[13] Discard the supernatant and resuspend the cell pellet in 1 mL of PBS. Repeat the wash step.
-
Fixation:
-
Centrifuge the cells again and discard the supernatant.
-
Resuspend the cell pellet in 400 µL of PBS.[13]
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension to prevent clumping.[14]
-
Incubate the cells on ice for at least 30 minutes for fixation.[14] Fixed cells can be stored at 4°C for several weeks.[13]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[13]
-
Carefully discard the supernatant.
-
Wash the cell pellet twice with PBS.[13]
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[13][14]
-
Add 400 µL of PI staining solution and mix well.[13]
-
Incubate in the dark at room temperature for 5 to 10 minutes.[13]
-
-
Flow Cytometry Analysis:
Mandatory Visualizations
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
References
- 1. This compound induces S phase arrest via the inhibition of cyclin E and CDC25A and triggers apoptosis via caspase- and mitochondrial-dependent signaling pathways in A375.S2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targets and molecular mechanisms of this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound-induced cell cycle arrest and apoptosis in human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits PDGF-induced proliferation of ASMCs through G0/G1 cell cycle arrest and suppression of the AKT/NF-κB/cyclinD1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on Temporal Expression of Cell Cycle Regulators During Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exerts pro-apoptotic and cell cycle arrest activity on drug-resistant human lung cancer A549/Taxol cells via modulation of MAPK and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces S Phase Arrest and Apoptosis in Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. ucl.ac.uk [ucl.ac.uk]
Application Notes & Protocols: Triptolide Oral Administration in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triptolide, a diterpenoid triepoxide extracted from the plant Tripterygium wilfordii, is a potent natural compound with significant anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] Its therapeutic potential has been evaluated in numerous preclinical models for diseases ranging from rheumatoid arthritis to various cancers.[1] However, its clinical application is hindered by a narrow therapeutic window and potential for multi-organ toxicity.[3][4] Understanding its pharmacokinetic profile and establishing effective, reproducible oral administration protocols are critical for preclinical evaluation.[3][4] this compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 15 minutes in rats, and it possesses good oral bioavailability.[5][6][7] This document provides a summary of oral administration protocols from various preclinical studies and a generalized methodology for researchers.
I. Summary of Preclinical Oral Administration Protocols
The oral administration of this compound in preclinical studies varies significantly by animal model, disease context, and formulation. The following tables summarize quantitative data from published research to facilitate comparison.
Table 1: this compound Oral Administration in Rodent Oncology Models
| Animal Model | Cancer Type | Dose (mg/kg/day) | Vehicle | Frequency & Duration | Key Findings | Reference |
| Nude Mice | Taxol-Resistant Lung Adenocarcinoma (A549/TaxR Xenograft) | 0.4 and 0.8 mg/kg | Not Specified | Intraperitoneal injection every 2 days for 20 days | Significant delay in tumor growth without obvious systemic toxicity.[8] | [8] |
| Nude Mice | Colon Cancer (HCT116 Xenograft) | 0.42 mg/kg (Minnelide, a water-soluble analog) | Not Specified | Daily for 30 days | Significantly reduced growth of colon cancer xenografts.[9] | [9] |
| NOD/SCID Mice | Oral Cancer (SAS Xenograft with U937 cells) | 0.15 mg/kg | PBS | Intraperitoneal injection, daily | Inhibited tumor growth in a co-inoculation model.[10] | [10] |
| Xenograft Mouse Model | Oral Cancer | Not Specified | Not Specified | Injection (route not specified) | Successfully inhibited tumor growth via apoptosis induction.[11] | [11] |
Table 2: this compound Oral Administration in Rodent Autoimmune & Inflammatory Models
| Animal Model | Disease Model | Dose (µg/kg/day) | Vehicle | Frequency & Duration | Key Findings | Reference |
| SJL/J Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 100 µg/kg | Not Specified | Daily, oral | Delayed disease onset, reduced clinical symptoms, and suppressed CNS inflammation.[12] | [12] |
| Sprague-Dawley Rats | Collagen-Induced Arthritis (CIA) | Not Specified | Not Specified | Oral | Suppressed systemic oxidative stress and reduced inflammation markers.[2] | [2] |
Table 3: Pharmacokinetic Parameters of Oral this compound in Rats
| Animal Model | Dose (mg/kg) | Tmax (Time to Peak Plasma Concentration) | Elimination Half-Life (t1/2) | Absolute Bioavailability | Reference |
| Sprague-Dawley Rats | 0.6, 1.2, and 2.4 mg/kg | ~15 minutes | 16.8 - 21.7 minutes | 72.08% (at 0.6 mg/kg) | [5][7] |
| Rats | 1 mg/kg | ~10 minutes | 0.42 hours (25.2 minutes) | 63.9% | [6] |
Note: this compound exhibits rapid absorption and elimination.[5][7] Toxicity has been observed at higher doses (1.2 and 2.4 mg/kg), sometimes leading to mortality, indicating a narrow therapeutic index.[5][7]
II. Detailed Experimental Protocols
This section provides a generalized protocol for the preparation and oral administration of this compound to rodents, based on common practices in preclinical research.
A. Materials and Reagents
-
This compound powder (≥98% purity)
-
Vehicle solution (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na), Corn oil, Phosphate-Buffered Saline (PBS))
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for suspension)
-
Analytical balance
-
Animal feeding needles (gavage needles), appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
B. Preparation of this compound Formulation (Suspension)
-
Calculate the Required Mass: Determine the total amount of this compound needed based on the dose (e.g., mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare Vehicle: Measure the required volume of the chosen vehicle (e.g., 0.5% CMC-Na).
-
Create Suspension:
-
Add a small amount of the vehicle to the this compound powder to create a paste. This helps prevent clumping.
-
Gradually add the remaining vehicle while continuously mixing.
-
Vortex the suspension vigorously for 2-3 minutes to ensure it is homogenous.
-
For poorly soluble compounds, sonication in a water bath for 5-10 minutes can help create a finer, more stable suspension.
-
Note: Prepare the suspension fresh daily before administration, as this compound can be unstable in solution. Continuously mix the suspension between dosing animals to prevent settling.
-
C. Oral Gavage Administration Procedure
-
Animal Handling: Acclimatize animals to handling for several days prior to the experiment. Gently but firmly restrain the animal to expose the head and neck. Ensure the head is in a straight line with the body.
-
Dose Preparation: Draw the calculated volume of the this compound suspension into the syringe fitted with an appropriately sized gavage needle. Ensure there are no air bubbles.
-
Needle Insertion:
-
Gently insert the gavage needle into the side of the animal's mouth.
-
Guide the needle along the roof of the mouth towards the esophagus. The animal should swallow the needle as it advances. If resistance is met, do not force it . Withdraw and try again. Forcing the needle can cause perforation of the esophagus or trachea.
-
-
Dose Delivery: Once the needle is correctly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter into the stomach), slowly depress the syringe plunger to deliver the formulation.
-
Post-Administration: Gently remove the needle and return the animal to its cage.
-
Monitoring: Monitor the animal for at least 15-30 minutes post-administration for any immediate adverse reactions (e.g., distress, regurgitation, abnormal breathing). Body weight and general health should be monitored daily throughout the study.[8]
III. Mechanism of Action & Signaling Pathways
This compound exerts its biological effects by targeting multiple cellular processes. A primary mechanism is the inhibition of transcription.[13][14] It covalently binds to the XPB subunit of the general transcription factor TFIIH, which inhibits RNA Polymerase II-mediated transcription.[13] This leads to a global downregulation of short-lived mRNAs, including those encoding for oncogenes and inflammatory cytokines.[14]
Furthermore, this compound is a potent inhibitor of the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[13][15][16] It can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its nuclear translocation and transcriptional activity.[12] this compound also modulates other pathways, including MAPK, AP-1, and p70S6K/GSK3/β-catenin, contributing to its anti-cancer and anti-inflammatory effects.[8][15][16][17]
Visualizations:
Caption: Generalized workflow for preclinical oral this compound studies.
Caption: this compound inhibits transcription and NF-κB signaling.
References
- 1. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antioxidant effect of this compound contributes to the therapy in a collagen-induced arthritis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Preclinical Pharmacokinetics of this compound: A Potential Antitumor Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study of this compound, a Constituent of Immunosuppressive Chinese Herb Medicine, in Rats [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetic study of this compound, a constituent of immunosuppressive chinese herb medicine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Abrogates Growth of Colon Cancer and Induces Cell Cycle Arrest by Inhibiting Transcriptional Activation of E2F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound represses oral cancer cell proliferation, invasion, migration, and angiogenesis in co-inoculation with U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound exerts anti-tumor effect on oral cancer and KB cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral administration of this compound ameliorates the clinical signs of experimental autoimmune encephalomyelitis (EAE) by induction of HSP70 and stabilization of NF-kappaB/IkappaBalpha transcriptional complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel this compound analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer | eLife [elifesciences.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Mechanisms of cancer cell death induction by this compound: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A Mechanistic Overview of this compound and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 17. This compound inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Developing Water-Soluble Analogs of Triptolide for Clinical Advancement
Application Notes and Protocols for Researchers
Triptolide, a diterpenoid triepoxide isolated from the thunder god vine (Tripterygium wilfordii), has demonstrated potent anti-inflammatory, immunosuppressive, and anticancer properties. However, its clinical utility has been significantly hindered by its poor water solubility and severe toxicity.[1][2] To overcome these limitations, researchers have developed several water-soluble analogs, primarily prodrugs, designed to improve its pharmacokinetic profile and reduce toxicity, thereby making them suitable for clinical trials.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of key water-soluble this compound analogs that have entered clinical investigation.
Key Water-Soluble this compound Analogs
Several promising water-soluble analogs of this compound have been synthesized and evaluated in preclinical and clinical settings. The most notable of these are Minnelide, PG490-88Na, and (5R)-5-hydroxythis compound (LLDT-8).[2][5]
| Analog Name | Chemical Name | Key Structural Modification | Status |
| Minnelide | 14-O-phosphonooxymethylthis compound disodium (B8443419) salt | Addition of a phosphonooxymethyl group at the C-14 hydroxyl position | Completed Phase II clinical trials for pancreatic cancer[6] |
| PG490-88Na (F60008) | 14-succinyl this compound sodium salt | Esterification of the C-14 hydroxyl group with succinic acid to form a sodium salt[7] | Investigated in Phase I clinical trials for solid tumors[8][9] |
| (5R)-5-hydroxythis compound (LLDT-8) | (5R)-5-hydroxythis compound | Introduction of a hydroxyl group at the C-5 position[10][11] | Completed Phase I and II clinical trials for rheumatoid arthritis and other conditions[12][13][14] |
Physicochemical and Efficacy Data of this compound Analogs
The primary goal of developing these analogs was to enhance water solubility while retaining or improving the therapeutic efficacy of the parent compound, this compound.
| Compound | Water Solubility | IC50 (Various Cancer Cell Lines) | In Vivo Efficacy (Xenograft Models) |
| This compound | Poor (17 µg/mL at pH 7.4)[15] | ~12 nM (average across 60 cell lines) | Effective, but limited by toxicity and poor solubility[16] |
| Minnelide | High (61 mg/mL at pH 7.4; ~3600x increase)[15] | Converted to this compound in vivo[17] | Effective at 0.3-0.9 mg/kg in colon and ovarian cancer models[15] |
| PG490-88Na | Water-soluble prodrug[8] | Potent antitumor agent, acts in synergy with CPT-11[8] | Caused tumor regression in lung and colon tumor xenografts[8] |
| LLDT-8 | Improved solubility compared to this compound[5] | Potent (nanomolar level IC50s)[14] | Potent antitumor activity against ovarian and prostate cancer xenografts[14] |
Experimental Protocols
Protocol 1: Synthesis of Minnelide (14-O-phosphonooxymethylthis compound disodium salt)
This protocol is a summarized version of a scalable synthesis process.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetic acid
-
Acetic anhydride
-
Dibenzyl phosphate (B84403)
-
N-Iodosuccinimide (NIS)
-
Tetrahydrofuran (THF)
-
Palladium on carbon (10% Pd/C)
-
Sodium carbonate
-
Standard laboratory glassware and purification equipment (TLC, column chromatography, HPLC)
Procedure:
-
Step 1: Synthesis of the thiomethyl intermediate. Dissolve this compound in a mixture of DMSO, acetic acid, and acetic anhydride. Stir the solution at room temperature for approximately 5 days. This step introduces a thiomethyl group.[3]
-
Step 2: Conversion to the dibenzyl phosphate ester. React the thiomethyl intermediate with dibenzyl phosphate in the presence of NIS in THF.[15][18]
-
Step 3: Debenzylation and salt formation. Subject the resulting dibenzyl phosphate ester to hydrogenation using 10% Pd/C in THF to remove the benzyl (B1604629) protecting groups. Following filtration of the catalyst, treat the filtrate with an aqueous solution of sodium carbonate.[3][15]
-
Purification: The final product, Minnelide, is highly hygroscopic and may decompose during silica (B1680970) gel chromatography. Purification is best achieved by preparative HPLC using a C18 column.[15]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PANC-1 for pancreatic cancer)[16]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound analog stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Treatment: Prepare serial dilutions of the this compound analog in a complete culture medium. Replace the old medium with the medium containing the desired concentrations of the analog or a vehicle control (e.g., 0.1% DMSO).[4]
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[4][19]
-
MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: In Vivo Antitumor Efficacy in a Pancreatic Cancer Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of water-soluble this compound analogs.
Materials:
-
Human pancreatic cancer cell line (e.g., SW1990)[20]
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Matrigel (optional)
-
This compound analog formulated for injection
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation and Implantation: Harvest pancreatic cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.[16][20]
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the this compound analog (e.g., Minnelide at 0.6 or 0.9 mg/kg) via the desired route (e.g., intraperitoneal injection or oral gavage) according to the planned dosing schedule (e.g., daily).[15] The control group should receive a vehicle control.
-
Tumor Measurement and Monitoring: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry for markers like VEGF and COX-2).[16][20]
Signaling Pathways and Experimental Workflows
This compound and its analogs exert their effects by modulating several key signaling pathways, most notably the NF-κB and PI3K/Akt/mTOR pathways.
Experimental workflow for developing this compound analogs.
Inhibition of the NF-κB signaling pathway by this compound analogs.
Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. WO2014167581A2 - An improved process for the preparation of this compound prodrugs - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological activity and clinical progress of this compound and its derivatives LLDT-8, PG490-88Na, and Minnelide: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PG490-88, a derivative of this compound, causes tumor regression and sensitizes tumors to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Immunosuppressant discovery from Tripterygium wilfordii Hook f: the novel this compound analog (5R)-5-hydroxythis compound (LLDT-8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. (5R)-5-hydroxythis compound for HIV immunological non-responders receiving ART: a randomized, double-blinded, placebo-controlled phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (5R)-5-hydroxythis compound (LLDT-8), a novel immunosuppressant in clinical trials, exhibits potent antitumor activity via transcription inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphonooxymethyl Prodrug of this compound: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces apoptosis and inhibits the growth and angiogenesis of human pancreatic cancer cells by downregulating COX-2 and VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-induced in vitro and in vivo cytotoxicity in human breast cancer stem cells and primary breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound augments the effects of 5-lipoxygenase RNA interference in suppressing pancreatic tumor growth in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Enhancing TRAIL-Induced Apoptosis in Cancer Cells with Triptolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) has emerged as a promising candidate for cancer therapy due to its ability to selectively induce apoptosis in malignant cells while sparing most normal cells.[1] However, the therapeutic efficacy of TRAIL is often limited by the development of resistance in many cancer types.[2][3] Triptolide, a diterpenoid triepoxide extracted from the Chinese herb Tripterygium wilfordii, has been shown to overcome this resistance and sensitize a variety of cancer cells to TRAIL-induced apoptosis.[2][4][5][6] This document provides detailed application notes and protocols for utilizing this compound in combination with TRAIL to enhance apoptotic cell death in cancer cell lines.
The synergistic effect of this compound and TRAIL has been observed in various cancers, including pancreatic, cholangiocarcinoma, prostate, and renal cell carcinoma.[2][4][5][7] The underlying mechanisms for this sensitization are multifactorial and include the upregulation of TRAIL death receptor 5 (DR5), downregulation of anti-apoptotic proteins such as X-linked inhibitor of apoptosis protein (XIAP) and cellular FLICE-like inhibitory protein (c-FLIP), and activation of caspases.[3][4][5][8]
Data Presentation
The following tables summarize quantitative data from various studies, demonstrating the synergistic effect of this compound and TRAIL on cancer cell viability and apoptosis.
Table 1: Effect of this compound and TRAIL on Cancer Cell Viability
| Cell Line | Cancer Type | This compound Concentration | TRAIL Concentration | Treatment Time (hours) | % Decrease in Cell Viability (Combination) | Reference |
| KMCH | Cholangiocarcinoma | 0-100 nM | 0-10 ng/ml | 24 and 48 | Significant decrease | [4] |
| SkChA-1 | Cholangiocarcinoma | 0-100 nM | 0-10 ng/ml | 24 and 48 | Significant decrease | [4] |
| MIA-PaCa2 | Pancreatic Cancer | 50 nM | Increasing concentrations | 48 | Significantly increased cell death | [2] |
| PANC-1 | Pancreatic Cancer | 50 nM | Increasing concentrations | 48 | Significantly increased cell death | [2] |
| S2-VP10 | Pancreatic Cancer | 50 nM | Increasing concentrations | 48 | Significantly increased cell death | [2] |
| S2-013 | Pancreatic Cancer | 50 nM | Increasing concentrations | 48 | Significantly increased cell death | [2] |
Table 2: Enhancement of Apoptosis by this compound and TRAIL Co-treatment
| Cell Line | Cancer Type | This compound Concentration | TRAIL Concentration | Treatment Time (hours) | Observation | Reference |
| MIA-PaCa2 | Pancreatic Cancer | 50 nM | 1.25 ng/ml | 24 | Significant increase in Annexin V positive cells | [2] |
| PANC-1 | Pancreatic Cancer | 50 nM | 1.25 ng/ml | 24 | Significant increase in Annexin V positive cells | [2] |
| S2-VP10 | Pancreatic Cancer | 50 nM | 1.25 ng/ml | 24 | Significant increase in Annexin V positive cells | [2] |
| S2-013 | Pancreatic Cancer | 50 nM | 1.25 ng/ml | 24 | Significant increase in Annexin V positive cells | [2] |
| OCI-AML3 | Acute Myeloid Leukemia | Low concentrations | Various concentrations | 48 | Synergistic enhancement of apoptosis | [9] |
| U937 | Acute Myeloid Leukemia | Low concentrations | Various concentrations | 48 | Synergistic enhancement of apoptosis | [9] |
Table 3: Effect of this compound and TRAIL on Caspase Activity
| Cell Line | Cancer Type | This compound Concentration | TRAIL Concentration | Treatment Time (hours) | Observation | Reference |
| Cholangiocarcinoma cell lines | Cholangiocarcinoma | Various doses | Various doses | 24 | Significant increase in caspase-3 activity | [4] |
| MIA-PaCa2 | Pancreatic Cancer | 50 nM | 1.25 ng/ml | 18 | Significant increase in caspase-3 and -7 activity | [2] |
| PANC-1 | Pancreatic Cancer | 50 nM | 1.25 ng/ml | 18 | Significant increase in caspase-3 and -7 activity | [2] |
| S2-VP10 | Pancreatic Cancer | 50 nM | 1.25 ng/ml | 18 | Significant increase in caspase-3 and -7 activity | [2] |
| S2-013 | Pancreatic Cancer | 50 nM | 1.25 ng/ml | 18 | Significant increase in caspase-3 and -7 activity | [2] |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Select appropriate cancer cell lines (e.g., PANC-1 for pancreatic cancer, OCI-AML3 for leukemia).
-
Culture Medium: Use the recommended medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Prepare a stock solution of this compound (e.g., 1 mg/mL or 10 mM) in dimethyl sulfoxide (B87167) (DMSO).[4][10] Store at -20°C.
-
TRAIL: Reconstitute recombinant human TRAIL in a buffered solution containing a carrier protein like bovine serum albumin (BSA).[4] Aliquot and store at -80°C.
-
Vehicle Control: Use DMSO at the same final concentration as in the this compound-treated wells.
Cell Viability Assay (MTT or WST-based)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and TRAIL in culture medium.
-
Treat the cells with this compound alone, TRAIL alone, or a combination of both for 24, 48, or 72 hours.
-
Add MTT or WST reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seed cells in 6-well plates and treat with this compound and/or TRAIL as described above.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10]
-
Incubate for 15 minutes at room temperature in the dark.[10]
-
Analyze the samples by flow cytometry within one hour.[10]
Caspase Activity Assay
-
Seed cells in an opaque-walled 96-well plate.
-
Treat the cells with this compound and/or TRAIL for the desired time.
-
Use a commercial luminescent caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Add the caspase reagent to each well and incubate as per the manufacturer's protocol.[4]
-
Measure luminescence using a luminometer.
Western Blot Analysis
-
Seed cells in larger culture dishes (e.g., 10 cm) and treat with this compound and/or TRAIL.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., DR5, XIAP, c-FLIP, cleaved caspase-3, PARP, p53, and a loading control like β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway of this compound-Enhanced TRAIL-Induced Apoptosis
Caption: this compound enhances TRAIL-induced apoptosis by upregulating DR5 and inhibiting XIAP and c-FLIP.
Experimental Workflow
Caption: A general workflow for studying the combined effect of this compound and TRAIL on cancer cells.
Logical Relationship of the Combined Therapy
Caption: this compound sensitizes TRAIL-resistant cancer cells, leading to enhanced apoptosis upon TRAIL treatment.
References
- 1. Targeting TNF-related apoptosis-inducing ligand (TRAIL) receptor by natural products as a potential therapeutic approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAIL and this compound: An Effective Combination that Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound sensitizes pancreatic cancer cells to TRAIL-induced activation of the death receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound AND TRAIL COMBINATION ENHANCES APOPTOSIS IN CHOLANGIOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound sensitizes TRAIL-induced apoptosis in prostate cancer cells via p53-mediated DR5 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances the tumoricidal activity of TRAIL against renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. benchchem.com [benchchem.com]
Synergistic Inhibition of Cancer Cell Growth by Triptolide and Decitabine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects of triptolide and decitabine (B1684300) in vitro, detailing the underlying molecular mechanisms, quantitative data from key experiments, and detailed protocols to replicate these findings. The combination of this compound, a natural diterpenoid epoxide, and decitabine, a DNA methyltransferase inhibitor (DNMTi), has been shown to synergistically inhibit the growth and survival of various cancer cell lines. This document serves as a guide for researchers interested in exploring this promising anti-cancer therapeutic strategy.
Core Findings: this compound Overcomes Decitabine Resistance
Recent studies have demonstrated that this compound significantly enhances the anti-cancer effects of decitabine.[1][2] The primary mechanism underlying this synergy is the this compound-mediated inhibition of deoxycytidine triphosphate pyrophosphatase 1 (DCTPP1).[1][2][3] High expression of DCTPP1 is associated with intrinsic resistance to decitabine in cancer cells. This compound overcomes this resistance by inhibiting DCTPP1, leading to increased incorporation of decitabine's active metabolite into the genomic DNA of cancer cells.[1][2] This enhanced incorporation triggers increased degradation of DNMT1, leading to global DNA demethylation and subsequent anti-tumor effects.[1][2]
Quantitative Data Summary
The synergistic effects of this compound and decitabine have been quantified in various cancer cell lines. The following tables summarize key findings from studies on prostate cancer (DU145) and colon cancer (HCT116) cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Decitabine
| Cell Line | Compound | IC50 |
| DU145 | This compound | ~50 nM |
| DU145 | Decitabine | ~250 nM |
| HCT116 | This compound | Data not available in the provided search results |
| HCT116 | Decitabine | Data not available in the provided search results |
Table 2: Combination Index (CI) for this compound and Decitabine
The Chou-Talalay method is used to determine the nature of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5]
| Cell Line | This compound Conc. | Decitabine Conc. | Combination Index (CI) |
| DU145 | Various | Various | < 1 (Synergistic) |
| HCT116 | Various | Various | < 1 (Synergistic) |
Table 3: Effect of this compound and Decitabine on Apoptosis and Clonogenic Survival
| Cell Line | Treatment | Apoptosis Rate (% of control) | Clonogenic Survival (% of control) |
| DU145 | This compound | Increased | Significantly Reduced |
| DU145 | Decitabine | Increased | Significantly Reduced |
| DU145 | This compound + Decitabine | Synergistically Increased | Synergistically and Significantly Reduced |
| HCT116 | This compound + Decitabine | Synergistically Increased | Synergistically and Significantly Reduced |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the synergistic effects of this compound and decitabine.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the dose-dependent effects of this compound and decitabine, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., DU145, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Decitabine (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and decitabine in complete culture medium.
-
For combination treatments, prepare a matrix of concentrations of both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).
Clonogenic Survival Assay
This assay assesses the long-term proliferative potential of cells after drug treatment.
Materials:
-
Cancer cell lines (e.g., DU145, HCT116)
-
Complete cell culture medium
-
This compound
-
Decitabine
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, decitabine, or their combination for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
Materials:
-
Cancer cell lines (e.g., DU145, HCT116)
-
Complete cell culture medium
-
This compound
-
Decitabine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, decitabine, or their combination for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to measure the protein levels of DCTPP1 and DNMT1.
Materials:
-
Cancer cell lines (e.g., DU145)
-
This compound
-
Decitabine
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies against DCTPP1, DNMT1, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with this compound (e.g., 1 nM) and/or decitabine (e.g., 250 nM) for 24 hours.[2]
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the synergistic effects of this compound and decitabine.
Signaling Pathway of Synergistic Action
Caption: Signaling pathway of this compound and decitabine synergistic action.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry Staining for Triptolide-Treated Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the evaluation of Triptolide's anti-tumor effects in preclinical models. This compound, a diterpenoid triepoxide extracted from the plant Tripterygium wilfordii, has demonstrated potent anti-inflammatory and anti-cancer properties.[1][2][3] Its mechanism of action involves the modulation of multiple critical signaling pathways that govern cell proliferation, apoptosis, angiogenesis, and metastasis.[1][2]
Immunohistochemistry is an invaluable technique for assessing the pharmacodynamic effects of this compound in situ. It allows for the visualization and quantification of protein expression changes within the spatial context of the tumor microenvironment, providing crucial insights into the drug's efficacy and mechanism. This document outlines the key pathways affected by this compound, relevant IHC markers, detailed experimental protocols, and representative data.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting several key cellular signaling pathways. Understanding these pathways is essential for selecting appropriate IHC markers to validate the drug's mechanism of action in treated tumor tissues.
Caption: Experimental workflow for IHC analysis of this compound-treated tumors.
Inhibition of NF-κB Signaling
A primary mechanism of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial for inflammation, cell survival, and proliferation.[2][4][5] this compound can prevent the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.[5][6]
Caption: this compound inhibits the NF-κB signaling pathway.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cells.[1][2] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of effector caspases such as Caspase-3.[2][7][8]
Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.
Inhibition of Angiogenesis
Tumor growth is dependent on angiogenesis, the formation of new blood vessels. This compound has been shown to be a potent anti-angiogenic agent.[2][9] It can inhibit angiogenesis by downregulating the expression of key factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α), often through the suppression of signaling pathways like ERK1/2.[10][11]
Caption: this compound inhibits angiogenesis by targeting the ERK/HIF-1α/VEGF axis.
Quantitative Analysis of IHC Staining in this compound-Treated Tumors
The following tables summarize quantitative data from preclinical studies, demonstrating the effect of this compound on key IHC markers in xenograft tumor models.
Table 1: Effect of this compound on Cell Proliferation and Apoptosis Markers
| Tumor Model | Marker | Treatment Group | Expression Change vs. Control | Reference |
| A549/TaxR Lung | PCNA | This compound (0.8 mg/kg) | Significant Decrease | [12][13] |
| A549/TaxR Lung | TUNEL | This compound (0.8 mg/kg) | Significant Increase | [12][13] |
| Breast Cancer | Ki67 | This compound | Decreased Expression | [10][11] |
| Pancreatic Cancer | Cleaved Caspase-3 | This compound (50-100 nM) | Dose-dependent Increase | [14] |
Table 2: Effect of this compound on EMT and Angiogenesis Markers
| Tumor Model | Marker | Treatment Group | Expression Change vs. Control | Reference |
| NCI-H1299 Lung | β-catenin | This compound (1.5 mg/kg) | Reduced Levels | [15] |
| NCI-H1299 Lung | E-cadherin | This compound (1.5 mg/kg) | Upregulation | [15] |
| NCI-H1299 Lung | N-cadherin | This compound (1.5 mg/kg) | Downregulation | [15] |
| Breast Cancer | CD31 | This compound | Decreased Expression | [11] |
| Breast Cancer | VEGFA | This compound | Decreased Expression | [10][11] |
Detailed Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Model and this compound Treatment
This protocol provides a general framework for establishing a subcutaneous xenograft model and administering this compound, based on methods reported in lung and prostate cancer studies.[15][16]
-
Cell Culture: Culture human cancer cells (e.g., NCI-H1299, PC-3) in appropriate media until they reach ~80% confluency.
-
Cell Preparation: Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 2-5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 5-6 week old immunodeficient mice (e.g., BALB/c nude).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. (Volume = 0.5 x Length x Width²).
-
Treatment Initiation: Once tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (e.g., 0.75-1.5 mg/kg) or vehicle (e.g., DMSO/Saline) via intraperitoneal injection every other day for a period of 18-21 days.[15] Monitor animal body weight as an indicator of toxicity.[16]
-
Endpoint and Tissue Collection: At the end of the treatment period, euthanize the mice and carefully excise the tumors.
-
Tissue Processing: Fix the tumors immediately in 10% neutral buffered formalin for 24 hours, followed by transfer to 70% ethanol (B145695). Process the tissues for paraffin embedding.
Protocol 2: Immunohistochemistry Staining for Paraffin-Embedded Tumor Sections
This protocol is a standard procedure for chromogenic IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections.[17][18]
-
Sectioning: Cut 4-5 µm thick sections from the FFPE tumor blocks using a microtome and mount them on positively charged slides.
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 changes for 10 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2x 5 min), 95% (5 min), 70% (5 min).
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 15-20 minutes.[18] Allow slides to cool to room temperature.
-
Peroxidase Block: Rinse slides in PBS. Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[19] Rinse with PBS.
-
Blocking: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain blocking solution and incubate sections with the primary antibody (e.g., rabbit anti-Ki67, mouse anti-β-catenin) diluted in antibody diluent overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 7).
-
Detection: Apply 3,3'-Diaminobenzidine (DAB) substrate solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Counterstaining: Rinse slides in distilled water. Counterstain with Mayer's hematoxylin (B73222) for 1-2 minutes to stain cell nuclei blue.
-
Dehydration and Mounting:
-
Rinse gently in running tap water.
-
Dehydrate through a graded ethanol series (70%, 95%, 100%).
-
Clear in xylene and coverslip using a permanent mounting medium.
-
Protocol 3: Quantification of IHC Staining
A semi-quantitative H-score is a common method to analyze IHC data, providing a score that incorporates both the intensity of the stain and the percentage of positive cells.[20]
-
Image Acquisition: Scan the stained slides using a whole-slide scanner or capture multiple high-power field images from representative areas of the tumor. Avoid areas of extensive necrosis, which can be common in xenograft cores.[21]
-
Scoring Intensity: Assign an intensity score to the stained tumor cells: 0 (no staining), 1+ (weak), 2+ (moderate), and 3+ (strong).
-
Percentage of Positive Cells: For each intensity level, determine the percentage of tumor cells that exhibit that staining intensity.
-
H-Score Calculation: Calculate the H-score using the following formula:
-
H-Score = [1 x (% cells 1+)] + [2 x (% cells 2+)] + [3 x (% cells 3+)]
-
The final score will range from 0 to 300.[20]
-
-
Statistical Analysis: Compare the H-scores between the this compound-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
References
- 1. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 2. Targets and molecular mechanisms of this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Mechanistic Overview of this compound and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 4. This compound inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of this compound by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Reduces Neoplastic Progression in Hepatocellular Carcinoma by Downregulating the Lipid Lipase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-angiogenic activity of this compound in anaplastic thyroid carcinoma is mediated by targeting vascular endothelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits vascular endothelial growth factor-mediated angiogenesis in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits vascular endothelial growth factor-mediated angiogenesis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound INDUCES CELL DEATH IN PANCREATIC CANCER CELLS BY APOPTOTIC AND AUTOPHAGIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips [jpatholtm.org]
- 20. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Considerations for Whole-Slide Analysis of Murine Xenografts Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Triptolide Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges associated with triptolide.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is poorly soluble in aqueous solutions but shows good solubility in several organic solvents. For specific quantitative data, please refer to the solubility table below.
Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media for my in vitro assay. What can I do?
A2: This is a common issue due to this compound's hydrophobic nature. To avoid precipitation, it is crucial to first dissolve this compound in an appropriate organic solvent, such as DMSO or DMF, to create a concentrated stock solution. When preparing your working solutions, dilute the stock solution serially in your final aqueous medium with vigorous vortexing. Maintaining a low final concentration of the organic solvent (typically below 0.5%) is essential to minimize solvent-induced cytotoxicity.
Q3: What are the available methods to improve the aqueous solubility of this compound for in vivo studies?
A3: Several strategies can be employed to enhance the aqueous solubility and bioavailability of this compound for in vivo applications. These include:
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes, can significantly improve its solubility and stability in aqueous environments.
-
Prodrug Synthesis: Chemical modification of the this compound molecule to create a more water-soluble prodrug is a common and effective approach. These prodrugs are designed to convert back to the active this compound molecule in vivo.
-
Cyclodextrin (B1172386) Inclusion Complexes: Forming an inclusion complex with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface, can effectively encapsulate this compound and increase its aqueous solubility.
Q4: How does this compound exert its anti-inflammatory effects?
A4: this compound is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[1][2] It can suppress both the constitutive and inducible activation of NF-κB.[2] This inhibition prevents the transcription of various pro-inflammatory genes, thereby reducing the inflammatory response.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution in DMSO or DMF is completely dissolved and free of particulates.
-
Optimize Dilution Method: When preparing working concentrations, add the stock solution to the pre-warmed cell culture medium dropwise while vortexing to ensure rapid and uniform dispersion.
-
Control Solvent Concentration: Keep the final concentration of the organic solvent in your assay consistent across all experimental and control groups, and ensure it is at a non-toxic level (e.g., <0.5% DMSO).
-
Visual Inspection: Before adding to cells, visually inspect the final diluted solution for any signs of precipitation.
-
Issue 2: Low bioavailability in animal models.
-
Possible Cause: Poor absorption due to low aqueous solubility.
-
Troubleshooting Steps:
-
Consider Formulation Strategies: Explore the use of solubility-enhancing formulations as detailed in the experimental protocols section below. Options include solid lipid nanoparticles, prodrugs, or cyclodextrin complexes.
-
Co-solvent Systems: For initial studies, a co-solvent system (e.g., a mixture of DMF and PBS) can be used to administer this compound. However, be mindful of potential solvent toxicity. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/ml.[3]
-
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference(s) |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~11-36 | [2][4] |
| Dimethylformamide (DMF) | ~12 | [4] |
| Ethanol | <2.56 | [2] |
| Water | <2.46 µg/mL | [2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
To prepare a 10 mM stock solution, reconstitute 5 mg of this compound (Molecular Weight: 360.4 g/mol ) in 1.38 mL of DMSO.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Technique
This protocol is adapted from the microemulsion technique for preparing SLNs.[5][6]
Materials:
-
This compound
-
Lipid (e.g., stearic acid)
-
Surfactant (e.g., lecithin)
-
Co-surfactant (e.g., an alcohol)
-
Distilled water
Procedure:
-
Prepare the Oil Phase: Dissolve this compound and the lipid (e.g., stearic acid) together and heat to a temperature above the melting point of the lipid.
-
Prepare the Aqueous Phase: Dissolve the surfactant (e.g., lecithin) and co-surfactant in distilled water and heat to the same temperature as the oil phase.
-
Form the Microemulsion: Add the aqueous phase to the oil phase with continuous stirring to form a clear and transparent oil-in-water microemulsion.
-
Form the SLNs: Disperse the warm microemulsion into cold distilled water (2-4°C) under magnetic stirring. The rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.
-
Characterization: The resulting SLNs can be characterized for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 3: Synthesis of a Water-Soluble Phosphonooxymethyl Prodrug of this compound
This protocol describes a three-step synthesis of a this compound prodrug.[1]
Step 1: Synthesis of Methylthiomethyl (MTM) Ether of this compound
-
Dissolve this compound in anhydrous acetonitrile (B52724) at 0°C.
-
Add dimethyl sulfide (B99878) and then benzoyl peroxide portionwise over 2 hours.
-
Stir the reaction mixture at 0°C for an additional 2 hours.
-
Dilute with ethyl acetate (B1210297) and wash with a diluted sodium carbonate solution and brine.
-
Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain the MTM ether of this compound.
Step 2: Synthesis of Dibenzyl Phosphonooxymethyl Ether of this compound
-
To a solution of the MTM ether of this compound in a mixture of dichloromethane (B109758) and THF, add N-iodosuccinimide and dibenzyl phosphate (B84403) in the presence of molecular sieves.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with a sodium thiosulfate (B1220275) solution and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield the dibenzyl phosphonooxymethyl ether.
Step 3: Synthesis of the Disodium (B8443419) Salt of the Phosphonooxymethyl Prodrug
-
Dissolve the dibenzyl phosphonooxymethyl ether in a mixture of methanol (B129727) and water.
-
Hydrogenate the solution in the presence of palladium on carbon at room temperature.
-
After the reaction is complete, filter the catalyst and adjust the pH of the filtrate to 7.4 with sodium bicarbonate.
-
Lyophilize the solution to obtain the final water-soluble disodium salt of the this compound prodrug.
Protocol 4: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Freeze-Drying
This protocol is a general method for preparing cyclodextrin inclusion complexes.[7]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 stoichiometry is common).
-
Dissolve the calculated amount of HP-β-CD in distilled water with stirring.
-
Add the this compound to the HP-β-CD solution. To facilitate the inclusion, the this compound can be pre-dissolved in a minimal amount of a suitable organic solvent before adding it to the cyclodextrin solution.
-
Stir the mixture at room temperature for a sufficient period (e.g., 24-48 hours) to allow for complex formation.
-
Freeze the resulting solution (e.g., using liquid nitrogen or a -80°C freezer).
-
Lyophilize the frozen solution under vacuum to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
The formation of the inclusion complex can be confirmed by techniques such as DSC, FTIR, and NMR.
Visualizations
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. Phosphonooxymethyl Prodrug of this compound: Synthesis, Physicochemical Characterization, and Efficacy in Human Colon Adenocarcinoma and Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, Histone Acetyltransferase Inhibitor, Suppresses Growth and Chemosensitizes Leukemic Cells Through Inhibition of Gene Expression Regulated by TNF-TNFR1-TRADD-TRAF2-NIK-TAK1-IKK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preparation and Optimization of this compound-Loaded Solid Lipid Nanoparticles for Oral Delivery with Reduced Gastric Irritation | MDPI [mdpi.com]
- 6. [Preparation of solid lipid nanoparticles by microemulsion technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
Technical Support Center: Strategies to Mitigate Triptolide Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing the cytotoxicity of Triptolide in normal cells during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the clinical application of this compound?
A1: this compound, a diterpenoid triepoxide from the plant Tripterygium wilfordii, exhibits potent anti-inflammatory, immunosuppressive, and anti-cancer properties. However, its clinical utility is significantly hampered by a narrow therapeutic window and severe multi-organ toxicity, including hepatotoxicity, nephrotoxicity, and reproductive toxicity.[1][2] These adverse effects limit the achievable therapeutic doses and pose a significant risk to patient safety.
Q2: What are the main strategies to reduce this compound's toxicity to normal cells?
A2: The principal strategies focus on improving the drug's therapeutic index by either reducing its exposure to healthy tissues or modifying its chemical structure to be less toxic. The three main approaches are:
-
Nanoformulations and Targeted Drug Delivery: Encapsulating this compound in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles (e.g., PLGA) can alter its pharmacokinetic profile, control its release, and enable targeted delivery to diseased tissues, thereby reducing systemic exposure and toxicity.[1][3]
-
Prodrug and Chemical Modification: Synthesizing water-soluble prodrugs (e.g., Minnelide) or chemical derivatives of this compound can improve its solubility and alter its toxicity profile while retaining or even enhancing its therapeutic efficacy.
-
Combination Therapy: Using this compound in combination with other therapeutic agents can achieve synergistic effects at lower, less toxic concentrations of this compound.
Q3: How do nanoformulations specifically reduce this compound's cytotoxicity?
A3: Nanoformulations reduce cytotoxicity through several mechanisms:
-
Controlled Release: Nanoparticles can be engineered to release this compound in a sustained manner, avoiding the high peak plasma concentrations that are often associated with toxicity.[1][3]
-
Passive Targeting (EPR Effect): In cancer therapy, nanoparticles with sizes between 10-200 nm can preferentially accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect, which describes the leaky vasculature and poor lymphatic drainage of tumors. This increases the drug concentration at the tumor site while minimizing its concentration in healthy organs.
-
Active Targeting: Nanoparticles can be surface-functionalized with ligands (e.g., antibodies, peptides, or aptamers) that bind to receptors overexpressed on cancer cells, leading to more specific drug delivery.
-
Altered Biodistribution: Encapsulation can change the way this compound is distributed in the body, often reducing its accumulation in sensitive organs like the liver and kidneys.
Q4: What are the key signaling pathways affected by this compound that are relevant to its efficacy and toxicity?
A4: this compound's biological effects are mediated through its interaction with several key signaling pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound is a potent inhibitor of the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.[4][5] This is a major mechanism for its anti-inflammatory and anti-cancer effects.
-
p53 Pathway: this compound can induce the expression of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells.[6] Interestingly, it can also induce apoptosis in a p53-independent manner.[7]
-
Apoptosis Pathways: this compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.[7][8]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in normal cell lines in vitro.
-
Possible Cause: The concentration of free this compound is too high.
-
Troubleshooting Steps:
-
Titrate the Dose: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific normal cell line and compare it to the IC50 in your target cancer cell line.
-
Encapsulate this compound: If not already doing so, consider using a nanoformulation of this compound (e.g., liposomal this compound, this compound-loaded PLGA nanoparticles). This can reduce the effective concentration of free drug interacting with the cells.
-
Use a this compound Prodrug: Consider using a less toxic derivative or prodrug of this compound, such as LLDT-8, if commercially available and suitable for your research.
-
Combination with a Cytoprotective Agent: Explore co-treatment with an agent that may protect normal cells without compromising the anti-cancer effect on tumor cells.
-
Problem 2: In vivo animal studies show signs of systemic toxicity (e.g., weight loss, organ damage).
-
Possible Cause: High systemic exposure to this compound.
-
Troubleshooting Steps:
-
Switch to a Targeted Delivery System: If using free this compound, switching to a targeted nanoformulation can significantly reduce systemic toxicity by concentrating the drug at the site of disease.
-
Optimize Dosing Regimen: Instead of a single high dose, consider a fractionated dosing schedule (lower doses given more frequently) to maintain therapeutic levels while reducing peak toxicity.
-
Change the Route of Administration: Depending on the disease model, a localized delivery route (e.g., intratumoral injection, intra-articular injection for arthritis) can minimize systemic exposure.[9]
-
Monitor Toxicity Markers: Regularly monitor blood and tissue markers of liver (ALT, AST) and kidney (BUN, creatinine) function to assess the toxicity of your formulation and adjust the treatment protocol accordingly.
-
Problem 3: Low encapsulation efficiency or poor stability of this compound nanoformulation.
-
Possible Cause: Suboptimal formulation parameters or improper storage.
-
Troubleshooting Steps:
-
Optimize Formulation Parameters: Systematically vary parameters such as the drug-to-lipid/polymer ratio, surfactant concentration, and sonication/homogenization time to improve encapsulation efficiency.
-
Check Drug-Carrier Compatibility: Ensure that the physicochemical properties of this compound are compatible with the chosen nanocarrier system.
-
Lyophilize for Long-Term Storage: For long-term stability, consider lyophilizing (freeze-drying) the nanoformulation with a suitable cryoprotectant.
-
Characterize Freshly Prepared Formulations: Always characterize the size, zeta potential, and encapsulation efficiency of your nanoformulations before each experiment to ensure consistency.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies, demonstrating the efficacy of different strategies in reducing this compound's cytotoxicity and improving its therapeutic index.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Formulations in Cancer Cell Lines
| Compound/Formulation | Cell Line | Cancer Type | IC50 | Citation |
| This compound | Capan-1 | Pancreatic Cancer | 0.01 µM | [10] |
| This compound | Capan-2 | Pancreatic Cancer | 0.02 µM | [10] |
| This compound | SNU-213 | Pancreatic Cancer | 0.0096 µM | [10] |
| This compound | HuCCT1 | Cholangiocarcinoma | 12.6 nM | [11] |
| This compound | QBC939 | Cholangiocarcinoma | 20.5 nM | [11] |
| This compound | FRH0201 | Cholangiocarcinoma | 18.5 nM | [11] |
| This compound | MDA-MB-231 | Breast Cancer | 0.3 nM | [12] |
| This compound | MCF-7 | Breast Cancer | 100 nM | [13] |
| This compound | MV-4-11 (48h) | Leukemia | < 15 nM | [14] |
| This compound | THP-1 (48h) | Leukemia | < 15 nM | [14] |
| This compound | MDA-MB-231 (48h) | Breast Cancer | > 30 nM | [14] |
Table 2: In Vivo Toxicity Markers for this compound and its Formulations
| Formulation | Animal Model | Key Toxicity Findings | Citation |
| This compound-loaded Solid Lipid Nanoparticles (TP-SLN) | Rats | Oral administration of TP-SLN did not cause mortality or significant changes in serum ALT and AST levels, unlike free this compound. | |
| This compound-loaded Solid Lipid Nanoparticles (TP-SLN) | Rats | TP-SLN did not show obvious gastric irritation after oral administration. | [3] |
| This compound-loaded Liposomes (pulmonary delivery) | Rats | Encapsulation of this compound in liposomes reduced its systemic exposure. | [2] |
| Homotypic cell membrane-camouflaged PLGA nanoparticles | Mice | TPL@mPLGA showed reduced toxicity compared to free this compound. | [15] |
Experimental Protocols
Synthesis of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol describes a common method for preparing this compound-loaded Poly(lactic-co-glycolic acid) nanoparticles.
Materials:
-
This compound (TPL)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Trichloromethane (as the organic phase)
-
Polyvinyl alcohol (PVA) aqueous solution (e.g., 1% w/v)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Protocol:
-
Prepare the Organic Phase: Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound (e.g., 2 mg) in trichloromethane.[16]
-
Emulsification: Emulsify the organic phase in a larger volume of PVA aqueous solution (e.g., 10 mL of 1% PVA) using a probe sonicator in an ice bath (e.g., 100 W for 10 minutes).[16]
-
Solvent Evaporation: Stir the resulting suspension at room temperature for several hours (e.g., 4 hours) to allow the trichloromethane to evaporate.[16]
-
Nanoparticle Collection: Centrifuge the suspension at high speed (e.g., 15,000 x g for 30 minutes).[16]
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA.[16]
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for characterization and use.
Synthesis of this compound-Loaded Solid Lipid Nanoparticles (Microemulsion Method)
This protocol outlines the preparation of this compound-loaded Solid Lipid Nanoparticles (TP-SLNs).[9]
Materials:
-
This compound (TPL)
-
Lipids (e.g., Precirol® ATO 5, Compritol® 888 ATO)
-
Surfactants/Co-surfactants (e.g., Cremophor® RH 40, sodium cholate)
-
Ultra-pure water
-
Magnetic heating stirrer
-
Ice bath
Protocol:
-
Prepare the Lipid Melt: Add this compound to a mixture of the selected lipids and surfactants/co-surfactants.[9]
-
Heating and Mixing: Heat the mixture to above the melting point of the lipids (e.g., >85°C) with continuous magnetic stirring for approximately 15 minutes to form a clear lipid phase.[9]
-
Microemulsion Formation: Heat ultra-pure water to the same temperature and add it slowly to the lipid melt under continuous stirring. Continue stirring for about 10 minutes until a clear or slightly bluish microemulsion is formed.[9]
-
Nanoparticle Solidification: Rapidly cool the hot microemulsion in an ice water bath (e.g., at a volume ratio of 1:5 microemulsion to ice water) with stirring. The rapid cooling causes the lipid to precipitate, forming solid nanoparticles.[9]
-
Storage: The resulting TP-SLN suspension can be stored at 4°C.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of this compound or its formulations on cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line and normal cell line)
-
96-well plates
-
This compound/Triptolide formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the this compound formulation and a vehicle control for the desired time period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams created using the DOT language to illustrate key concepts.
Caption: Strategies to mitigate this compound's cytotoxicity.
Caption: Workflow for PLGA nanoparticle synthesis.
Caption: this compound's inhibition of the NF-κB pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. Preparation and optimization of this compound-loaded solid lipid nanoparticles for oral delivery with reduced gastric irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel this compound analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer | eLife [elifesciences.org]
- 5. A Mechanistic Overview of this compound and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and chemotherapy cooperate in tumor cell apoptosis. A role for the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces Bcl-2 cleavage and mitochondria dependent apoptosis in p53-deficient HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound sensitizes TRAIL-induced apoptosis in prostate cancer cells via p53-mediated DR5 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Ultrasound Guided Intra-Articular Injection of this compound-loaded Solid Lipid Nanoparticle for Treatment of Antigen-Induced Arthritis in Rabbits [frontiersin.org]
- 10. This compound as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Triptolide Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering triptolide resistance in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What are the common mechanisms of resistance?
A1: this compound resistance in cancer cells is a multifaceted issue involving several molecular mechanisms. The most commonly observed mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Alterations in Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the apoptotic effects of this compound. These include the NF-κB, PI3K/Akt, and JAK/STAT pathways.[3][4][5][6][7]
-
Target Protein Modification: Although less common, mutations in the primary target of this compound, the XPB subunit of the TFIIH complex, can prevent the drug from binding and exerting its transcriptional inhibitory effects.
-
Enhanced DNA Damage Repair: Increased capacity to repair DNA damage induced by this compound can contribute to cell survival and resistance.
-
Induction of Protective Autophagy: In some contexts, this compound can induce autophagy that acts as a survival mechanism for cancer cells, thereby contributing to resistance.
Q2: How can I overcome this compound resistance in my cell line?
A2: Several strategies can be employed to overcome this compound resistance:
-
Combination Therapy: Combining this compound with other chemotherapeutic agents often shows synergistic effects and can re-sensitize resistant cells. Commonly used agents include cisplatin, oxaliplatin, and paclitaxel.[8]
-
Inhibition of Pro-Survival Pathways: Using specific inhibitors for pathways like PI3K/Akt or JAK/STAT in combination with this compound can block the resistance mechanisms and enhance apoptosis.
-
Modulation of Drug Efflux: Co-administration of P-glycoprotein inhibitors, such as verapamil, can increase the intracellular concentration of this compound in resistant cells.[1]
-
Targeting Autophagy: If protective autophagy is identified as a resistance mechanism, combining this compound with autophagy inhibitors (e.g., chloroquine) may enhance its cytotoxic effects.[4][5]
-
Combination with Radiotherapy: this compound has been shown to sensitize cancer cells to ionizing radiation, suggesting a combined treatment modality could be effective against resistant tumors.
Q3: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
A3: Research into predictive biomarkers for this compound sensitivity is ongoing. However, some potential indicators include:
-
Expression levels of XPB: The direct target of this compound.
-
Status of key signaling pathways: Constitutive activation of NF-κB, PI3K/Akt, or JAK/STAT pathways may be associated with resistance.
-
Expression of ABC transporters: High levels of P-glycoprotein may predict reduced sensitivity.
-
p53 status: The tumor suppressor p53 status might influence the cellular response to this compound.
Troubleshooting Guides
Problem 1: this compound is not inducing apoptosis in my resistant cancer cell line.
| Possible Cause | Troubleshooting Step |
| Increased drug efflux | 1. Check for overexpression of P-glycoprotein (MDR1) via Western blot or qPCR. 2. Co-treat cells with a P-gp inhibitor (e.g., verapamil) and this compound. 3. Measure intracellular this compound concentration using appropriate analytical methods (e.g., LC-MS/MS). |
| Activation of pro-survival pathways | 1. Analyze the activation status of NF-κB, PI3K/Akt, and JAK/STAT pathways by Western blot (check for phosphorylated forms of key proteins). 2. Use specific inhibitors for these pathways in combination with this compound and assess apoptosis. |
| Induction of protective autophagy | 1. Monitor autophagy markers (e.g., LC3-II conversion, p62 degradation) by Western blot after this compound treatment. 2. Co-treat with an autophagy inhibitor (e.g., chloroquine (B1663885) or 3-methyladenine) and assess cell viability and apoptosis. |
| Cell line-specific insensitivity | 1. Confirm the identity of your cell line (e.g., by STR profiling). 2. Test a range of this compound concentrations and treatment durations. 3. Compare with a known this compound-sensitive cell line as a positive control. |
Problem 2: I am observing high variability in my cell viability assays (e.g., MTT assay) when treating with this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | 1. Ensure a uniform single-cell suspension before seeding. 2. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Edge effects in multi-well plates | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete dissolution of formazan (B1609692) crystals (MTT assay) | 1. Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking before reading the absorbance. 2. Check the quality and concentration of the solubilization solution. |
| Interference from this compound | 1. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagent. |
Quantitative Data Summary
Table 1: IC50 Values of this compound and in Combination with Other Agents in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Combination Agent | Combination IC50 (nM) | Reference |
| A549 | Lung Adenocarcinoma | 273.2 (ng/ml) | Hydroxycamptothecin | Significant decrease | [8] |
| CCRF-CEM | Leukemia | 10.21 | - | - | [9] |
| CEM/ADR5000 | Doxorubicin-resistant Leukemia | 7.72 | - | - | [9] |
| U87.MG | Glioblastoma | 25 | - | - | [9] |
| U87.MGΔEGFR | EGFR-mutant Glioblastoma | 21 | - | - | [9] |
| MCF-7 | Breast Cancer | ~330.5 | - | - | [10] |
| MCF-7/ADR | Adriamycin-resistant Breast Cancer | ~345.2 | Adriamycin | Reversal of resistance | [10] |
| MV-4-11 | Acute Myeloid Leukemia | < 30 (24h), < 15 (48h) | - | - | [11] |
| THP-1 | Acute Myeloid Leukemia | < 30 (24h), < 15 (48h) | - | - | [11] |
Table 2: Apoptosis Induction by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (nM) | Treatment Duration (h) | Apoptosis Rate (%) | Reference |
| MDA-MB-231 | Breast Cancer | 50 | 48 | ~80 | [12] |
| BT-474 | Breast Cancer | 50 | 48 | ~80 | [12] |
| MCF7 | Breast Cancer | 50 | 48 | ~80 | [12] |
| HepaRG | Hepatocellular Carcinoma | 100-400 | 24 | Dose-dependent increase | [13] |
| SW1990 | Pancreatic Cancer | 40 (ng/ml) | 24 | Significant increase | [14] |
| MV-4-11 | Acute Myeloid Leukemia | 50 | 48 | 98.07 | [11] |
Table 3: In Vivo Tumor Growth Inhibition by this compound
| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| NCI-H1299 | Non-small Cell Lung Cancer | 0.75 and 1.5 | Every 2 days for 18 days | Significant reduction | [15] |
| THP-1 | Acute Myeloid Leukemia | 0.02, 0.05, 0.1 | 18 consecutive days | 49.34, 94.20, 99.36 | [11] |
| HepG2 | Hepatocellular Carcinoma | 0.2 | Daily for 12 days | Significant inhibition | [16] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[17]
-
Treatment: Treat cells with various concentrations of this compound (and/or combination agents) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570-590 nm using a microplate reader.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound as required. After treatment, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis and Signaling Pathway Proteins
Objective: To detect changes in the expression and activation of key proteins involved in apoptosis and resistance pathways.
Methodology:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, p-Akt, Akt, p-STAT3, STAT3, p-NF-κB p65, NF-κB p65, P-gp, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis and Resistance Pathways
References
- 1. Modulation of P-glycoprotein expression by this compound in adriamycin-resistant K562/A02 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Mechanistic Overview of this compound and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 3. This compound downregulates Rac1 and the JAK/STAT3 pathway and inhibits colitis-related colon cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin‑resistant SKOV3/DDP ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel this compound analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination treatment with this compound and hydroxycamptothecin synergistically enhances apoptosis in A549 lung adenocarcinoma cells through PP2A-regulated ERK, p38 MAPKs and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Network pharmacology of this compound in cancer cells: implications for transcription factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. This compound Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis of human pancreatic cancer cells induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Triptolide Aqueous Stability: A Technical Support Resource
Welcome to the technical support center for triptolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound in an aqueous environment is primarily affected by several key factors:
-
pH: this compound is highly susceptible to pH-dependent degradation. It is most stable in slightly acidic conditions (around pH 6) and degrades rapidly in basic (high pH) conditions.[1][2]
-
Solvent Composition: The choice of solvent significantly impacts this compound's stability. Hydrophilic solvents can accelerate its degradation.[1][2]
-
Temperature: Higher temperatures increase the rate of chemical degradation.[2][3] For long-term storage, -20°C is recommended for solutions.[4]
-
Light Exposure: this compound can be sensitive to light, which can contribute to its degradation.[1][3] It is advisable to protect this compound solutions from light.[1]
Q2: What is the main degradation pathway of this compound in aqueous solutions?
A2: The primary degradation pathway for this compound involves the irreversible opening of the C12 and C13 epoxy rings.[1][2] A reversible reaction can also occur at the C14 hydroxyl group.[2] These reactions lead to the formation of degradation products with altered biological activity.
Q3: What are the common degradation products of this compound?
A3: The two major degradation products identified are triptriolide (B12953136) and triptonide, which are formed through the opening of the epoxy rings.[1][2]
Q4: What are the recommended solvents for preparing and storing this compound solutions?
A4: For long-term storage of stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used, and these stocks should be stored at -20°C.[4] For working solutions where high stability is crucial, chloroform (B151607) has been shown to be a very stable solvent for this compound.[1][2] When using organic polar solvents, the stability of this compound is generally greater in ethanol (B145695) than in methanol (B129727) or DMSO.[2]
Q5: How should I handle this compound to minimize degradation during my experiments?
A5: To minimize degradation, it is crucial to control the factors mentioned above. Use a slightly acidic buffer (around pH 6), protect the solution from light, and maintain a low temperature whenever possible. Prepare fresh working solutions from a frozen stock solution for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in aqueous solutions.
Problem 1: I am observing a decrease in the expected biological activity of my this compound solution over time.
-
Possible Cause: Degradation of this compound in your experimental solution.
-
Solution:
-
Verify pH: Check the pH of your aqueous solution. This compound is most stable at pH 6 and degrades faster in basic conditions.[1][2] Adjust the pH if necessary.
-
Solvent Check: If your protocol allows, consider the solvent composition. The stability in organic polar solvents is ranked as ethanol > methanol > DMSO.[2]
-
Temperature Control: Ensure your solutions are kept cool and protected from high temperatures.
-
Light Protection: Store and handle your solutions in light-protected containers (e.g., amber vials).
-
Fresh Preparations: Prepare working solutions fresh from a DMSO stock stored at -20°C for each experiment.[4]
-
Problem 2: My analytical chromatography (e.g., HPLC) shows extra peaks that are not present in a freshly prepared this compound sample.
-
Possible Cause: The extra peaks are likely degradation products of this compound, such as triptriolide and triptonide.[1]
-
Solution:
-
Confirm Degradation: To confirm that the extra peaks are degradation products, you can perform a forced degradation study. Intentionally expose a sample of this compound to harsh conditions (e.g., high pH or high temperature) and monitor the formation of these peaks using your analytical method.
-
Optimize Conditions: If degradation is confirmed, refer to the solutions in "Problem 1" to optimize your experimental conditions to enhance stability.
-
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the solvent and pH. The following tables summarize the degradation rates under different conditions.
Table 1: this compound Degradation at 25°C in 5% Ethanol Solution [2]
| Parameter | Value |
| Degradation Rate Constant (k) at 25°C | 1.4125 x 10-4 h-1 |
| Time to 10% Degradation (t1/10) | 31 days |
| Half-life (t1/2) | 204 days |
Table 2: Influence of pH on this compound Degradation Rate [2]
| pH | Relative Degradation Rate |
| 4 | Moderate |
| 6 | Slowest |
| 10 | Fastest |
Table 3: Stability of this compound in Various Solvents [2]
| Solvent | Relative Stability |
| Chloroform | Very Stable |
| Ethanol | More Stable |
| Methanol | Stable |
| Dimethyl sulfoxide (DMSO) | Less Stable |
| Ethyl Acetate | Rapid Degradation |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in an Aqueous Buffer
This protocol outlines a method to evaluate the stability of this compound in a specific aqueous buffer over time.
-
Preparation of this compound Stock Solution:
-
Preparation of Working Solutions:
-
Dilute the this compound stock solution to the final desired concentration in the aqueous buffer of interest (e.g., phosphate-buffered saline at pH 6.0).
-
Prepare a sufficient volume for analysis at all time points.
-
-
Incubation:
-
Divide the working solution into separate, light-protected containers for each time point.
-
Incubate the solutions under the desired experimental conditions (e.g., 25°C or 37°C).
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from the corresponding container.
-
Immediately analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the degradation rate constant (k) and the half-life (t1/2) of this compound under the tested conditions. The degradation of this compound has been observed to follow first-order kinetics.[2]
-
Visualizations
Caption: Factors influencing this compound degradation.
Caption: Troubleshooting workflow for this compound instability.
References
Triptolide Delivery Methods: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for developing and evaluating triptolide delivery systems aimed at improving bioavailability and reducing toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the clinical application of this compound?
A1: The clinical use of this compound is significantly hindered by several key factors:
-
Poor Water Solubility: this compound is a hydrophobic molecule, making it difficult to formulate for oral or intravenous administration.[1][2][3]
-
High Toxicity: It exhibits multi-organ toxicity, particularly affecting the liver, kidneys, and reproductive organs, which creates a narrow therapeutic window.[4][5][6]
-
Low Bioavailability: When administered orally, this compound has poor absorption and is subject to rapid metabolism, leading to low systemic availability.[5][7][8]
-
Instability: this compound is prone to degradation, especially in basic (high pH) and hydrophilic solvent environments.[9][10]
Q2: How do nanotechnology-based delivery systems address the challenges of this compound?
A2: Nanocarriers, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric micelles, offer several advantages to overcome this compound's limitations.[4][11] They can encapsulate the drug, which protects it from degradation in biological environments.[11] This encapsulation enhances its solubility and stability, leading to improved absorption and bioavailability.[11][12] Furthermore, nanocarriers can be designed for targeted delivery to specific tissues (e.g., tumors), which can increase efficacy while minimizing systemic toxicity and side effects.[3][8]
Q3: What are the main types of nanocarriers used for this compound delivery?
A3: The most common nanocarriers investigated for this compound delivery include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can protect the encapsulated drug from chemical degradation and offer controlled release.[13][14]
-
Polymeric Micelles: Self-assembling structures formed from amphiphilic block copolymers that can solubilize hydrophobic drugs like this compound in their core, significantly enhancing bioavailability.[15][16]
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs, improving stability and bioavailability.[3][17]
-
Polymeric Nanoparticles: Made from biodegradable polymers like poly(lactic-co-glycolide) (PLGA), these carriers can provide sustained drug release and reduce toxicity.[3][18][19]
-
Prodrugs: Chemical modification of this compound to create a more water-soluble "prodrug" that converts back to the active this compound form in vivo.[20][21][22]
Q4: What is the primary molecular mechanism of this compound's anti-inflammatory and anti-tumor activity?
A4: this compound exerts its potent effects primarily by inhibiting transcription. Its main molecular target is the XPB subunit of the general transcription factor TFIIH.[23] By covalently binding to XPB, this compound stalls RNA Polymerase II-mediated transcription globally, leading to the suppression of pro-inflammatory gene expression and the induction of apoptosis in rapidly dividing cells like cancer cells.[23] It also inhibits key inflammatory signaling pathways such as NF-κB and MAPK.[23][24]
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and evaluation of this compound delivery systems.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (EE%) | 1. Poor drug-lipid/polymer affinity: this compound is only moderately lipophilic, which can be challenging for SLN formulation.[13] 2. Drug leakage: The drug may leak into the external aqueous phase during the formulation process, especially with high-energy methods. 3. Incorrect formulation parameters: The ratio of drug to carrier material or the concentration of surfactants may not be optimal.[25] | 1. Optimize the formulation: Use an experimental design approach (e.g., central composite design) to systematically optimize the lipid-to-drug ratio and surfactant concentrations.[25] 2. Select an appropriate method: For SLNs, the microemulsion technique has been shown to successfully encapsulate compounds that tend to partition into the water phase.[13] For polymeric nanoparticles, modified emulsification solvent diffusion methods can be effective.[18] 3. Modify the carrier: Incorporate components that have a higher affinity for this compound. |
| Formulation Instability (Aggregation/Degradation) | 1. pH of the medium: this compound degrades rapidly in basic conditions (pH > 7).[9] 2. Solvent choice: Stability is lower in hydrophilic polar solvents like DMSO compared to ethanol (B145695) or methanol.[9][10] 3. Temperature and Light: Higher temperatures and exposure to light can accelerate degradation.[10] 4. Suboptimal surface coating: Insufficient surfactant or stabilizer can lead to nanoparticle aggregation. | 1. Control the pH: Maintain a slightly acidic to neutral pH (ideally around pH 6) during formulation and for the final suspension buffer to ensure maximum stability.[9][10] 2. Choose solvents carefully: For stock solutions, use less polar organic solvents. Chloroform offers high stability.[9] For aqueous formulations, prepare fresh or use a stability-enhancing buffer. 3. Protect from light and heat: Use amber vials or wrap containers in foil.[10] Store formulations at recommended temperatures (e.g., 4°C), and avoid repeated freeze-thaw cycles.[26] 4. Optimize stabilizer concentration: Ensure adequate coverage of the nanoparticle surface with a stabilizing agent like PVA or Pluronic block copolymers. |
| Unexpected In Vivo Toxicity | 1. Initial burst release: A high initial release of the drug from the nanocarrier can lead to acute toxicity, mimicking the administration of free drug.[18][19] 2. Carrier toxicity: The materials used for the nanocarrier may have their own inherent toxicity. 3. Off-target accumulation: The delivery system may accumulate in sensitive organs like the liver or kidneys. | 1. Modify the release profile: Adjust the polymer composition or drug loading to achieve a more sustained release profile. Optimize the formulation to minimize the drug adsorbed on the nanoparticle surface. 2. Use biocompatible materials: Select well-characterized, biodegradable, and biocompatible materials such as PLA, PLGA, or natural lipids.[11] 3. Evaluate biodistribution: Conduct pharmacokinetic and biodistribution studies. Some formulations, like Pluronic P105 micelles, have been shown to decrease drug uptake by the liver.[15][27] Consider adding targeting ligands to direct the nanoparticles to the desired site.[3] |
| Low or Variable Oral Bioavailability | 1. GI degradation: The nanocarrier may not sufficiently protect this compound from the harsh environment of the gastrointestinal tract.[13] 2. Poor mucosal absorption: The nanoparticles may not effectively cross the intestinal mucus layer or be taken up by epithelial cells. 3. P-glycoprotein (P-gp) efflux: this compound is a substrate for the P-gp efflux pump in the intestine, which actively transports it out of cells and back into the intestinal lumen, limiting absorption.[26][28] | 1. Enhance GI stability: Use carriers known for their stability in simulated gastric fluids, such as SLNs.[25] 2. Improve mucoadhesion/penetration: Incorporate mucoadhesive polymers or surface modifiers that can enhance interaction with and penetration through the mucus layer. 3. Inhibit P-gp: Co-administer a known P-gp inhibitor or use excipients in the formulation (e.g., certain surfactants) that can inhibit P-gp function. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound delivery systems.
Table 1: Pharmacokinetic & Bioavailability Improvements
| Delivery System | Animal Model | Bioavailability Improvement (vs. Free Drug) | Key Finding |
| Folate-Polymer Micelles[12] | Rats | ~6.35 times increase in vivo | Micelles prolonged the drug's half-life and improved bioavailability. |
| Pluronic P105 Micelles[15][27] | Rats | 4.7-fold higher AUC | The micellar formulation exhibited a sustained-release behavior. |
| Na₂GA Solid Dispersion[7] | Mice | ~2.5-fold increase in oral bioavailability | The formulation extended the blood circulation time of the drug. |
| Self-Microemulsifying DDS (SMEDDS)[8] | N/A | Improved oral bioavailability (qualitative) | The system improved the in vivo antitumor effect of this compound. |
| Free this compound (Reference)[26][28] | Rats | Absolute Oral Bioavailability: 63.9% | This compound is readily absorbed but also eliminated quickly (t½ = 0.42 h). |
Table 2: Formulation Characteristics
| Delivery System | Preparation Method | Mean Particle Size (nm) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) |
| TP-PLA Nanoparticles[18] | Modified-SESD* | 149.7 | 74.27% | 1.36% |
| Optimized TP-SLN[25] | Microemulsion | 179.8 | 56.5% | 1.02% |
| Pluronic P105 Micelles[27] | Thin Film Method | 84.3 | N/A | N/A |
| FA+TPP-TP-Liposomes[17] | Film Dispersion | 99.28 | 74.37% | N/A |
*Modified Spontaneous Emulsification Solvent Diffusion
Experimental Protocols & Visualizations
This section provides detailed methodologies for common experiments and visual diagrams of key processes and pathways.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (TP-SLN) via Microemulsion
This protocol is based on the methodology described for preparing SLNs with reduced gastric irritation.[13][25]
Materials:
-
Lipid (e.g., tristearin (B179404) glyceride)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., 1,2-propylene glycol)
-
This compound (TP)
-
Ultrapure water
Procedure:
-
Prepare the Oil Phase: Melt the lipid at a temperature approximately 5-10°C above its melting point. Dissolve the specified amount of this compound in the melted lipid. Add the surfactant and co-surfactant to this mixture and stir until a clear, homogenous oil phase is obtained.
-
Prepare the Aqueous Phase: Heat ultrapure water to the same temperature as the oil phase.
-
Form the Microemulsion: Add the hot aqueous phase dropwise to the oil phase under constant, gentle magnetic stirring. An oil-in-water (o/w) microemulsion should form spontaneously, appearing as a clear or slightly bluish, transparent liquid.
-
Induce Nanoparticle Precipitation: Prepare a beaker of cold water (e.g., 2-4°C), ideally on an ice bath. Pour the hot microemulsion into the cold water under vigorous stirring. The rapid temperature drop causes the lipid to precipitate, forming solid nanoparticles.
-
Purification and Storage: The resulting TP-SLN suspension can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug. Store the final suspension at 4°C.
Protocol 2: Quantification of this compound in Plasma via LC-MS/MS
This protocol is a generalized procedure based on sensitive detection methods.[26][29]
Materials:
-
Rat plasma samples
-
Internal Standard (IS), e.g., (5R)-5-hydroxythis compound
-
Acetonitrile (B52724) (ACN) for protein precipitation
-
Reconstitution solvent (e.g., 50:50 ACN:water)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Protein Precipitation: Add 300-400 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Evaporation: Carefully transfer the supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the reconstitution solvent. Vortex to ensure the analyte is fully dissolved.
-
Analysis: Inject the sample into the LC-MS/MS system. This compound is quantified using multiple reaction monitoring (MRM) mode, monitoring the specific parent-to-daughter ion transition.
-
Quantification: Create a calibration curve using standards of known concentrations to determine the concentration of this compound in the unknown plasma samples.
Diagrams
Experimental and Logical Workflows
Caption: Workflow for developing a this compound nano-delivery system.
Caption: How nanocarriers address the core challenges of this compound.
This compound Mechanism of Action: Signaling Pathway
This compound is well-known for its potent inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
References
- 1. This compound-targeted delivery methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic applications and delivery systems for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of this compound: a combination of traditional Chinese medicine and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound delivery: Nanotechnology-based carrier systems to enhance efficacy and limit toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanochemical preparation of this compound-loaded self-micelle solid dispersion with enhanced oral bioavailability and improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of this compound Self-Microemulsifying Drug Delivery System and Its Anti-tumor Effect on Gastric Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the stability and degradation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A comprehensive overview of this compound utilizing nanotechnology and its potential applications in prostate diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of this compound Nano Drug Delivery System and Its Antit...: Ingenta Connect [ingentaconnect.com]
- 13. Preparation and Optimization of this compound-Loaded Solid Lipid Nanoparticles for Oral Delivery with Reduced Gastric Irritation | MDPI [mdpi.com]
- 14. Research progress of this compound-loaded nanoparticles delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 16. Polymeric Micelles, a Promising Drug Delivery System to Enhance Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel this compound Nano-Liposome with Mitochondrial Targeting for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Preparation and toxicity of this compound-loaded poly (D,L-lactic acid) nanoparticles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and optimization of sustained release this compound microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CA2448775A1 - this compound prodrugs having high aqueous solubility - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of a novel water-soluble, rapid-release this compound prodrug with improved drug-like properties and high efficacy in human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Application and Mechanisms of this compound in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preparation and optimization of this compound-loaded solid lipid nanoparticles for oral delivery with reduced gastric irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Absorption and Metabolism Characteristics of this compound as Determined by a Sensitive and Reliable LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro and in vivo evaluation of this compound-loaded pluronic P105 polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Absorption and Metabolism Characteristics of this compound as Determined by a Sensitive and Reliable LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A sensitive LC-MS/MS method for the determination of this compound and its application to pharmacokinetic research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptolide Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Triptolide. The information is presented in a question-and-answer format to directly address common issues and experimental challenges.
Troubleshooting Guide
Q1: We are observing significant cytotoxicity in our non-cancerous cell lines when using this compound. How can we reduce this?
A1: High cytotoxicity in normal cells is a known issue with this compound due to its narrow therapeutic window.[1][2] Consider the following strategies:
-
Dose Optimization: Titrate this compound to the lowest effective concentration in your cancer cell line of interest. Even small reductions in concentration can significantly decrease toxicity in non-cancerous cells.
-
Use of a Pro-drug: Consider using a water-soluble pro-drug of this compound, such as Minnelide (B609045). Pro-drugs are often designed to be less toxic and may be converted to the active compound, this compound, preferentially at the tumor site.[3][4]
-
Nanoformulation: Encapsulating this compound in nanoparticles can improve its therapeutic index by enhancing its delivery to tumor tissues and reducing exposure to healthy tissues.[1][5]
-
Combination Therapy: Combining a lower dose of this compound with other therapeutic agents can achieve a synergistic effect, allowing for a reduction in the this compound concentration needed for efficacy.[6]
Q2: Our in vivo experiments with this compound are resulting in high levels of hepatotoxicity, as indicated by elevated ALT and AST levels. What steps can we take to mitigate this?
A2: Hepatotoxicity is a primary concern with systemic this compound administration.[7][8] To address this, you can implement the following:
-
Switch to a Nanoformulation: Solid lipid nanoparticles (SLNs) and other nanoformulations have been shown to significantly reduce this compound-induced hepatotoxicity.[8][9] For instance, this compound-loaded SLNs did not cause a significant elevation in ALT and AST levels in mice, in contrast to free this compound.[10]
-
Combination with Hepatoprotective Agents: Co-administration of agents with antioxidant properties may help alleviate liver damage.
-
Route of Administration: The route of administration can influence toxicity. Intravenous administration of nanoformulations may offer better control over biodistribution compared to oral gavage of free this compound.
-
Monitor Liver Enzymes Regularly: Closely monitor serum ALT and AST levels throughout your experiment to detect early signs of liver damage and adjust your protocol accordingly.
Q3: We are struggling with the poor water solubility of this compound in our experimental setups. How can this be overcome?
A3: this compound's poor water solubility is a significant challenge for its formulation and delivery.[11] Here are some solutions:
-
Use of a Solubilizing Agent: For in vitro studies, this compound is typically dissolved in a small amount of an organic solvent like DMSO before being diluted in culture media. Ensure the final concentration of the solvent is not toxic to your cells.
-
Pro-drug Formulations: Water-soluble pro-drugs like Minnelide were specifically developed to overcome this limitation.[3][4]
-
Encapsulation in Nanocarriers: Nanoparticles, liposomes, and polymeric micelles can encapsulate this compound, improving its solubility and stability in aqueous environments.[12][13]
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to reduce the off-target toxicity of this compound?
A1: The primary strategies to mitigate this compound's toxicity include:
-
Chemical Modification: Synthesizing this compound derivatives with an improved therapeutic index.[14]
-
Novel Drug Delivery Systems: Utilizing nanoformulations (e.g., solid lipid nanoparticles, polymeric micelles, liposomes) to enhance targeted delivery to diseased tissues and reduce systemic exposure.[1][5][9]
-
Combination Pharmacotherapy: Using this compound in combination with other drugs to achieve synergistic effects at lower, less toxic concentrations.[6]
Q2: How do nanoformulations reduce the toxicity of this compound?
A2: Nanoformulations can reduce this compound's toxicity through several mechanisms:
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles tend to accumulate in tumor tissues more than in normal tissues due to leaky vasculature and poor lymphatic drainage.
-
Targeted Delivery: Nanoparticles can be functionalized with ligands that bind to receptors overexpressed on cancer cells, further increasing drug concentration at the target site.[1]
-
Controlled Release: Nanocarriers can be designed to release this compound in a sustained manner or in response to specific stimuli (e.g., pH), which can lower the peak systemic concentration and reduce off-target effects.
-
Reduced Systemic Exposure: By encapsulating this compound, nanoformulations can limit its interaction with healthy tissues during circulation. Studies have shown that nanoformulations can significantly lower the accumulation of this compound in organs like the liver and kidneys.[13]
Q3: What are some this compound derivatives with potentially lower toxicity?
A3: Several derivatives of this compound have been developed to improve its safety profile. One of the most clinically advanced is Minnelide , a water-soluble pro-drug of this compound.[3][4] Another derivative, LLDT-8 , has also shown potent anti-inflammatory and antitumor effects with significantly reduced toxicity compared to the parent compound.[14]
Q4: Which signaling pathways are primarily affected by this compound's off-target effects?
A4: this compound's toxicity is linked to its impact on fundamental cellular processes. Two key pathways involved are:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): While inhibition of NF-κB is a key mechanism of this compound's therapeutic effects in inflammatory diseases and cancer, its broad inhibition can also affect normal cellular functions.[6][15]
-
p53 Signaling Pathway: this compound can induce p53-dependent apoptosis. While this is beneficial for killing cancer cells, it can also lead to the death of healthy cells, contributing to its toxicity.[10][16][17]
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Derivatives in Various Cancer Cell Lines
| Compound/Formulation | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | H513 | Mesothelioma | 6.28 | [18] |
| This compound | H2373 | Mesothelioma | 4.24 | [18] |
| This compound | MV-4-11 | Acute Myeloid Leukemia | < 30 (24h) | [1] |
| This compound | KG-1 | Acute Myeloid Leukemia | < 30 (24h) | [1] |
| This compound | THP-1 | Acute Myeloid Leukemia | < 30 (24h) | [1] |
| This compound | HL-60 | Acute Myeloid Leukemia | < 30 (24h) | [1] |
| This compound | Capan-1 | Pancreatic Cancer | 10 | [19] |
| This compound | Capan-2 | Pancreatic Cancer | 20 | [19] |
| This compound | SNU-213 | Pancreatic Cancer | 9.6 | [19] |
| LLDT-8 | P-388 | Leukemia | 0.04 - 0.20 | [14] |
| LLDT-8 | HL-60 | Leukemia | 0.04 - 0.20 | [14] |
| LLDT-8 | A-549 | Lung Cancer | 0.04 - 0.20 | [14] |
| LLDT-8 | MKN-28 | Gastric Cancer | 0.04 - 0.20 | [14] |
| LLDT-8 | MCF-7 | Breast Cancer | 0.04 - 0.20 | [14] |
Table 2: Quantitative Reduction in this compound Toxicity Using Nanoformulations in Animal Models
| Nanoformulation | Animal Model | Toxicity Parameter | Reduction in Toxicity | Reference |
| Solid Lipid Nanoparticles (SLN) | Mice | Serum ALT & AST levels | No significant elevation compared to control (free this compound caused significant elevation) | [10] |
| Polymeric Micelles (TP-PM) | Mice | LD50 (intravenous) | Increased from 0.83 mg/kg (free TP) to 1.06 mg/kg (TP-PM) | [12] |
| Polymeric Micelles (TP-PM) | Rats | Serum AST, organ indices, histopathology | Slighter toxicities on liver, kidney, testis, and spleen compared to free this compound | [12] |
| Poly-γ-glutamic acid-grafted l-phenylalanine (B559525) ethylester (PPT) | Mice | Survival Rate | Improved survival rate compared to free this compound (P<0.01) | [13] |
| Poly-γ-glutamic acid-grafted l-phenylalanine ethylester (PPT) | Mice | Kidney and Liver damage | No significant damage to kidney or liver compared to free this compound | [13] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.[20][21][22][23]
Materials:
-
Cells in culture
-
This compound or its derivatives
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or the vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
In Vivo Hepatotoxicity Assessment: Measurement of Serum ALT and AST
This protocol outlines the procedure for measuring Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels in mouse serum as indicators of liver damage.[24][25][26][27]
Materials:
-
Mice
-
This compound formulation and vehicle control
-
Blood collection tubes
-
Centrifuge
-
Commercially available ALT and AST assay kits
-
Microplate reader
Procedure:
-
Animal Dosing: Administer the this compound formulation or vehicle control to mice according to the experimental design (e.g., daily oral gavage for 14 days).
-
Blood Collection: At the end of the treatment period, collect blood from the mice via an appropriate method (e.g., cardiac puncture, retro-orbital bleeding) into collection tubes.
-
Serum Separation: Allow the blood to clot at room temperature and then centrifuge at 1,000-2,000 x g for 10 minutes to separate the serum.
-
ALT/AST Measurement: Follow the manufacturer's instructions for the commercial ALT and AST assay kits. This typically involves:
-
Adding a small volume of serum to a 96-well plate.
-
Adding the reaction reagent provided in the kit.
-
Incubating the plate for a specified time at a specific temperature.
-
Measuring the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis: Calculate the ALT and AST concentrations in the serum based on a standard curve provided with the kit. Compare the levels between the treated and control groups.
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound induces p53-dependent apoptosis.
Caption: Workflow for assessing this compound toxicity.
References
- 1. A comprehensive overview of this compound utilizing nanotechnology and its potential applications in prostate diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of this compound and the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pancreasfoundation.org [pancreasfoundation.org]
- 4. This compound and Its Derivatives as Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-loaded nanoparticles targeting breast cancer in vivo with reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Mechanistic Overview of this compound and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The research on the anti-inflammatory activity and hepatotoxicity of this compound-loaded solid lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delivery of this compound: a combination of traditional Chinese medicine and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Assisted Phosphorylation of p53 Suppresses Inflammation-Induced NF-κB Survival Pathways in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential antitumor activity of this compound and its derivatives: Focused on gynecological and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute and subacute toxicity studies on this compound and this compound-loaded polymeric micelles following intravenous administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fabrication of novel vesicles of this compound for antirheumatoid activity with reduced toxicity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanreview.org [europeanreview.org]
- 15. This compound activates the Nrf2 signaling pathway and inhibits the NF-κB signaling pathway to improve Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 17. This compound induces p53-dependent cardiotoxicity through mitochondrial membrane permeabilization in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound and its prodrug minnelide suppress Hsp70 and inhibit in vivo growth in a xenograft model of mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis [mdpi.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. broadpharm.com [broadpharm.com]
- 24. mmpc.org [mmpc.org]
- 25. k-assay.com [k-assay.com]
- 26. Mouse Alanine Aminotransferase (ALT) ELISA Kit (ab285263) | Abcam [abcam.com]
- 27. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
improving the therapeutic index of Triptolide derivatives
Welcome to the technical support center for researchers working with triptolide and its derivatives. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts to improve the therapeutic index of these potent compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound compound is precipitating in the aqueous buffer or cell culture medium. How can I improve its solubility?
A1: this compound and many of its derivatives are characterized by poor water solubility, which is a primary challenge in experimental settings.[1][2][3] this compound itself is sparingly soluble in aqueous buffers.[4] To improve solubility for in vitro experiments:
-
Use an organic solvent for the stock solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[4][5] The solubility in DMSO is approximately 11 mg/mL and in DMF is about 12 mg/mL.[4]
-
Perform serial dilutions: Prepare final working concentrations by diluting the stock solution in your complete culture medium. It is critical to maintain a consistent and low final concentration of the organic solvent (e.g., <0.1% DMSO) across all treatments, including vehicle controls, to avoid solvent-induced cytotoxicity.[5]
-
For aqueous buffers: For maximal solubility in aqueous buffers like PBS, first dissolve the this compound in DMF, then dilute with the aqueous buffer. Using a 1:1 solution of DMF:PBS (pH 7.2), a solubility of approximately 0.5 mg/mL can be achieved.[4] It is not recommended to store the aqueous solution for more than one day.[4]
-
Consider water-soluble derivatives: For in vivo studies, consider using water-soluble prodrugs like Minnelide (a phosphonooxymethyl prodrug) or PG490-88Na (a succinate (B1194679) salt analog).[2][6] Minnelide, for instance, has an aqueous solubility of 61 mg/mL at pH 7.4, a 3600-fold improvement over this compound.[6]
Q2: I am observing high levels of toxicity in my experiments, even at low concentrations. What are the common reasons and how can I mitigate this?
A2: this compound has a narrow therapeutic window and is known for its multi-organ toxicity, including hepatotoxicity, nephrotoxicity, and cardiotoxicity.[2][3]
-
Mechanism of Toxicity: this compound is a general transcription inhibitor, binding to the XPB subunit of the TFIIH transcription factor, which can lead to widespread effects and off-target toxicity.[7]
-
Dose and Time Dependence: Toxicity is dose- and time-dependent.[8] Ensure you are performing dose-response and time-course experiments to find the optimal concentration and duration for your specific cell line or model.
-
Derivative Selection: Consider using derivatives specifically designed for lower toxicity. (5R)-5-hydroxythis compound (LLDT-8) was developed to have a better safety profile and has up to 10 times lower acute toxicity in vivo compared to this compound.[2]
-
Targeted Delivery: Encapsulating this compound in nanocarriers (e.g., liposomes, nanoparticles) can reduce systemic toxicity by promoting targeted delivery to tumor tissues.[9]
-
Combination Therapy: Combining a lower dose of this compound or its derivatives with other therapeutic agents can achieve synergistic effects while minimizing toxicity.[10]
Q3: What are the key structure-activity relationships (SARs) I should consider when designing new this compound derivatives?
A3: Several structural features of the this compound molecule are critical for its biological activity and toxicity. Modifying these can improve the therapeutic index.[2][11]
-
C-14 Hydroxyl Group: The β-hydroxyl group at the C-14 position is an important modification site. Esterification at this site can improve water solubility and allow for the attachment of targeting moieties.[2]
-
Epoxide Rings: The three epoxide groups, particularly the 12,13-epoxide, are considered essential for its potent bioactivity.[11]
-
C-5/C-6 Positions: Introducing functional groups at the C-5 and C-6 positions can significantly reduce toxicity without compromising immunosuppressive and anticancer activities. The derivative LLDT-8, which has a hydroxyl group at the C-5 position, is an example of this strategy.[2]
-
D-Ring: The unsaturated lactone D-ring is crucial for biological activity, and modifications here often lead to a significant reduction in efficacy.[2]
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and its derivatives across various human cancer cell lines. These values demonstrate the potent, often nanomolar-level, activity of these compounds.
| Compound | Cell Line | Cancer Type | IC₅₀ Value (nM) | Incubation Time (h) |
| This compound | MV-4-11 | Acute Myeloid Leukemia | < 30 | 24 |
| This compound | KG-1 | Acute Myeloid Leukemia | < 30 | 24 |
| This compound | THP-1 | Acute Myeloid Leukemia | < 30 | 24 |
| This compound | HL-60 | Acute Myeloid Leukemia | < 30 | 24 |
| This compound | HuCCT1 | Cholangiocarcinoma | 12.6 ± 0.6 | 48 |
| This compound | QBC939 | Cholangiocarcinoma | 20.5 ± 4.2 | 48 |
| This compound | FRH0201 | Cholangiocarcinoma | 18.5 ± 0.7 | 48 |
| LLDT-8 | P-388 | Leukemia | 0.04 - 0.20 | Not Specified |
| LLDT-8 | HL-60 | Leukemia | 0.04 - 0.20 | Not Specified |
| LLDT-8 | A-549 | Lung Cancer | 0.04 - 0.20 | Not Specified |
| LLDT-8 | MKN-28 | Gastric Cancer | 0.04 - 0.20 | Not Specified |
| LLDT-8 | MCF-7 | Breast Cancer | 0.04 - 0.20 | Not Specified |
| Minnelide | Mesothelioma Cell Lines | Mesothelioma | < 100 | Not Specified |
Data compiled from multiple sources.[2][8][12][13]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol outlines the steps for solubilizing this compound and preparing working solutions for cell culture experiments.
Materials:
-
This compound (crystalline solid)[4]
-
Dimethyl Sulfoxide (DMSO), sterile
-
Complete cell culture medium, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solution (10 mM):
-
Carefully weigh the required amount of this compound powder. The molecular weight of this compound is 360.4 g/mol .
-
Dissolve the this compound in pure, sterile DMSO to make a 10 mM stock solution. For example, dissolve 3.6 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.[4][5]
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 100 nM, 50 nM, 25 nM).[5]
-
Crucial Step: Ensure the final concentration of DMSO in the medium applied to the cells is consistent across all experimental and control groups and is non-toxic to the cells (typically ≤ 0.1%). Prepare a "vehicle control" using the same final concentration of DMSO in the medium without the drug.[5]
-
-
Cell Treatment:
-
Remove the old medium from your cultured cells.
-
Add the medium containing the final working concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes a common colorimetric assay to measure cell viability following treatment with this compound derivatives.[14][15][16]
Materials:
-
Cells cultured in 96-well plates
-
This compound working solutions (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14][15]
-
Solubilization solution (e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl).[5][16]
-
Microplate reader
Procedure:
-
Cell Plating & Treatment:
-
MTT Addition:
-
After incubation, add 10-50 µL of the 5 mg/mL MTT solution to each well (for a final concentration of ~0.5 mg/mL).[15][16]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[15]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
Visualizations: Workflows and Signaling Pathways
Caption: Strategies to improve the therapeutic index of this compound.
Caption: Experimental workflow for an MTT-based cell viability assay.
Caption: this compound inhibits the canonical NF-κB signaling pathway.
References
- 1. pancreasfoundation.org [pancreasfoundation.org]
- 2. europeanreview.org [europeanreview.org]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel this compound analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer | eLife [elifesciences.org]
- 8. This compound Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses the in vitro and in vivo growth of lung cancer cells by targeting hyaluronan-CD44/RHAMM signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of cancer cell death induction by this compound: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. genesandcancer.com [genesandcancer.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
Technical Support Center: Triptolide-Induced Hepatotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating triptolide (TP)-induced hepatotoxicity and its mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms underlying this compound-induced hepatotoxicity?
A1: this compound (TP)-induced hepatotoxicity is a complex process involving multiple interconnected mechanisms. Key pathways identified include:
-
Oxidative Stress: TP treatment can lead to an imbalance in the cellular antioxidant defense system, increasing reactive oxygen species (ROS) and depleting glutathione (B108866) (GSH).[1][2] This is a major contributor to cellular damage.
-
CYP450 Metabolism: Cytochrome P450 (CYP450) enzymes are involved in the metabolic detoxification of TP.[3] Inhibition or alteration of CYP450 activity can lead to increased exposure to TP and enhanced toxicity.[3][4]
-
Apoptosis: TP can induce programmed cell death (apoptosis) in hepatocytes by activating caspases, mediated by factors like the release of cytochrome c from mitochondria.[1]
-
Autophagy: While autophagy is a cellular recycling process, excessive or dysregulated autophagy induced by TP can contribute to cell death and liver injury.[1][3]
-
Ferroptosis: Recent studies indicate that TP can trigger ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation. This is linked to TP's ability to suppress the Nrf2 signaling pathway, which regulates the antioxidant enzyme GPX4.[5]
-
Immune Response: TP can modulate immune responses, leading to an imbalance of T helper 17 (Th17) and regulatory T (Treg) cells and amplifying inflammatory responses, which can exacerbate liver damage.[1][3] It has also been shown to increase the liver's sensitivity to non-toxic doses of lipopolysaccharide (LPS).[6]
-
Metabolic Disorders: TP can disrupt various metabolic pathways, including glutathione metabolism, purine (B94841) metabolism, and glycerophospholipid metabolism.[3] It has also been shown to inhibit peroxisome proliferator-activated receptor α (PPARα) signaling, leading to an accumulation of long-chain acylcarnitines.[7]
Q2: We are observing significant inter-individual variability in hepatotoxicity in our animal models. What could be the cause?
A2: Significant inter-individual variability is a known characteristic of TP-induced hepatotoxicity.[1][3] Several factors can contribute to this:
-
Genetic Differences: Variations in genes encoding for metabolizing enzymes (like CYP450s) and transporters (like P-glycoprotein) can alter TP's pharmacokinetics and lead to different levels of drug exposure and toxicity.[3]
-
Gut Microbiota: The composition of the gut microbiota can influence TP metabolism and the host's immune status, thereby affecting the severity of liver injury.[1]
-
Underlying Inflammatory State: TP can render the liver more susceptible to a secondary inflammatory stimulus, such as low levels of endotoxin (B1171834) (LPS).[6][8] An underlying subclinical inflammation in some animals could dramatically amplify the hepatotoxic effects of TP.
Q3: What are the key biomarkers to monitor for assessing this compound-induced liver injury in preclinical models?
A3: A combination of serum and tissue biomarkers should be used for a comprehensive assessment:
-
Serum Biomarkers:
-
Liver Enzymes: Alanine transaminase (ALT) and aspartate transaminase (AST) are standard indicators of hepatocellular injury.[1]
-
Metabolites: Untargeted metabolomics has identified potential biomarkers. Specifically, an accumulation of serum long-chain acylcarnitines has been linked to TP-induced hepatotoxicity through the suppression of PPARα.[7]
-
-
Tissue Biomarkers (Liver):
-
Histopathology: Hematoxylin and eosin (B541160) (H&E) staining to observe cellular necrosis, inflammatory cell infiltration, and other structural changes.[1]
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA), hydrogen peroxide (H2O2), total superoxide (B77818) dismutase (T-SOD), and glutathione (GSH) levels.[9]
-
Apoptosis Markers: Detection of activated caspase-3.[10]
-
Ferroptosis Markers: Assessment of iron accumulation, lipid peroxidation, and expression of key proteins like GPX4.[5]
-
Troubleshooting Guides
Problem 1: My in vitro experiments with an Nrf2 activator show significant cytoprotection, but the effect is much weaker in our in vivo mouse model.
-
Possible Cause 1: Pharmacokinetics and Bioavailability: The Nrf2 activator may have poor bioavailability or rapid metabolism in vivo, preventing it from reaching sufficient concentrations in the liver to exert a protective effect.
-
Troubleshooting Steps:
-
Pharmacokinetic Study: Conduct a preliminary pharmacokinetic study of the Nrf2 activator to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Dose and Route Optimization: Experiment with different doses and administration routes (e.g., intraperitoneal vs. oral) for the Nrf2 activator. Pre-treatment for several days before TP administration can sometimes be more effective.[11]
-
Confirm Target Engagement: Analyze liver tissue from the treated animals to confirm that the Nrf2 pathway has been activated. This can be done by measuring the nuclear translocation of Nrf2 and the upregulation of its target genes, such as NQO1 and HO-1, via Western blot or qPCR.[2][11]
-
-
Possible Cause 2: Complex In Vivo Mechanisms: this compound's in vivo hepatotoxicity is multifactorial, involving immune cells and metabolic dysregulation that are not fully recapitulated in a simple cell culture model.[3][7] While oxidative stress is a key component, it may not be the only dominant pathway in the whole animal.
-
Troubleshooting Steps:
-
Multi-Pathway Analysis: In addition to oxidative stress markers, assess markers for inflammation (e.g., cytokine levels), apoptosis (e.g., TUNEL staining), and metabolic changes in the liver tissue.
-
Combination Therapy: Consider combining the Nrf2 activator with an agent that targets a different pathway, such as an anti-inflammatory or a PPARα agonist.
-
Problem 2: We are struggling to create a consistent model of acute hepatotoxicity with this compound alone; the observed liver enzyme elevation is modest and variable.
-
Possible Cause: The "Second Hit" Phenomenon: Clinical and preclinical evidence suggests that TP may not be a potent direct hepatotoxin on its own but rather sensitizes the liver to a "second hit," often an inflammatory stimulus like LPS.[6] Treating healthy animals in a sterile environment with TP alone may not consistently produce severe injury.
-
Troubleshooting Steps:
-
Introduce a Co-stimulant: Develop a co-treatment model using a non-hepatotoxic dose of LPS. Administering a low dose of LPS (e.g., 0.1 mg/kg, intraperitoneally) after TP treatment can consistently induce significant liver injury.[6][12] This model better reflects a scenario where an underlying inflammatory state triggers severe hepatotoxicity.
-
Standardize Animal Conditions: Ensure that animal housing, diet, and microbiome status are as consistent as possible, as these factors can influence baseline inflammation and response to TP.
-
Dose and Time-Course Optimization: Perform a thorough dose-response and time-course study for TP in your specific animal strain to identify the optimal dose and time point for observing peak injury. The toxicity is known to be dose- and time-dependent.[3]
-
Mitigation Strategies: Data and Protocols
Strategy 1: Activation of the Nrf2 Antioxidant Pathway
Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary strategy for mitigating TP-induced oxidative stress.[1] Nrf2 is a transcription factor that upregulates a suite of antioxidant and cytoprotective genes.[2] Agents like sulforaphane (B1684495) (SFN), chlorogenic acid (CGA), and isoliquiritigenin (B1662430) (ISL) have shown protective effects through this mechanism.[2][11][13]
| Protective Agent | Model | Key Findings | Reference |
| Sulforaphane (SFN) | BALB/c Mice | SFN pre-treatment significantly attenuated TP-induced increases in serum ALT and AST, and prevented the depletion of hepatic GSH. | [2] |
| Chlorogenic Acid (CGA) | KM Mice | Pre-treatment with CGA (40 mg/kg) reduced TP-induced serum ALT from ~94 U/L to ~40 U/L and AST from ~186 U/L to ~80 U/L. | [11] |
| Isoliquiritigenin (ISL) | L02 Hepatocytes | Pre-treatment with ISL (7.5 µM) significantly attenuated the TP-induced reduction in cell viability. | [13] |
| Arctiin | Mice & HepG2 Cells | Arctiin protected against TP-induced liver injury and cytotoxicity by activating the Nrf2 pathway and increasing expression of HO-1 and NQO1. | [14] |
This protocol is adapted from Li et al., 2014.[2]
-
Animal Model: Use male BALB/c mice.
-
Grouping (n=6 per group):
-
Control Group: Vehicle only.
-
SFN Group: SFN (25 mg/kg) only.
-
This compound Group: this compound (1.0 mg/kg) only.
-
SFN + this compound Group: SFN (25 mg/kg) plus this compound (1.0 mg/kg).
-
-
Dosing Regimen:
-
All compounds are administered via intraperitoneal (i.p.) injection.
-
For the SFN + this compound group, inject SFN at 12 hours before, 0.5 hours before, and 12 hours after the single this compound injection.
-
The SFN-only group receives SFN on the same schedule. The this compound-only group receives vehicle at the SFN time points.
-
-
Sample Collection: Sacrifice mice 24 hours after the this compound injection. Collect blood via cardiac puncture for serum analysis (ALT, AST) and perfuse the liver to collect tissue for histopathology and biochemical analysis (GSH levels, Nrf2 target gene expression).
Caption: Nrf2 activation pathway for hepatoprotection against this compound.
Strategy 2: Targeting Ferroptosis
TP can induce hepatotoxicity by promoting ferroptosis through the degradation of Nrf2.[5] Inhibiting this pathway with agents like Ferrostatin-1 (Fer-1) can mitigate liver injury.
This protocol is conceptualized based on the methods described by Liu et al., 2024.[5]
-
Cell Line: Use a human hepatocyte cell line (e.g., HepG2 or L02).
-
Grouping and Treatment:
-
Control: Vehicle only.
-
This compound (TP): Treat with a cytotoxic concentration of TP (e.g., determined by an MTT assay).
-
TP + Ferrostatin-1 (Fer-1): Pre-treat cells with Fer-1 for 1-2 hours before adding TP.
-
TP + GPX4 Overexpression: Transfect cells with a GPX4 overexpression plasmid 24 hours before TP treatment.
-
-
Assays (24 hours post-TP treatment):
-
Cell Viability: Measure using an MTT or similar assay.
-
Lipid Peroxidation: Quantify levels of malondialdehyde (MDA) or use a fluorescent probe like C11-BODIPY.
-
Intracellular Iron: Measure labile iron pool using a fluorescent probe like FerroOrange.
-
Glutathione (GSH) Levels: Measure total cellular GSH.
-
Western Blot: Analyze the protein expression of Nrf2 and GPX4.
-
Caption: this compound-induced ferroptosis via Nrf2 degradation.
Strategy 3: Modulation of PPARα Signaling
TP exposure can inhibit PPARα signaling, disrupting fatty acid metabolism and contributing to liver injury.[7] Activation of PPARα with an agonist like fenofibrate (B1672516) can reverse these effects.
| Protective Agent | Model | Key Findings | Reference |
| Fenofibrate | C57BL/6J Mice | Fenofibrate pre-treatment significantly attenuated TP-induced increases in serum ALT and AST. | [7] |
| Fenofibrate | Ppara−/− Mice | The protective effect of fenofibrate was lost in Ppara knockout mice, confirming the essential role of PPARα. | [7] |
This protocol is adapted from Li et al., 2019.[7]
-
Animal Models: Use both wild-type (WT) C57BL/6J mice and Ppara knockout (Ppara−/−) mice.
-
Grouping (n=5-7 per group for each strain):
-
Control: Vehicle only.
-
This compound (TP): A single dose of TP (e.g., 1 mg/kg, i.p.).
-
Fenofibrate + TP: Pre-treatment with fenofibrate followed by TP.
-
-
Dosing Regimen:
-
Administer fenofibrate (200 mg/kg, dissolved in 0.5% sodium carboxymethylcellulose) orally for 3 consecutive days.
-
On the fourth day, administer a single dose of TP.
-
-
Sample Collection: Sacrifice mice 18 hours after TP administration. Collect serum for ALT, AST, and metabolomics analysis (specifically long-chain acylcarnitines). Collect liver tissue for histopathology and gene expression analysis of PPARα targets.
Caption: Experimental workflow for validating PPARα's role in mitigation.
References
- 1. Frontiers | The molecular pathogenesis of this compound-induced hepatotoxicity [frontiersin.org]
- 2. Activation of Nrf2 Protects against this compound-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular pathogenesis of this compound-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP450s-Activity Relations of Celastrol to Interact with this compound Reveal the Reasons of Hepatotoxicity of Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces hepatotoxicity by promoting ferroptosis through Nrf2 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new perspective of this compound-associated hepatotoxicity: the relevance of NF-κB and NF-κB-mediated cellular FLICE-inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Protective Roles of PPARα Activation in this compound-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inflammation aggravated the hepatotoxicity of this compound by oxidative stress, lipid metabolism disorder, autophagy, and apoptosis in zebrafish [frontiersin.org]
- 9. Protective Effect of Vitamin C on this compound-induced Acute Hepatotoxicity in Mice through mitigation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicological Mechanism of this compound-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo protective effects of chlorogenic acid against this compound-induced hepatotoxicity and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induces Liver Injury by Regulating Macrophage Recruitment and Polarization via the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of this compound-Induced Hepatotoxicity and Protective Effect of Combined Use of Isoliquiritigenin: Possible Roles of Nrf2 and Hepatic Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Multi-Organ Toxicity of Triptolide
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Triptolide (TP). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on mitigating the multi-organ toxicity associated with this potent compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the multi-organ toxicity of this compound?
A1: The primary strategies to mitigate this compound's toxicity focus on improving its therapeutic window by either altering the molecule itself or controlling its delivery to target tissues. Key approaches include:
-
Structural Modification: Creating derivatives or prodrugs of this compound that have a better toxicity profile.[1][2][3] A common strategy is to modify the C-14β-hydroxyl group, which can improve water solubility, target selectivity, and reduce toxicity while maintaining bioactivity.[2]
-
Nano-drug Delivery Systems (NDDS): Encapsulating this compound in nanoparticles (e.g., liposomes, solid lipid nanoparticles, polymeric nanoparticles) to control its release, improve solubility, and enable targeted delivery.[4][5][6] These systems can reduce systemic exposure and protect healthy tissues.[6]
-
Combination Therapy: Co-administering this compound with other agents that can either synergistically enhance its therapeutic effect, allowing for lower doses, or protect against its toxic effects.[7][8]
-
Targeted Delivery: Designing delivery systems that specifically recognize and bind to markers overexpressed on target cells (e.g., cancer cells), thereby increasing the drug concentration at the site of action and minimizing off-target effects.[1][5][9]
Q2: How do nano-drug delivery systems (NDDS) reduce this compound's toxicity?
A2: Nano-drug delivery systems reduce this compound's toxicity through several mechanisms:
-
Altered Pharmacokinetics: Nanocarriers can change the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. For instance, they can extend the drug's circulation time in the bloodstream, leading to a more sustained release and avoiding the high peak plasma concentrations that often cause acute toxicity.[6]
-
Enhanced Permeability and Retention (EPR) Effect: In cancer therapy, nanoparticles tend to accumulate in tumor tissues more than in normal tissues due to the leaky vasculature and poor lymphatic drainage of tumors. This passive targeting increases the drug concentration at the tumor site while reducing systemic exposure.[5]
-
Active Targeting: Nanoparticles can be surface-modified with ligands (e.g., antibodies, peptides, hyaluronic acid) that bind to receptors overexpressed on target cells, leading to receptor-mediated endocytosis and increased intracellular drug concentration in the desired cells.[5][9][10]
-
Controlled Release: NDDS can be designed to release this compound in response to specific stimuli in the target microenvironment, such as a lower pH in tumor tissues or the presence of specific enzymes.[6] This ensures that the active drug is released predominantly at the site of action.
Q3: What are some examples of successful this compound prodrugs or derivatives with reduced toxicity?
A3: Several prodrugs and derivatives have been developed to improve the safety profile of this compound. A notable example is Minnelide, a water-soluble phosphonooxymethyl prodrug of this compound.[1] Minnelide has been evaluated in clinical trials and has shown efficacy in preclinical models at low doses.[1] Another derivative, (5R)-5-hydroxythis compound (LLDT-8), has demonstrated comparable immunosuppressive and anti-inflammatory effects to this compound but with significantly lower toxicity in preclinical and Phase I clinical trials for rheumatoid arthritis.[11]
Troubleshooting Guides
Problem 1: High in vivo toxicity observed despite using a nano-formulation.
| Potential Cause | Troubleshooting Step |
| Poor Encapsulation Efficiency: A significant portion of the this compound may not be encapsulated, leading to the toxic effects of the free drug. | 1. Optimize Formulation: Re-evaluate the preparation method. For solid lipid nanoparticles, adjust the lipid-to-drug ratio and surfactant concentration.[12] For polymeric nanoparticles, experiment with different polymers and solvent evaporation techniques.[13] 2. Purification: Implement a robust purification step (e.g., dialysis, centrifugation, or size exclusion chromatography) to remove unencapsulated this compound. 3. Characterization: Accurately measure the encapsulation efficiency and drug loading using a validated HPLC method.[13] |
| Instability of Nanoparticles in vivo: The nanoparticles may be prematurely releasing the drug in circulation before reaching the target site. | 1. Assess Stability: Test the stability of your nano-formulation in simulated gastric and intestinal fluids if for oral administration, or in plasma for intravenous administration.[12] 2. Surface Modification: Consider coating the nanoparticles with polymers like polyethylene (B3416737) glycol (PEG) to create a "stealth" effect, which can improve stability and circulation time. |
| Non-specific Uptake: The nanoparticles may be taken up by healthy organs, particularly those of the reticuloendothelial system (RES) like the liver and spleen. | 1. Particle Size and Charge: Optimize the particle size to be within the ideal range for EPR effect (typically 100-200 nm) and a neutral or slightly negative zeta potential to reduce RES uptake. 2. Targeted Ligands: If a specific cell type is being targeted, conjugate a targeting ligand to the nanoparticle surface to enhance specific uptake and reduce off-target accumulation. |
Problem 2: Reduced therapeutic efficacy after modifying this compound or encapsulating it in a nanocarrier.
| Potential Cause | Troubleshooting Step |
| Inefficient Drug Release: The nanocarrier may be too stable, preventing the release of this compound at the target site. | 1. In Vitro Release Study: Conduct in vitro release studies under conditions that mimic the target environment (e.g., acidic pH for tumors). Adjust the composition of the nanocarrier to achieve the desired release profile.[13] 2. Stimuli-Responsive Formulation: Design a carrier that releases the drug in response to a specific trigger (e.g., pH, enzymes, temperature). |
| Altered Mechanism of Action: The structural modification may have inadvertently reduced the compound's activity. | 1. Structure-Activity Relationship (SAR) Analysis: Review the SAR for this compound. The three epoxide groups and the D-ring are generally considered crucial for its biological activity.[2] Ensure your modifications do not disrupt these essential functional groups. 2. In Vitro Assays: Compare the in vitro cytotoxicity or anti-inflammatory activity of your modified compound or nano-formulation against the free drug on relevant cell lines. |
| Poor Bioavailability: The delivery system may not be effectively absorbed or may be rapidly cleared from the body. | 1. Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the bioavailability and half-life of your formulation.[14][15] 2. Route of Administration: The route of administration can significantly impact bioavailability. For example, transdermal or intravenous routes may be more effective than oral administration for certain formulations.[16] |
Quantitative Data Summary
Table 1: Comparison of Toxicity and Efficacy of this compound Formulations
| Formulation | Animal Model | Key Toxicity Findings | Key Efficacy Findings | Reference |
| Free this compound | Mice (intravenous) | LD50: 0.83 mg/kg | - | [17] |
| This compound Polymeric Micelles (TP-PM) | Mice (intravenous) | LD50: 1.06 mg/kg (less toxic) | Effective anti-tumor activity | [17] |
| Free this compound | Rats (intravenous, 0.3 mg/kg for 14 days) | Significant decrease in serum AST, testis ACP, and organ indices. Obvious histopathological changes. | - | [17] |
| This compound Polymeric Micelles (TP-PM) | Rats (intravenous, 0.3 mg/kg for 14 days) | Milder toxicities on liver, kidney, testis, and spleen compared to free TP. | - | [17] |
| Free this compound | Nude mice with THP-1 xenografts (intraperitoneal) | Dose-dependent hepatotoxicity. | Tumor growth inhibition (TGI) of 99.36% at 100 µg/kg/day. | [18] |
| Low-dose this compound | Nude mice with THP-1 xenografts (intraperitoneal) | No remarkable pathological changes in the liver at lower doses. | TGI of 49.34% at 20 µg/kg/day. | [18] |
| This compound and Crocin Combination | Mice with collagen-induced arthritis | Reduced TP-induced multi-organ damage and mortality. | Did not reduce the therapeutic efficacy of TP. | [19] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (TP-SLN) via Microemulsion Technique
This protocol is adapted from a study aimed at preparing TP-SLN for oral delivery with reduced gastric irritation.[12]
Materials:
-
This compound (TP)
-
Lipid (e.g., glyceryl palmitostearate)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
Methodology:
-
Preparation of the Oil Phase: Melt the lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the melted lipid.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing the surfactant and co-surfactant. Heat this solution to the same temperature as the oil phase.
-
Formation of the Microemulsion: Add the aqueous phase to the oil phase with gentle stirring. Continue stirring until a clear, transparent microemulsion is formed.
-
Formation of Nanoparticles: Disperse the hot microemulsion into cold deionized water (2-4°C) under mechanical stirring. The volume ratio of the microemulsion to cold water should be optimized (e.g., 1:10).
-
Solidification and Purification: The rapid cooling of the microemulsion in the cold water leads to the precipitation of the lipid as solid lipid nanoparticles with the drug encapsulated inside. The resulting TP-SLN suspension can be purified by dialysis or centrifugation to remove excess surfactants and unencapsulated drug.
-
Characterization: Characterize the prepared TP-SLN for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE), and drug loading (DL).
Visualizations
Caption: Workflow for developing and evaluating this compound-loaded nanoparticles.
Caption: Logical relationship of strategies to reduce this compound toxicity.
Caption: Signaling pathway concept for targeted this compound delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of this compound in autoimmune diseases and strategies to reduce its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research progress of this compound-loaded nanoparticles delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive overview of this compound utilizing nanotechnology and its potential applications in prostate diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on celastrol, this compound and triptonide: Insights on their pharmacological activity, toxicity, combination therapy, new dosage form and novel drug delivery routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detoxification strategies of this compound based on drug combinations and targeted delivery methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-loaded nanoparticles targeting breast cancer in vivo with reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering hybrid nanoparticles for targeted codelivery of this compound and CYP3A4-siRNA against pulmonary metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of this compound in Rheumatoid Arthritis: From Basic Research towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. [Pharmacokinetics of this compound in Triptergium wilfordii microemulsion gel] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Acute and subacute toxicity studies on this compound and this compound-loaded polymeric micelles following intravenous administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Effect of this compound Combined With Crocin on Arthritis in Mice: From Side Effect Attenuation to Therapy [frontiersin.org]
Technical Support Center: Triptolide Covalent Binding and Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the covalent binding of Triptolide and its potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is the covalent inhibition of the Xeroderma Pigmentosum group B (XPB) protein, which is a subunit of the general transcription factor TFIIH.[1][2] this compound specifically binds to the cysteine residue at position 342 (Cys342) of XPB through its 12,13-epoxide group.[3] This covalent modification inhibits the DNA-dependent ATPase activity of XPB, which is essential for both transcription initiation by RNA Polymerase II (RNAPII) and nucleotide excision repair (NER).[1][2][3]
Q2: What is the evidence for the covalent binding of this compound to its targets?
The covalent binding of this compound to its targets is supported by several lines of evidence:
-
Irreversible Inhibition: this compound exhibits time-dependent inhibition of its targets, which is characteristic of covalent inhibitors.[1]
-
Mass Spectrometry: Mass spectrometry analysis of this compound-treated proteins shows a mass shift corresponding to the adduction of the this compound molecule.
-
Site-Directed Mutagenesis: Mutation of the target cysteine residue (e.g., Cys342 in XPB) to a non-nucleophilic amino acid prevents covalent modification by this compound and abolishes its inhibitory activity.[4]
-
Competition Assays: The binding of radiolabeled this compound can be competed away by an excess of unlabeled this compound, but not by structurally unrelated compounds, indicating a specific interaction.[1][5]
Q3: What are the known off-targets of this compound?
While XPB is the primary and most well-characterized target, this compound has been shown to interact with other proteins, potentially leading to off-target effects. These include:
-
DNA-activated protein kinase, catalytic subunit (DNA-PKcs): this compound can directly interact with and inhibit the kinase activity of DNA-PKcs, a key protein in the non-homologous end joining (NHEJ) DNA repair pathway.[6][7]
-
Nuclear factor-kappa B (NF-κB) signaling pathway: this compound is a potent inhibitor of the NF-κB pathway, although this is largely considered a downstream consequence of its inhibition of general transcription.[3][4] It has been shown to inhibit the phosphorylation of NF-κB p65 and the degradation of IκBα.[4][8]
-
Signal transducer and activator of transcription 3 (STAT3): this compound has been reported to suppress the activation of STAT3, potentially through the upregulation of protein tyrosine phosphatase SHP-1.[1][9]
-
dCTP pyrophosphatase 1 (DCTPP1): this compound has been identified as a non-covalent inhibitor of DCTPP1.[10][11]
Q4: How does the covalent binding of this compound lead to its therapeutic and toxic effects?
The therapeutic and toxic effects of this compound are intrinsically linked to its covalent binding mechanism.[3]
-
Therapeutic Effects: The potent anti-inflammatory, immunosuppressive, and anti-cancer activities of this compound are primarily attributed to the global transcriptional repression caused by the inhibition of XPB.[1][3] This leads to the downregulation of pro-inflammatory cytokines, chemokines, and proteins involved in cell proliferation and survival.
-
Toxic Effects: The narrow therapeutic window and significant toxicity of this compound are also consequences of its non-specific inhibition of transcription, affecting normal cellular processes.[12] Off-target covalent interactions with other cellular nucleophiles can also contribute to its toxicity profile.
Data Presentation
Table 1: Quantitative Data on this compound's Biological Activity
| Target/Process | Assay | Cell Line/System | IC50 / EC50 / Other | Reference |
| XPB DNA-dependent ATPase activity | Biochemical Assay | Recombinant human XPB | IC50 = 200 nM | |
| RNA Polymerase II-mediated transcription | RNA synthesis assay | HeLa cells | IC50 = 62 nM | |
| Cancer Cell Proliferation | Cell viability assay | Average of 60 cancer cell lines | Average IC50 = 12 nM | |
| DNA-PKcs kinase activity | In vitro kinase assay | Recombinant DNA-PKcs | 31-75% downregulation of p53 (S15) phosphorylation | [13] |
| Cholangiocarcinoma Cell Proliferation | Cell viability assay | HuCCT1 cells | IC50 = 12.6 ± 0.6 nM (48h) | [12] |
| Cholangiocarcinoma Cell Proliferation | Cell viability assay | QBC939 cells | IC50 = 20.5 ± 4.2 nM (48h) | [12] |
| Cholangiocarcinoma Cell Proliferation | Cell viability assay | FRH0201 cells | IC50 = 18.5 ± 0.7 nM (48h) | [12] |
| Breast Cancer Cell Proliferation | Cell viability assay | MCF-7 cells | Dose-dependent decrease (5-200 nmol/L) | [14] |
| Breast Cancer Cell Proliferation | Cell viability assay | MDA-MB-231 cells | Dose-dependent decrease | [14] |
Experimental Protocols
Protocol 1: Chemoproteomic Identification of this compound's Covalent Targets
This protocol outlines a general workflow for identifying the cellular targets of this compound using a clickable alkyne-tagged this compound probe.
1. Synthesis of Alkyne-Tagged this compound Probe:
-
Synthesize a derivative of this compound containing a terminal alkyne group. This is typically achieved by modifying a less critical position on the this compound scaffold that does not interfere with its binding to target proteins. The synthesis often involves multi-step organic chemistry procedures.
2. Cell Culture and Treatment:
-
Culture the cells of interest to the desired confluency.
-
Treat the cells with the alkyne-tagged this compound probe for a specified time and at various concentrations. Include a vehicle control (e.g., DMSO) and a competition control where cells are pre-treated with an excess of unlabeled this compound before adding the probe.
3. Cell Lysis and Click Chemistry:
-
Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to conjugate an azide-containing reporter tag (e.g., biotin-azide) to the alkyne-tagged proteins.
4. Enrichment of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins.
-
Wash the beads extensively with high-salt and detergent-containing buffers to remove non-specifically bound proteins.
5. On-Bead Digestion and Mass Spectrometry Analysis:
-
Perform on-bead digestion of the captured proteins using a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Use a proteomics database search engine (e.g., Mascot, MaxQuant) to identify the proteins.
-
Quantify the relative abundance of proteins in the probe-treated samples compared to the controls.
-
Proteins that are significantly enriched in the probe-treated sample and whose enrichment is competed away by unlabeled this compound are considered potential covalent targets.
-
Further analysis of the MS/MS data can identify the specific peptide and amino acid residue modified by the this compound probe.
Troubleshooting Guides
Issue 1: High background or non-specific binding in pull-down experiments.
-
Possible Cause: The this compound probe is highly reactive and may bind non-specifically to abundant cellular proteins or the affinity resin.
-
Troubleshooting Steps:
-
Optimize Probe Concentration and Incubation Time: Use the lowest effective concentration of the probe and the shortest incubation time necessary to achieve target labeling.
-
Increase Wash Stringency: Increase the salt concentration (e.g., up to 1M NaCl) and detergent concentration (e.g., up to 2% SDS) in the wash buffers.
-
Pre-clearing Lysate: Incubate the cell lysate with beads alone before adding the probe to remove proteins that non-specifically bind to the beads.
-
Competition Control is Crucial: A robust competition with excess unlabeled this compound is the best way to distinguish specific from non-specific binders.
-
Issue 2: Difficulty in identifying the site of covalent modification by mass spectrometry.
-
Possible Cause: The this compound-modified peptide may be of low abundance, ionize poorly, or fragment in a way that is difficult to interpret.
-
Troubleshooting Steps:
-
Enrichment of Modified Peptides: Use specific antibodies against a tag on the probe or employ chemical enrichment strategies to increase the concentration of the target peptide.
-
Use of Different Proteases: Digestion with multiple proteases (e.g., Trypsin, chymotrypsin, Glu-C) can generate different sets of peptides, increasing the chances of identifying the modification site.
-
Advanced MS Fragmentation Techniques: Employ alternative fragmentation methods such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) which may provide better fragmentation of the modified peptide.
-
Manual Spectra Interpretation: In some cases, manual inspection and interpretation of the MS/MS spectra may be necessary to confidently assign the modification site.
-
Issue 3: Inconsistent results in cell-based assays (e.g., IC50 values).
-
Possible Cause: this compound is a potent and reactive compound, and its effects can be sensitive to experimental conditions.
-
Troubleshooting Steps:
-
Cell Line Authentication and Passage Number: Ensure the use of authenticated cell lines and maintain a consistent passage number, as cellular responses can change over time in culture.
-
This compound Stock Solution Stability: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly (e.g., at -80°C in small aliquots) to avoid degradation.
-
Assay Duration and Seeding Density: Standardize the cell seeding density and the duration of this compound treatment across experiments.
-
Serum Concentration: Be aware that components in fetal bovine serum (FBS) can interact with this compound, potentially affecting its effective concentration.
-
Visualizations
References
- 1. This compound blocks the STAT3 signaling pathway through induction of protein tyrosine phosphatase SHP-1 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of this compound regulating proliferation and apoptosis of hepatoma cells by inhibiting JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound impairs genome integrity by directly blocking the enzymatic activity of DNA-PKcs in human cells [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alleviates the development of inflammation in ankylosing spondylitis via the NONHSAT227927.1/JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. msf.ucsf.edu [msf.ucsf.edu]
- 11. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: P-glycoprotein and Triptolide Pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the impact of P-glycoprotein (P-gp) on the pharmacokinetics of Triptolide.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate of P-glycoprotein (P-gp)?
Yes, this compound has been identified as a substrate of P-glycoprotein.[1][2] This means that P-gp, an efflux transporter, actively pumps this compound out of cells. This interaction has significant implications for this compound's absorption, distribution, and potential for drug-drug interactions.[3][4]
Q2: How does P-gp affect the oral bioavailability of this compound?
P-gp in the intestinal epithelium limits the oral absorption of this compound by transporting it back into the gut lumen.[5][6] Inhibition of P-gp can, therefore, increase the systemic exposure of this compound. For instance, co-administration with P-gp inhibitors like verapamil (B1683045) or even grapefruit juice has been shown to increase this compound's plasma concentrations.[3][5][7]
Q3: What is the role of P-gp in this compound-induced toxicity?
P-gp mediated efflux is considered a detoxification pathway for this compound.[4][8] By promoting its clearance, P-gp helps to reduce systemic and organ-specific exposure. Consequently, inhibition of P-gp can lead to increased concentrations of this compound in tissues like the liver, potentially exacerbating its hepatotoxicity.[8]
Q4: Can this compound itself modulate P-gp expression or function?
Interestingly, some studies have shown that this compound can inhibit the expression and function of P-gp.[9][10] This effect has been observed in adriamycin-resistant cancer cell lines, where this compound was found to reverse multidrug resistance by down-regulating P-gp expression.[9][11] This dual role of this compound as both a substrate and a modulator of P-gp adds a layer of complexity to its pharmacokinetic profile.
Q5: What are the key experimental models to study the interaction between this compound and P-gp?
The most common in vitro model is the Caco-2 cell permeability assay, which uses a monolayer of human colon adenocarcinoma cells to mimic the intestinal barrier.[5][12][13] For in vivo investigations, pharmacokinetic studies in animal models, typically rats, are conducted to assess the impact of P-gp modulators on this compound's plasma concentration-time profile.[3][14]
Troubleshooting Guides
In Vitro Caco-2 Permeability Assay
Issue 1: High variability in apparent permeability (Papp) values for this compound.
-
Possible Cause 1: Inconsistent Caco-2 cell monolayer integrity.
-
Troubleshooting: Regularly measure the transepithelial electrical resistance (TEER) of the monolayers to ensure they are confluent and have formed tight junctions. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[15]
-
-
Possible Cause 2: Inconsistent passage number of Caco-2 cells.
-
Troubleshooting: Use Caco-2 cells within a defined passage number range, as their characteristics, including transporter expression, can change with excessive passaging.
-
-
Possible Cause 3: Issues with the analytical method for this compound quantification.
-
Troubleshooting: Validate your LC-MS/MS method for linearity, precision, and accuracy. Ensure complete recovery of this compound from the transport buffer.
-
Issue 2: No significant difference in this compound transport in the presence of a P-gp inhibitor (e.g., verapamil).
-
Possible Cause 1: Insufficient concentration of the P-gp inhibitor.
-
Troubleshooting: Perform a concentration-response experiment to determine the optimal concentration of the inhibitor that effectively blocks P-gp without causing cytotoxicity.
-
-
Possible Cause 2: Low expression of P-gp in the Caco-2 cells.
-
Possible Cause 3: this compound is also a substrate for other efflux transporters.
-
Troubleshooting: While P-gp is a major transporter, consider the involvement of other transporters like Breast Cancer Resistance Protein (BCRP).[3] You may need to use specific inhibitors for other transporters to dissect their relative contributions.
-
In Vivo Pharmacokinetic Studies
Issue 1: High inter-individual variability in this compound plasma concentrations in animal models.
-
Possible Cause 1: Variability in P-gp expression and activity among animals.
-
Troubleshooting: Use a larger number of animals per group to increase statistical power. Consider using genetically modified animals (e.g., P-gp knockout mice) for more definitive studies on the role of P-gp.
-
-
Possible Cause 2: Issues with the oral gavage procedure.
-
Troubleshooting: Ensure consistent and accurate dosing for all animals. Improper gavage technique can lead to variability in drug delivery to the gastrointestinal tract.
-
-
Possible Cause 3: Food effects on this compound absorption.
-
Troubleshooting: Standardize the fasting period for animals before drug administration, as food can affect gastrointestinal motility and this compound absorption.
-
Issue 2: The P-gp inhibitor used in the study also inhibits CYP3A4.
-
Possible Cause 1: Lack of specificity of the inhibitor.
-
Troubleshooting: Many P-gp inhibitors, such as ritonavir (B1064) and grapefruit juice, also inhibit the metabolic enzyme CYP3A4, which is involved in this compound metabolism.[1][3][7] This can confound the interpretation of results.
-
Solution: Choose a more specific P-gp inhibitor if possible. Alternatively, conduct in vitro metabolism studies using liver microsomes to separately assess the impact of the compound on CYP3A4 activity.[3][17]
-
Quantitative Data Summary
Table 1: In Vitro Permeability of this compound across Caco-2 Cell Monolayers
| Condition | Apparent Permeability (Papp) (cm/s) | Efflux Ratio (Papp BA / Papp AB) | Reference |
| This compound Alone (Apical to Basolateral, AB) | 1.34 ± 0.31 x 10⁻⁵ | 2.2 | [5] |
| This compound Alone (Basolateral to Apical, BA) | 2.97 ± 0.56 x 10⁻⁵ | [5] | |
| This compound + Verapamil (50 µM) (AB) | Increased | 0.5 | [5] |
| This compound + Verapamil (50 µM) (BA) | Decreased | [5] | |
| This compound + Grapefruit Juice (AB) | 1.62 ± 0.25 x 10⁻⁶ to 2.51 ± 0.41 x 10⁻⁶ | Not Reported | [7] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats with P-gp/CYP3A4 Modulators
| Treatment Group | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) | Fold Change in AUC | Reference |
| This compound (0.4 mg/kg, p.o.) | 193.67 ± 10.08 | 541.53 ± 45.23 | - | [7] |
| This compound + Grapefruit Juice | 273.58 ± 27.98 | 828.58 ± 79.72 | 1.53 | [7] |
| This compound (0.4 mg/kg, p.o.) | Not Reported | Increased by 6.84 times | 6.84 | [3] |
| This compound + Ritonavir (30 mg/kg, p.o.) | Not Reported | [3] | ||
| This compound (0.4 mg/kg, p.o.) | Not Reported | Decreased by 85.4% | 0.146 | [3] |
| This compound + Dexamethasone (50 mg/kg/day for 3 days) | Not Reported | [3] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin). Seed the cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm². Maintain the cultures for 21 days to allow for differentiation and monolayer formation, changing the medium every 2-3 days.[15]
-
Monolayer Integrity Assessment: Before the transport experiment, measure the TEER of the monolayers using an epithelial voltohmmeter. Only use inserts with TEER values above a pre-defined threshold.
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
To measure apical-to-basolateral (A-B) transport, add the this compound solution (with or without a P-gp inhibitor) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To measure basolateral-to-apical (B-A) transport, add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux, A is the surface area of the insert, and C₀ is the initial concentration of this compound in the donor chamber.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is generally indicative of active efflux.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment, with free access to food and water.
-
Drug Administration:
-
Fast the rats overnight before dosing.
-
Divide the rats into groups (e.g., control group, P-gp inhibitor group).
-
For the inhibitor group, pre-treat the animals with the P-gp inhibitor (e.g., verapamil, ritonavir) at a specified time before this compound administration.
-
Administer this compound orally (e.g., by gavage) at a defined dose.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Protein Precipitation: Add cold acetonitrile (B52724) to a plasma aliquot to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture and then centrifuge at high speed.
-
Evaporation and Reconstitution: Transfer the supernatant, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[17]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 3: Quantification of this compound by LC-MS/MS
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[17]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (B129727) (Solvent B).
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion mode is often used for this compound.
-
Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound and an internal standard.
-
-
Method Validation: Validate the method for linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, and matrix effects according to regulatory guidelines.[18]
Visualizations
Caption: P-gp mediated efflux of this compound in an enterocyte.
Caption: Workflow for studying P-gp's impact on this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Preclinical Pharmacokinetics of this compound: A Potential Antitumor Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP3A4 inducer and inhibitor strongly affect the pharmacokinetics of this compound and its derivative in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of P-glycoprotein Gene Expression and Function Enhances this compound-induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption and Metabolism Characteristics of this compound as Determined by a Sensitive and Reliable LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicines interactions: the role of P-glycoprotein [medsafe.govt.nz]
- 7. Influence of grapefruit juice on pharmacokinetics of this compound in rats grapefruit juice on the effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of P-glycoprotein Gene Expression and Function Enhances this compound-induced Hepatotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of P-glycoprotein expression by this compound in adriamycin-resistant K562/A02 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of P-glycoprotein expression by this compound in adriamycin-resistant K562/A02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
- 15. youtube.com [youtube.com]
- 16. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 17. Identification of in vivo and in vitro metabolites of this compound by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uab.edu [uab.edu]
degradation products of Triptolide under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of triptolide under various pH conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the design and execution of stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in aqueous solutions?
A1: The major degradation products of this compound identified are triptriolide (B12953136) and triptonide.[1] This degradation primarily involves the opening of the C12 and C13 epoxy group and a reaction at the C14 hydroxyl group.[1] The opening of the epoxy ring is an irreversible reaction.[1]
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in slightly acidic to neutral conditions, with its highest stability observed at pH 6.[1] It degrades faster in basic (alkaline) environments, with the most rapid degradation occurring at pH 10.[1]
Q3: What is the kinetic profile of this compound degradation?
A3: The degradation of this compound in aqueous solutions follows first-order kinetics.[1]
Q4: I am observing rapid degradation of my this compound sample in the autosampler. What could be the cause?
A4: Rapid degradation in an autosampler can be due to several factors. The pH of your sample diluent might be basic, which accelerates this compound degradation. Ensure your solvent system is neutral to slightly acidic (ideally around pH 6). The choice of solvent also matters; this compound is more stable in less polar organic solvents.
Q5: How can I minimize this compound degradation during long-term storage?
A5: For long-term storage, it is recommended to store this compound solutions at 4°C and a pH of 6, as the degradation reaction is very slow under these conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Formation of degradation products. | Compare the retention times of the unknown peaks with those of known degradation products like triptriolide and triptonide. Use mass spectrometry to identify the mass of the unknown peaks. |
| Loss of this compound concentration over time | Degradation due to inappropriate pH or solvent. | Ensure the pH of the solution is maintained at or near 6. Use a buffered solution to maintain a stable pH. This compound is reported to be very stable in chloroform.[1] |
| Inconsistent degradation rates | Temperature fluctuations or light exposure. | Conduct degradation studies in a temperature-controlled environment and protect samples from light, as these factors can influence the rate of degradation. |
| Poor separation of this compound and its degradation products | Suboptimal HPLC method. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature. A C18 column is commonly used for separation. |
Quantitative Data
The degradation of this compound follows first-order kinetics. The following table summarizes the available quantitative data for this compound degradation at 25°C.
Table 1: Degradation Kinetics of this compound at 25°C
| pH | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (days) | Time to 10% Degradation (t₁₀) (days) |
| 6.9 | 1.4125 x 10⁻⁴[1] | 204[1] | 31[1] |
| 6 | Slowest degradation rate[1] | - | - |
| 10 | Fastest degradation rate[1] | - | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Different pH Conditions
This protocol outlines the steps to investigate the degradation of this compound under acidic and alkaline stress conditions.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV or MS detector
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
For acidic degradation, transfer a known volume of the this compound stock solution into a volumetric flask and add 0.1 M HCl to the mark.
-
For alkaline degradation, transfer a known volume of the this compound stock solution into a volumetric flask and add 0.1 M NaOH to the mark.
-
Prepare a control sample by diluting the this compound stock solution with a 50:50 mixture of methanol and water.
3. Degradation Conditions:
-
Incubate the acidic, alkaline, and control samples at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots from each sample at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acidic and alkaline samples immediately after withdrawal by adding an equimolar amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of water and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Protocol 2: Identification of this compound Degradation Products by HPLC-MS
This protocol describes the use of HPLC coupled with mass spectrometry to identify the degradation products of this compound.
1. Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
2. Sample Preparation:
-
Prepare degraded samples of this compound as described in Protocol 1.
3. HPLC-MS Analysis:
-
Inject the degraded sample into the HPLC-MS system.
-
Separate the components using a suitable HPLC method.
-
Acquire mass spectra for the parent drug and any new peaks observed in the chromatogram.
-
Perform tandem MS (MS/MS) experiments on the ions of interest to obtain fragmentation patterns.
4. Structure Elucidation:
-
Determine the accurate mass of the degradation products from the high-resolution mass spectra.
-
Propose elemental compositions for the degradation products based on their accurate masses.
-
Analyze the MS/MS fragmentation patterns to elucidate the structures of the degradation products. Compare the fragmentation of the degradation products with that of the parent this compound molecule to identify structural modifications.
Visualizations
Caption: Experimental workflow for studying this compound degradation.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Inhibition of NF-κB signaling by this compound.
References
Technical Support Center: Navigating the Challenges of Triptolide's Narrow Therapeutic Window
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triptolide and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on strategies to widen its narrow therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the narrow therapeutic window of this compound?
A1: The clinical application of this compound is significantly hindered by several key challenges:
-
Poor Water Solubility: this compound is highly lipophilic, making it difficult to formulate for intravenous administration and limiting its oral bioavailability.[1]
-
Multi-Organ Toxicity: this compound exhibits dose-dependent toxicity, with the liver and kidneys being the most affected organs.[2][3][4] Other reported toxicities include reproductive, cardiac, and gastrointestinal issues.[4][5]
-
Rapid Metabolism and Short Half-Life: this compound is quickly metabolized and eliminated from the body, making it challenging to maintain therapeutic concentrations.[6][7]
Q2: What are the main strategies being explored to overcome the limitations of this compound?
A2: Researchers are actively pursuing three primary strategies to improve the therapeutic index of this compound:
-
Structural Modification: This involves creating analogs and prodrugs with improved solubility and reduced toxicity. Notable examples include Minnelide, a water-soluble prodrug, and (5R)-5-hydroxythis compound (LLDT-8), an analog with reportedly lower cytotoxicity.[5][8][9]
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoformulations such as liposomes, polymeric micelles, and nanoparticles can enhance its solubility, improve its pharmacokinetic profile, and enable targeted delivery to tumor tissues, thereby reducing systemic toxicity.[6][10][11][12][13]
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents can allow for lower, less toxic doses of this compound while achieving a synergistic therapeutic effect.[14]
Q3: How do this compound and its derivatives exert their anti-cancer and anti-inflammatory effects?
A3: this compound's therapeutic effects are largely attributed to its inhibition of key signaling pathways involved in cell proliferation, inflammation, and survival. The primary mechanisms include:
-
Inhibition of the NF-κB Signaling Pathway: this compound can inhibit the activation of the transcription factor NF-κB, a central regulator of inflammation and cell survival. It has been shown to block the phosphorylation and degradation of IκBα and inhibit the nuclear translocation of the p65 subunit.[6][11][14][15]
-
Modulation of the MAPK Signaling Pathway: this compound can affect the activity of mitogen-activated protein kinases (MAPKs) such as JNK, ERK, and p38, which are involved in cellular responses to a variety of stimuli and play crucial roles in cell proliferation and apoptosis.[10][16][17]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in non-target cells or in vivo models.
-
Possible Cause: The inherent toxicity of unmodified this compound.
-
Troubleshooting Steps:
-
Consider using a prodrug or analog: Prodrugs like Minnelide are designed to be less toxic until they are metabolized to the active this compound form, potentially reducing systemic toxicity. Analogs such as LLDT-8 have been developed to have a better safety profile.[5][8]
-
Utilize a nanoformulation: Encapsulating this compound in a targeted drug delivery system can increase its accumulation in tumor tissue while minimizing exposure to healthy organs.[6][10][11][12]
-
Optimize the dose and administration schedule: Conduct dose-response studies to determine the minimum effective dose. Exploring different dosing schedules may also help to mitigate toxicity.[18]
-
Issue 2: Poor solubility of this compound in aqueous solutions for in vitro assays.
-
Possible Cause: this compound's hydrophobic nature.
-
Troubleshooting Steps:
-
Use a suitable solvent: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Synthesize or obtain a water-soluble prodrug: Minnelide is a water-soluble prodrug of this compound that can be used for both in vitro and in vivo studies, eliminating solubility issues.[19]
-
Issue 3: Inconsistent results in cell viability assays.
-
Possible Cause: Variability in experimental conditions or cell line sensitivity.
-
Troubleshooting Steps:
-
Standardize the cell viability assay protocol: Ensure consistent cell seeding density, drug incubation time, and reagent concentrations. Refer to the detailed MTT assay protocol below.
-
Screen different cell lines: The sensitivity to this compound can vary significantly between different cell lines.[5][20] It is advisable to test a panel of cell lines to identify the most responsive models for your research.
-
Verify the purity and stability of your this compound compound: Use a high-quality, well-characterized source of this compound.
-
Quantitative Data Summary
The following tables provide a summary of reported IC50 (half-maximal inhibitory concentration) and LD50 (median lethal dose) values for this compound and its derivatives. It is important to note that these values can vary depending on the cell line, animal model, and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | A549 | Lung Cancer | 15.6 | [21] |
| This compound | H1299 | Lung Cancer | ~25 | [1] |
| This compound | MCF-7 | Breast Cancer | 50-200 (dose-dependent) | [22] |
| This compound | MDA-MB-231 | Breast Cancer | ~1 (72h) | [20] |
| This compound | MIA PaCa-2 | Pancreatic Cancer | ~50 (48h) | [23] |
| This compound | PANC-1 | Pancreatic Cancer | ~50 (48h) | [23] |
| This compound | MV-4-11 | Acute Myeloid Leukemia | <30 (24h), <15 (48h), <10 (72h) | [5] |
| This compound | THP-1 | Acute Myeloid Leukemia | <30 (24h), <15 (48h), <10 (72h) | [5] |
| Minnelide (activated) | MIA PaCa-2 | Pancreatic Cancer | ~200 | [8][9] |
| Minnelide (activated) | S2-013 | Pancreatic Cancer | ~200 | [8][9] |
| LLDT-8 | Various | Broad-spectrum | nanomolar level | [24] |
Table 2: In Vivo Acute Toxicity (LD50) of this compound
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| This compound | Mice | Oral | 0.8 mg/kg | |
| This compound | Rats | Oral | 0.25 mg/kg | [25] |
Note: Comprehensive, directly comparable LD50 data for Minnelide and LLDT-8 is limited in the reviewed literature. However, studies consistently report them to have lower in vivo toxicity compared to this compound.[4][8]
Therapeutic Index (TI): The therapeutic index is a measure of a drug's safety, calculated as the ratio of the toxic dose to the effective dose (TI = TD50 / ED50 or LD50 / ED50).[3][19][26] A higher TI indicates a wider margin of safety. Due to the variability in reported toxic and effective doses across different models, a single definitive TI for this compound and its derivatives cannot be provided. However, the goal of developing analogs and nanoformulations is to significantly increase this ratio.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is adapted from standard methodologies for determining cell viability.[27]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound or derivative compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vivo Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
This protocol provides a general framework for assessing the acute oral toxicity of this compound formulations.[16][27][28] It is crucial to adhere to institutional and national guidelines for animal welfare.
Animals:
-
Healthy, young adult rodents (rats or mice) of a single sex (typically females are recommended as they are often more sensitive).
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment.
-
Dosing:
-
Administer the test substance orally in a single dose to a group of 3 animals.
-
The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The choice of the starting dose is based on any existing information on the substance's toxicity.
-
The subsequent dosing steps are determined by the outcome of the previous step. If mortality occurs, the next dose is lower. If no mortality is observed, the next dose is higher.
-
-
Observation:
-
Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record the time of death if it occurs.
-
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity and to estimate the LD50.
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the NF-κB pathway by preventing IKK phosphorylation and p65 translocation.
MAPK Signaling Pathway and this compound Modulation
References
- 1. This compound suppresses the in vitro and in vivo growth of lung cancer cells by targeting hyaluronan-CD44/RHAMM signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. This compound induces Sertoli cell apoptosis in mice via ROS/JNK-dependent activation of the mitochondrial pathway and inhibition of Nrf2-mediated antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, Histone Acetyltransferase Inhibitor, Suppresses Growth and Chemosensitizes Leukemic Cells Through Inhibition of Gene Expression Regulated by TNF-TNFR1-TRADD-TRAF2-NIK-TAK1-IKK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pancreasfoundation.org [pancreasfoundation.org]
- 10. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]
- 11. This compound inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Minnelide effectively eliminates CD133+ side population in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, histone acetyltransferase inhibitor, suppresses growth and chemosensitizes leukemic cells through inhibition of gene expression regulated by TNF-TNFR1-TRADD-TRAF2-NIK-TAK1-IKK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Item - this compound reduced IL-1β-activated p-ERK, p-p38 and p-JNK in HFLSâRA cells detected by western blot analysis. - Public Library of Science - Figshare [plos.figshare.com]
- 19. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 20. mdpi.com [mdpi.com]
- 21. This compound inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Minnelide Overcomes Oxaliplatin Resistance by Downregulating DNA Repair Pathway in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. (5R)-5-hydroxythis compound (LLDT-8), a novel immunosuppressant in clinical trials, exhibits potent antitumor activity via transcription inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. lin-chemical.com [lin-chemical.com]
- 26. mdpi.com [mdpi.com]
- 27. oecd.org [oecd.org]
- 28. utu.fi [utu.fi]
Validation & Comparative
Triptolide vs. Minnelide in Pancreatic Cancer Models: A Comparative Guide
A detailed review of preclinical data on two potent anti-cancer agents.
This guide provides a comprehensive comparison of triptolide and its water-soluble prodrug, Minnelide, in the context of pancreatic cancer research. We synthesize findings from key preclinical studies, presenting quantitative data, experimental methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals.
Introduction
Pancreatic cancer remains one of the most lethal malignancies, with limited effective therapeutic options.[1][2][3][4][5] this compound, a natural diterpenoid triepoxide, has demonstrated significant anti-tumor activity against pancreatic cancer cells both in vitro and in vivo.[1][2][3][4][5][6] However, its poor water solubility has historically limited its clinical development.[1][2][3][4][5] To address this, Minnelide, a water-soluble analog of this compound, was synthesized.[1][2][3][4][5][7] Minnelide acts as a prodrug, rapidly converting to the active compound this compound upon exposure to phosphatases in the bloodstream.[7] This guide evaluates the comparative efficacy and mechanisms of action of this compound and Minnelide in preclinical pancreatic cancer models.
In Vitro Efficacy
Both this compound and Minnelide have been shown to decrease the viability of a range of human pancreatic cancer cell lines. This compound has been reported to reduce cell viability in PANC-1 and MiaPaCa-2 cells at concentrations between 50-200 nmol/L. Minnelide, upon conversion to this compound, also effectively reduces cell viability. For instance, treatment with 200 nM Minnelide in the presence of alkaline phosphatase demonstrated a significant decrease in the viability of S2-013, MIA PaCa-2, S2-VP10, and Panc-1 cell lines.[1][2]
The mechanism of cell death induced by this compound is cell-line dependent, encompassing both apoptosis and autophagy.[6] In MiaPaCa-2, Capan-1, and BxPC-3 cells, this compound primarily induces caspase-dependent apoptosis.[6] In contrast, in metastatic cell lines such as S2-013, S2-VP10, and Hs766T, it triggers a caspase-independent autophagic cell death.[6]
In Vivo Efficacy
Preclinical studies in various mouse models of pancreatic cancer have demonstrated the potent anti-tumor effects of both this compound and Minnelide, highlighting their ability to reduce tumor growth and spread, and improve survival.[1][2][5]
Orthotopic Pancreatic Cancer Models
In an orthotopic model using MIA PaCa-2 human pancreatic cancer cells, both Minnelide and this compound significantly inhibited tumor growth compared to a saline control.[1] Daily administration of this compound (0.2 mg/kg) or Minnelide (0.15 mg/kg, twice daily) resulted in substantial reductions in tumor volume.[1] Furthermore, Kaplan-Meier survival analysis showed a near 100% survival rate in mice treated with various doses of Minnelide, in stark contrast to the 10% survival in the control group.[1]
| Treatment Group | Average Tumor Volume (mm³) | Survival Rate |
| Saline (Control) | 2927.06 ± 502.1 | 10% |
| This compound (0.2 mg/kg QD) | 473.0 ± 291.9 | Not specified in direct comparison |
| Minnelide (0.15 mg/kg BID) | 245.0 ± 111.4 | ~100% |
| Data from an orthotopic MIA PaCa-2 pancreatic cancer model.[1] |
Patient-Derived Xenograft (PDX) and Genetically Engineered Mouse Models (GEMMs)
Minnelide has also shown efficacy in more complex and clinically relevant models. In patient-derived xenograft (PDX) models and the spontaneous KPC (KRasG12D; Trp53R172H; Pdx-1Cre) mouse model of pancreatic cancer, Minnelide treatment led to a significant reduction in tumor burden.[8] Notably, in the KPC model, Minnelide treatment at 0.42 mg/kg increased the median survival of the animals by 58 days.[8]
Mechanism of Action and Signaling Pathways
The anti-cancer effects of this compound, and by extension Minnelide, are mediated through the modulation of several key signaling pathways.
Inhibition of Heat Shock Protein 70 (HSP70)
One of the primary mechanisms of this compound is the inhibition of Heat Shock Protein 70 (HSP70).[9] Elevated levels of HSP70 in pancreatic cancer cells are associated with resistance to apoptosis. This compound downregulates HSP70 at both the mRNA and protein levels, thereby sensitizing cancer cells to stress-induced cell death.[9] This inhibition is thought to be a key factor in its ability to induce apoptosis.
Modulation of Cell Survival and Proliferation Pathways
This compound has been shown to inactivate the pro-survival Akt/mTOR/p70S6K pathway while simultaneously activating the ERK1/2 pathway.[6] The inhibition of the Akt/mTOR pathway disrupts signals that promote cell growth and proliferation, while the activation of the ERK pathway can, in some contexts, lead to cell death.
Inhibition of NF-κB Signaling
This compound is a potent inhibitor of the NF-κB signaling pathway.[9][10] By inhibiting the transactivation of the p65 subunit of NF-κB, this compound can suppress the expression of downstream genes involved in inflammation, cell survival, and proliferation.[9] This inhibition has also been linked to the enhanced sensitivity of pancreatic cancer cells to chemotherapeutic agents like gemcitabine (B846).[10]
Targeting of Super-Enhancer Networks
A more recently elucidated mechanism is the ability of this compound to target super-enhancer networks. It acts as a small-molecule inhibitor of the XPB subunit of the TFIIH transcription complex.[11] This disruption of super-enhancer activity leads to the downregulation of key oncogenes, most notably c-MYC, which is a major driver of pancreatic cancer.[7][11]
Below is a diagram illustrating the key signaling pathways affected by this compound.
Caption: Key signaling pathways modulated by this compound/Minnelide in pancreatic cancer.
Experimental Protocols
The following are generalized methodologies based on the reviewed preclinical studies. For specific details, researchers should consult the primary literature.
In Vitro Cell Viability Assay
-
Cell Culture: Human pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1, S2-013) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or Minnelide (typically in the nanomolar range). For Minnelide, alkaline phosphatase may be added to facilitate its conversion to this compound.
-
Viability Assessment: After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a colorimetric assay such as MTT or WST-8 (e.g., Cell Counting Kit-8). The absorbance is measured using a microplate reader, and cell viability is expressed as a percentage of the untreated control.
Orthotopic Pancreatic Cancer Mouse Model
-
Cell Preparation: Human pancreatic cancer cells (e.g., MIA PaCa-2) are harvested, washed, and resuspended in a suitable medium like Hank's Balanced Salt Solution (HBSS) or PBS.
-
Surgical Procedure: Athymic nude mice are anesthetized. A small abdominal incision is made to expose the pancreas. A suspension of cancer cells (e.g., 1 x 10⁶ cells) is injected into the tail of the pancreas. The incision is then closed.
-
Treatment Regimen: After a period of tumor establishment (e.g., 12 days), mice are randomized into treatment and control groups. This compound, Minnelide, or a vehicle control (e.g., saline) is administered daily via intraperitoneal injection at specified doses.
-
Monitoring and Endpoint: Tumor growth is monitored, and animal well-being is assessed regularly. The experiment is terminated at a predetermined time point or when mice in the control group show signs of significant tumor burden. Tumor volume and weight are measured post-mortem. For survival studies, mice are monitored until they meet euthanasia criteria, and survival data is plotted using Kaplan-Meier curves.
Below is a workflow diagram for a typical in vivo orthotopic pancreatic cancer model experiment.
Caption: Experimental workflow for an in vivo orthotopic pancreatic cancer model.
Conclusion
The preclinical data strongly support the therapeutic potential of both this compound and its water-soluble prodrug, Minnelide, for the treatment of pancreatic cancer. Minnelide successfully overcomes the solubility limitations of this compound, demonstrating comparable, if not superior, efficacy in reducing tumor growth and improving survival in various pancreatic cancer models. The multifaceted mechanism of action, involving the inhibition of key survival pathways, induction of cell death, and targeting of critical oncogenic drivers like c-MYC, makes these compounds promising candidates for further clinical investigation. Minnelide is currently being evaluated in Phase I clinical trials for gastrointestinal cancers.[8][12] The continued exploration of these agents, both as monotherapies and in combination with other treatments, is warranted in the pursuit of more effective therapies for this devastating disease.
References
- 1. pancreasfoundation.org [pancreasfoundation.org]
- 2. A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. A preclinical evaluation of Minnelide as a therapeutic agent against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound INDUCES CELL DEATH IN PANCREATIC CANCER CELLS BY APOPTOTIC AND AUTOPHAGIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Impaired synthesis of stromal components in response to Minnelide improves vascular function, drug delivery and survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targets and molecular mechanisms of this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances the sensitivity of pancreatic cancer PANC-1 cells to gemcitabine by inhibiting TLR4/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase II trial of the super-enhancer inhibitor Minnelide™ in advanced refractory adenosquamous carcinoma of the pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Triptolide vs. Celastrol: A Comparative Analysis of Anti-Inflammatory Activity
A comprehensive guide for researchers on the mechanisms and potency of two potent natural anti-inflammatory compounds.
Triptolide and Celastrol, two bioactive compounds extracted from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F (Thunder God Vine), have garnered significant attention in the scientific community for their potent anti-inflammatory properties. Both compounds exhibit robust inhibitory effects on key inflammatory pathways, making them promising candidates for the development of novel therapeutics for a range of inflammatory diseases. This guide provides a detailed comparison of their anti-inflammatory activity, supported by experimental data, methodologies, and pathway visualizations to aid researchers in their investigations.
Quantitative Comparison of Bioactivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Celastrol in various in vitro models, offering a quantitative perspective on their relative potency in inhibiting key inflammatory mediators and pathways.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Assay/Model | Key Target | IC50 | Reference(s) |
| This compound | LPS-stimulated RAW 264.7 macrophages | TNF-α Production | <30 nM | [1] |
| LPS-stimulated RAW 264.7 macrophages | IL-6 Production | <30 nM | [1] | |
| PMA-stimulated 16HBE cells | IL-8 Secretion | ~20 ng/mL (~55 nM) | [2] | |
| Celastrol | TNFα-induced Neutrophils | Oxidative Burst | 0.34 µM | [3] |
| Immune complex-induced Neutrophils | Oxidative Burst | 1.53 µM | [3] |
Table 2: Inhibition of Key Inflammatory Signaling Pathways
| Compound | Assay/Model | Pathway/Target | IC50 | Reference(s) |
| This compound | PMA-stimulated 16HBE cells | NF-κB Luciferase Activity | ~50 ng/mL (~139 nM) | [2] |
| Substance P-induced A549 cells | NF-κB Expression | 14 nM | [4] | |
| Celastrol | TNF-α-induced KBM-5 cells | IκBα Kinase (IKK) Activity | Dose-dependent inhibition |
Core Mechanisms of Anti-Inflammatory Action
Both this compound and Celastrol exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Both this compound and Celastrol have been shown to potently inhibit this pathway, albeit through potentially different mechanisms.
This compound has been demonstrated to inhibit NF-κB activation by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] It has also been suggested that this compound can directly inhibit the transcriptional activity of NF-κB.[1]
Celastrol also effectively blocks the canonical NF-κB pathway. It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[5] Some studies suggest that Celastrol's inhibitory effect may be mediated through the inhibition of IκB kinase (IKK), the enzyme responsible for IκBα phosphorylation.
Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders.
This compound has been shown to inhibit the NLRP3 inflammasome pathway. Studies indicate that it can interrupt the activation of the inflammasome, thereby attenuating cardiac fibrosis.[6] The precise mechanism involves inhibiting the expression of NLRP3 and ASC, as well as preventing the assembly of the inflammasome complex.[6]
Celastrol is also a potent inhibitor of the NLRP3 inflammasome. It has been demonstrated to abolish NLRP3 inflammasome activation, leading to the inhibition of caspase-1 activation and IL-1β secretion.[7] The inhibitory mechanism of Celastrol is linked to the interruption of ASC oligomerization and the activation of autophagy.[7]
References
- 1. This compound induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Celastrol Inhibits Inflammatory Stimuli-Induced Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppressive, anti-inflammatory and anti-cancer properties of this compound: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Role of this compound in Interrupting the NLRP3 Inflammasome Pathway to Attenuate Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celastrol ameliorates inflammation through inhibition of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Triptolide as an XPB Inhibitor: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of triptolide's performance as a direct inhibitor of the Xeroderma Pigmentosum group B (XPB) protein, a critical component of the TFIIH complex involved in transcription and DNA repair. We will delve into the experimental data validating this interaction and compare its mechanism with an alternative approach to XPB inhibition. Detailed methodologies for key experiments are provided to support the replication and further investigation of these findings.
This compound: A Covalent Inhibitor of XPB ATPase Activity
This compound, a diterpenoid triepoxide isolated from the thunder god vine Tripterygium wilfordii, has been identified as a potent anti-inflammatory and anti-cancer agent. Its primary mechanism of action involves the direct and covalent inhibition of the XPB subunit of the general transcription factor TFIIH.[1][2] This interaction effectively stalls transcription and nucleotide excision repair (NER), leading to apoptosis in rapidly dividing cancer cells.[3]
The validation of this compound as an XPB inhibitor has been established through multiple lines of experimental evidence:
-
Covalent Binding: this compound forms a covalent bond with the Cys342 residue of the XPB protein.[4] This irreversible binding is mediated by one of its three epoxide groups.[4]
-
Inhibition of ATPase Activity: this compound directly inhibits the DNA-dependent ATPase activity of XPB, which is essential for opening the DNA double helix during transcription initiation and DNA repair.[1][2]
-
Suppression of Transcription: By inhibiting XPB's ATPase function, this compound prevents the initiation of transcription by RNA Polymerase II (RNAPII).[1][2]
-
Induction of RPB1 Degradation: While the direct inhibition of XPB is the primary event, prolonged exposure to this compound can also lead to the proteasome-dependent degradation of RPB1, the largest subunit of RNAPII.[5] However, some studies suggest that XPB does not directly contribute to this this compound-driven RPB1 degradation.[6]
Comparative Analysis: this compound vs. Spironolactone
While this compound acts as a direct covalent inhibitor of XPB, other molecules can modulate XPB function through different mechanisms. Spironolactone, an FDA-approved aldosterone (B195564) antagonist, has been identified as an agent that induces the proteasomal degradation of XPB.[1][7][8] This offers a distinct approach to targeting XPB function.
| Feature | This compound | Spironolactone |
| Mechanism of Action | Covalent inhibitor of XPB ATPase activity[1][2] | Induces proteasomal degradation of XPB protein[1][7][8] |
| Direct Target | XPB subunit of TFIIH[1][2] | XPB subunit of TFIIH (indirectly, by targeting it for degradation)[1][7][8] |
| Effect on XPB | Inhibition of enzymatic function[1][2] | Reduction of cellular protein levels[1][7][8] |
| Consequence | Halts transcription and NER[3] | Suppresses transcription[1][7] |
| Nature of Inhibition | Irreversible (covalent)[4] | Reversible (upon drug removal, XPB levels can be restored)[1][7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for validating and comparing XPB inhibitors.
In Vitro XPB ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified XPB or the TFIIH complex.
Materials:
-
Purified recombinant human XPB protein or TFIIH complex
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)
-
Malachite Green-based phosphate (B84403) detection reagent
-
Test compounds (this compound, Spironolactone) dissolved in DMSO
-
96-well microplate
-
Incubator and microplate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer and purified XPB/TFIIH protein.
-
Add the test compound at various concentrations to the reaction mixture. Include a DMSO control.
-
Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding the malachite green reagent, which will form a colored complex with the inorganic phosphate released from ATP hydrolysis.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of ATPase activity inhibition relative to the DMSO control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
Test compounds (this compound, Spironolactone) dissolved in DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for SDS-PAGE and Western blotting
-
Primary antibody against XPB
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Treat cultured cells with the test compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-XPB antibody.
-
Quantify the band intensities to determine the amount of soluble XPB at each temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Mechanism of this compound Action on XPB.
Caption: Mechanism of Spironolactone-Induced XPB Degradation.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
- 1. journals.asm.org [journals.asm.org]
- 2. XPB, a Subunit of TFIIH, Is a Target of the Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spironolactone and XPB: An Old Drug with a New Molecular Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Modification of a Cysteine Residue in the XPB Subunit of the General Transcription Factor TFIIH Through Single Epoxide Cleavage of the Transcription Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Cell Killing in Multidrug-Resistant Tumor Cells via CDK7/RPB1 Rather than XPB or p44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The XPB Subunit of the TFIIH Complex Plays a Critical Role in HIV-1 Transcription and XPB Inhibition by Spironolactone Prevents HIV-1 Reactivation from Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spironolactone-induced degradation of the TFIIH core complex XPB subunit suppresses NF-κB and AP-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Triptolide vs. Other Natural Product Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the natural product triptolide with other well-established natural product anticancer agents: paclitaxel, vincristine (B1662923), and camptothecin (B557342). The information presented is supported by experimental data to assist researchers in evaluating their potential applications in oncology.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxicity of this compound, paclitaxel, vincristine, and camptothecin has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values for these compounds in various cancer cell lines as reported in preclinical studies. It is important to note that direct comparisons are most informative when conducted within the same study under identical experimental conditions.
| Compound | Cancer Type | Cell Line | IC50 (nM) | Exposure Time (hours) |
| This compound | Acute Myeloid Leukemia | MV-4-11 | < 15 | 48 |
| Acute Myeloid Leukemia | KG-1 | < 15 | 48 | |
| Acute Myeloid Leukemia | THP-1 | < 15 | 48 | |
| Acute Myeloid Leukemia | HL-60 | < 15 | 48 | |
| Pancreatic Cancer | Capan-1 | 10 | Not Specified | |
| Pancreatic Cancer | Capan-2 | 20 | Not Specified | |
| Pancreatic Cancer | SNU-213 | 9.6 | Not Specified | |
| Taxol-Resistant Lung Adenocarcinoma | A549/TaxR | 15.6 | 72 | |
| Colorectal Carcinoma | DLD1 | 179.1 | 24 | |
| Colorectal Carcinoma | HCT-116 | 123.9 | 24 | |
| Breast Cancer | MCF-7 | Not specified, but higher than MDA-MB-231 | Not Specified | |
| Breast Cancer | MDA-MB-231 | 0.3 (normal serum), 12.7 (serum-free) | 72 | |
| Paclitaxel | Breast Cancer | MCF-7 | 3,500 | Not Specified |
| Breast Cancer | MDA-MB-231 | 300 | Not Specified | |
| Breast Cancer | SK-BR-3 | 4,000 | Not Specified | |
| Breast Cancer | T-47D | Not specified | Not Specified | |
| Non-Small Cell Lung Cancer | A549 | 7.8 | Not Specified | |
| Human Tumor Cell Lines (various) | (median) | 2,500 - 7,500 | 24 | |
| Vincristine | Breast Cancer | MCF7-WT | 7.37 | Not Specified |
| Breast Cancer | VCR/MCF7 (resistant) | 10,574 | Not Specified | |
| Leukemia (murine) | L1210 | 10 - 100 (for max effect) | Not Specified | |
| Leukemia (human) | CEM | 10 - 100 (for max effect) | Not Specified | |
| Camptothecin | Colorectal Carcinoma | DLD1 | 14,140 | 24 |
| Colorectal Carcinoma | HCT-116 | 510 | 24 | |
| Human Tumor Cell Lines (various) | HT29, LOX, SKOV3, SKVLB | 37 - 48 | Not Specified | |
| Breast Cancer | MCF7 | 89 | 72 | |
| Breast Cancer | HCC1419 | 67 | 72 | |
| Breast Cancer | MDA-MB-157 | 7 | Not Specified | |
| Breast Cancer | MDA-MB-231 | 250 | Not Specified |
Mechanisms of Action and Signaling Pathways
The anticancer activity of these natural products stems from their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis. However, their molecular targets and the signaling pathways they modulate differ significantly.
This compound is a potent inhibitor of transcription. Its primary target is the XPB subunit of the general transcription factor TFIIH, which is essential for RNA polymerase II-mediated transcription initiation.[1] By inhibiting global transcription, this compound leads to the downregulation of short-lived proteins, including many that are crucial for cancer cell survival and proliferation, such as anti-apoptotic proteins and cell cycle regulators.[1][2] this compound also induces apoptosis through both intrinsic and extrinsic pathways and has been shown to modulate several key signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[1][3][4]
Paclitaxel and Vincristine are both microtubule-targeting agents, but they have opposing effects. Paclitaxel stabilizes microtubules, preventing their depolymerization, which is necessary for the dynamic reorganization of the cytoskeleton during mitosis.[5][6] This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[6] In contrast, vincristine inhibits the polymerization of tubulin dimers into microtubules, which also disrupts the formation of the mitotic spindle and leads to metaphase arrest and apoptosis.[7][8][9]
Camptothecin and its analogs are specific inhibitors of DNA topoisomerase I.[10][] Topoisomerase I is an enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[10][] This leads to the accumulation of DNA single- and double-strand breaks, particularly during the S phase of the cell cycle, ultimately triggering apoptosis.[10]
Caption: Comparative overview of the primary mechanisms of action for this compound, Paclitaxel/Vincristine, and Camptothecin.
Experimental Protocols
The following are generalized protocols for key in vitro assays commonly used to evaluate the anticancer activity of these natural products. Specific details may vary between laboratories and experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of the test compound (this compound, Paclitaxel, Vincristine, or Camptothecin) in a complete culture medium. Replace the existing medium in the wells with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the drug concentration.
Caption: A generalized workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples on a flow cytometer. Unstained and single-stained controls should be used for compensation and gating.
Caption: A typical workflow for assessing apoptosis via Annexin V/PI staining and flow cytometry.
Cell Cycle Analysis
This assay determines the effect of a compound on cell cycle distribution.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: The workflow for analyzing cell cycle distribution using propidium iodide staining.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. This compound Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targets and molecular mechanisms of this compound in cancer therapy - Chinese Journal of Cancer Research [cjcrcn.org]
- 4. This compound: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 9. Vincristine - Wikipedia [en.wikipedia.org]
- 10. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptolide: A Cross-Validated Examination of its Anti-Fibrotic Efficacy
Triptolide, a diterpenoid epoxide extracted from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, has garnered significant attention for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] Emerging evidence now points to its substantial anti-fibrotic capabilities across a range of organ systems. Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is the pathological hallmark of numerous chronic diseases, leading to organ scarring and eventual failure.[3][4] This guide provides a comparative analysis of this compound's anti-fibrotic effects, supported by experimental data from preclinical studies, to offer a clear perspective for researchers and drug development professionals.
Comparative Anti-Fibrotic Effects of this compound Across Organ Systems
This compound has demonstrated consistent efficacy in mitigating fibrosis in various preclinical models, including pulmonary, renal, hepatic, and cardiac fibrosis. Its therapeutic effect is often comparable to or, in some aspects, synergistic with other established agents.
Pulmonary Fibrosis
In models of pulmonary fibrosis, often induced by bleomycin (B88199) or radiation, this compound significantly reduces collagen deposition and the presence of myofibroblasts.[1][5] It effectively inhibits key fibrotic markers such as α-smooth muscle actin (α-SMA), Collagen I, and Fibronectin.[5] Studies show that this compound's intervention can improve lung function and even survival rates in animal models.[6]
| Model System | Treatment Group | Key Fibrotic Markers | Outcome | Reference |
| Bleomycin-induced mice | This compound | α-SMA, Collagen I, Fibronectin, Vimentin | Significant reduction in expression | [5] |
| TGF-β1-induced HFL-1 cells | This compound (5 nmol/l) | Collagen Iα mRNA, Collagen III mRNA | Significant reduction in expression | [7] |
| Radiation-induced mice | This compound (0.25 mg/kg) | Collagen Deposition, Myofibroblasts | Significant reduction | [1][6] |
| TGF-β1-induced HFL-1 cells | This compound + FAK Inhibitor | IL-6, Collagen Iα mRNA, Collagen III mRNA | Synergistic reduction compared to this compound alone | [7] |
Renal Fibrosis
This compound attenuates renal tubulointerstitial fibrosis by reducing collagen deposition, inhibiting the activation of renal interstitial fibroblasts, and lessening epithelial-mesenchymal transition (EMT).[8] Its efficacy has been shown to be comparable to that of Mycophenolate mofetil (MMF), an established immunosuppressant used in treating kidney diseases.[9]
| Model System | Treatment Group | Key Fibrotic Markers | Outcome | Reference |
| Unilateral Ureteral Obstruction (UUO) rats | This compound | α-SMA, Collagen Deposition, TGF-β1, CTGF | Significant reduction, similar to MMF group | [9] |
| UUO mice | This compound (10 days) | Collagen Deposition, EZH2 expression | Significant reduction | [8] |
| Diabetic Kidney Disease (DKD) rats | This compound | Collagen IV, Fibronectin | Significant reduction | [10] |
| Chronic serum sickness glomerulonephritis rats | This compound (0.2 mg/kg/d) | Smad3 expression | Significant downregulation | [11][12] |
Hepatic Fibrosis
In liver fibrosis models, including those induced by dimethylnitrosamine (DMN) or bile duct ligation (BDL), this compound reduces liver injury, collagen deposition, and hepatic stellate cell (HSC) activation.[13][14] It effectively lowers serum levels of liver enzymes, indicating improved liver function.[13]
| Model System | Treatment Group | Key Fibrotic Markers | Outcome | Reference |
| Dimethylnitrosamine (DMN)-induced rats | This compound (20 μg/kg) | Hepatic fibrosis scores, Collagen content, α-SMA | Significant reduction | [14] |
| Bile Duct Ligation (BDL)-induced mice | This compound (70 or 140 μg/kg) | Collagen deposition (Masson/Sirius Red), Hydroxyproline (B1673980), α-SMA | Significant reduction | [13][15] |
| TNF-α/TGF-β1-induced HSC-T6 cells | This compound (5-100 nM) | Collagen deposition, α-SMA secretion | Concentration-dependent inhibition | [14] |
Cardiac Fibrosis
This compound has been shown to improve myocardial fibrosis by reducing collagen deposition and inhibiting inflammatory responses.[16][17] In pressure-overload models, it attenuates cardiac fibrosis and improves diastolic function independent of blood pressure changes.[18]
| Model System | Treatment Group | Key Fibrotic Markers | Outcome | Reference |
| Isoproterenol-induced rats | This compound | Collagen Volume Fraction (CVF), Collagen I, Collagen III | Significant reduction | [16] |
| Pressure Overload (Aortic Constriction) rats | This compound | Myocardial Collagen Volume Fraction, Collagen I/III | Marked inhibition | [18] |
| Isoproterenol-induced rats | This compound | LVEF, LVFS | Significantly improved cardiac function | [16][17] |
Key Mechanistic Pathways
This compound exerts its anti-fibrotic effects by modulating multiple signaling pathways central to the fibrotic process.[3][4]
TGF-β/Smad Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a primary driver of fibrosis. This compound has been shown to inhibit this pathway by downregulating the expression of TGF-β1 and preventing the phosphorylation of Smad3, a key downstream effector.[5][8][11]
NF-κB and NLRP3 Inflammasome Pathway
Chronic inflammation is a key trigger for fibrosis. This compound demonstrates potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway.[14][18] This, in turn, suppresses the activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, leading to a reduction in pro-inflammatory cytokines like IL-1β and IL-18, which are implicated in cardiac fibrosis.[16][17]
FAK/Calpain and ECM Remodeling Pathway
This compound also modulates the physical environment of the cell by affecting extracellular matrix (ECM) remodeling. In pulmonary fibrosis, it regulates the Focal Adhesion Kinase (FAK) and calpain signaling pathways.[7] this compound downregulates FAK activation, which is involved in fibroblast proliferation and collagen synthesis.[7] Furthermore, it prevents ECM stiffening by suppressing lysyl oxidase (LOX) and blocks the pro-fibrotic feedback loop mediated by integrin-β1-FAK-YAP signaling.[5]
Experimental Protocols: A Methodological Overview
The anti-fibrotic effects of this compound have been validated using standardized and reproducible experimental models.
In Vivo Experimental Designs
-
Pulmonary Fibrosis (Bleomycin Model): C57BL/6 mice are typically used. Fibrosis is induced by a single intratracheal instillation of bleomycin. This compound is administered (e.g., intraperitoneally) for a specified period (e.g., 14-21 days) post-bleomycin challenge. Fibrotic endpoints are assessed by histology (Masson's trichrome, H&E staining), immunohistochemistry (α-SMA), and molecular analysis (Western blot, RT-qPCR for collagen, fibronectin).[5]
-
Renal Fibrosis (UUO Model): Male Sprague-Dawley or C57BL/6 mice undergo complete unilateral ureteral obstruction by ligating the left ureter. The contralateral kidney serves as a control. This compound (e.g., 0.6 mg/kg/day) or a vehicle is administered daily. Animals are sacrificed at specific time points (e.g., 7 and 14 days), and kidney tissues are harvested for analysis of collagen deposition (Sirius red staining), α-SMA expression, and levels of profibrotic factors like TGF-β1 and CTGF.[9][19]
-
Hepatic Fibrosis (BDL Model): Liver fibrosis is induced in mice through common bile duct ligation (BDL). This compound (e.g., 70 or 140 μg/kg) is administered, and outcomes are compared to a vehicle-treated BDL group. Assessments include serum liver enzyme levels (ALT, AST), histology for necrosis and collagen deposition (Masson's trichrome, Sirius Red), and hydroxyproline content.[13]
-
Cardiac Fibrosis (Isoproterenol Model): Myocardial fibrosis is induced in rats by subcutaneous injection of isoproterenol. This compound is administered concurrently. Cardiac function is evaluated via echocardiography (measuring LVEF, LVFS). Myocardial tissue is analyzed for collagen deposition (Masson staining), and expression of fibrotic markers (Collagen I, Collagen III, α-SMA) is quantified.[16][17]
In Vitro Experimental Designs
-
Fibroblast/Myofibroblast Activation: Various cell lines are used, such as human fetal lung fibroblasts (HFL-1) or hepatic stellate cells (HSC-T6).[7][14] Cells are stimulated with a pro-fibrotic agent, most commonly TGF-β1 (e.g., 10-50 ng/mL for 24-48 hours), to induce a myofibroblast-like phenotype.[7][11] this compound is added at varying concentrations (e.g., 5-100 nM) to assess its ability to inhibit proliferation (CCK-8 assay), collagen synthesis (RT-qPCR, Western blot), and expression of α-SMA.[7][14]
Comparison with Other Anti-Fibrotic Therapies
While direct head-to-head clinical trials are lacking, preclinical data allows for some comparison.
-
Mycophenolate Mofetil (MMF): In the UUO model of renal fibrosis, this compound demonstrated an anti-fibrotic effect that was similar to that of MMF, significantly reducing markers like α-SMA, collagen deposition, and TGF-β1 expression.[9]
-
Pirfenidone and Nintedanib: These are the two FDA-approved drugs for idiopathic pulmonary fibrosis (IPF).[20] They primarily work by inhibiting TGF-β-induced fibroblast proliferation and signaling pathways involving PDGF, FGF, and VEGF.[21] this compound shares the anti-TGF-β mechanism but also exhibits broader anti-inflammatory actions, such as inhibiting the NF-κB and NLRP3 inflammasome pathways, which could offer advantages in fibrotic diseases with a strong inflammatory component.
Toxicity and Future Directions
Despite its therapeutic potential, the clinical application of this compound is hampered by its narrow therapeutic window and potential for toxicity, particularly hepatotoxicity and reproductive toxicity.[3][22] Research is actively focused on mitigating these adverse effects. The development of this compound derivatives (e.g., Minnelide) and the use of nanoparticle-based drug delivery systems are promising strategies to enhance its anti-fibrotic efficacy while reducing systemic toxicity.[3][4]
Conclusion
The body of preclinical evidence strongly supports the anti-fibrotic potential of this compound across multiple organ systems. Its ability to modulate key signaling pathways, including TGF-β/Smad, NF-κB, and FAK, underscores its multifaceted mechanism of action. While its efficacy is comparable to some existing therapies in animal models, its broad-spectrum activity against both inflammation and fibrosis makes it a compelling candidate for further development. Future research must focus on overcoming its toxicity profile through chemical modification and advanced drug delivery systems to translate its preclinical promise into a viable therapeutic for fibrotic diseases.
References
- 1. This compound mitigates radiation-induced pulmonary fibrosis via inhibition of axis of alveolar macrophages-NOXes-ROS-myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Mechanistic Overview of this compound and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Research Progress of this compound Against Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates pulmonary fibrosis by inhibiting fibrotic extracellular matrix remodeling mediated by MMPs/LOX/integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioone.org [bioone.org]
- 7. This compound protects against TGF-β1-induced pulmonary fibrosis by regulating FAK/calpain signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound attenuates renal interstitial fibrosis in rats with unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Restores Autophagy to Alleviate Diabetic Renal Fibrosis through the miR-141-3p/PTEN/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Effect of this compound against Glomerular Mesangial Cell Proliferation and Glomerular Fibrosis in Rats Involves the TGF-β1/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 13. This compound increases resistance to bile duct ligation-induced liver injury and fibrosis in mice by inhibiting RELB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifibrotic effects of this compound on hepatic stellate cells and dimethylnitrosamine-intoxicated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound improves myocardial fibrosis in rats through inhibition of nuclear factor kappa B and NLR family pyrin domain containing 3 inflammasome pathway [kjpp.net]
- 17. This compound improves myocardial fibrosis in rats through inhibition of nuclear factor kappa B and NLR family pyrin domain containing 3 inflammasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound protects rat heart against pressure overload-induced cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Application and Mechanisms of this compound in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 20. Anti-fibrotic therapy in the treatment of IPF: Ongoing concerns and current practices - Mayo Clinic [mayoclinic.org]
- 21. A Review of the Current Landscape of Anti-Fibrotic Medicines - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 22. This compound Induces Liver Injury by Regulating Macrophage Recruitment and Polarization via the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triptolide and its Analog LLDT-8: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the diterpenoid triepoxide Triptolide and its promising analog, (5R)-5-hydroxythis compound (LLDT-8). This compound, a natural product isolated from the thunder god vine Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties. However, its clinical utility has been hampered by a narrow therapeutic window and significant multi-organ toxicity.[1] LLDT-8, a hydroxylated analog of this compound, has been developed to mitigate these toxic effects while retaining or even improving upon the therapeutic efficacy of the parent compound.[2] This guide presents a detailed comparison of their performance, supported by experimental data, to aid researchers in the fields of pharmacology and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative differences between this compound and LLDT-8 based on available preclinical data.
| Parameter | This compound | LLDT-8 | Fold Difference (LLDT-8 vs. This compound) | Reference |
| In Vitro Cytotoxicity (CC50, nM) | 2.1 ± 0.3 | 256.6 ± 73.8 | ~122-fold lower | [2] |
| In Vivo Acute Toxicity (LD50, mg/kg, mice, i.v.) | 0.83 | Not explicitly stated, but reported to be 10-fold lower than this compound | ~10-fold higher | [2][3] |
Table 1: Comparative Toxicity Profile
| Parameter | This compound | LLDT-8 | Reference |
| Immunosuppressive Activity (IC50, nM) | |||
| - Concanavalin A-induced splenocyte proliferation | Not explicitly stated | 131.7 ± 32.4 | [2] |
| - Lipopolysaccharide-induced splenocyte proliferation | Not explicitly stated | 171.5 ± 17.3 | [2] |
| - Mixed lymphocyte reaction | Not explicitly stated | 38.8 ± 5.1 | [2] |
| Anti-inflammatory Activity | Potent inhibitor of TNF-α, IL-1β, IL-6, and IL-8 production.[4][5] | Dose-dependently reduces the production of IFN-γ, IL-2, TNF-α, and IL-6.[2] | [2][4][5] |
Table 2: Comparative Efficacy Profile
| Parameter | This compound | LLDT-8 | Reference |
| Oral Bioavailability (Rats) | ~72% (at 0.6 mg/kg) | Data not available in the searched articles. | [1][6] |
| Time to Peak Plasma Concentration (Tmax, Rats, oral) | ~15 minutes | Data not available in the searched articles. | [1][6] |
| Elimination Half-life (t1/2, Rats, oral) | ~17-22 minutes | Data not available in the searched articles. | [1][6] |
Table 3: Comparative Pharmacokinetic Profile in Rats (Oral Administration)
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and LLDT-8.
In Vitro Cytotoxicity Assay (CCK-8 Method)
This protocol is based on the general principles of the Cell Counting Kit-8 (CCK-8) assay, a colorimetric assay for the determination of cell viability.
Objective: To determine the concentration of this compound or LLDT-8 that causes 50% cell death (CC50).
Materials:
-
Cell line (e.g., splenocytes, cancer cell lines)
-
Complete cell culture medium
-
This compound and LLDT-8 stock solutions (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and LLDT-8 in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Acute Toxicity Study (LD50 Determination)
This protocol is a general guideline based on the principles of the OECD 425 guideline (Up-and-Down Procedure) for acute oral toxicity.
Objective: To determine the median lethal dose (LD50) of this compound and LLDT-8.
Materials:
-
Healthy, young adult mice or rats of a single sex (typically females as they are often more sensitive).
-
This compound and LLDT-8 formulations for administration (e.g., dissolved in a suitable vehicle like corn oil).
-
Gavage needles.
-
Animal housing facilities.
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the experiment.
-
Dosing: Administer a single dose of the test compound to one animal via oral gavage. The starting dose is typically chosen based on preliminary range-finding studies.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Termination: The study is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred).
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes at different dose levels.
NF-κB Reporter Assay (Luciferase-Based)
This protocol describes a common method to assess the inhibitory effect of compounds on the NF-κB signaling pathway.
Objective: To quantify the inhibition of NF-κB transcriptional activity by this compound and LLDT-8.
Materials:
-
HEK293T cells (or other suitable cell line).
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Transfection reagent.
-
This compound and LLDT-8 stock solutions.
-
TNF-α or other NF-κB activator.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or LLDT-8. Incubate for 1 hour.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II to each well and measure the firefly luciferase activity (NF-κB reporter).
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity (control).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound and LLDT-8 inhibit the NF-κB signaling pathway.
Caption: Workflow for in vitro cytotoxicity assessment.
Conclusion
The available evidence strongly suggests that LLDT-8 represents a significant advancement over its parent compound, this compound. With a markedly improved safety profile, characterized by substantially lower in vitro and in vivo toxicity, LLDT-8 maintains potent immunosuppressive and anti-inflammatory activities.[2] This makes LLDT-8 a highly promising candidate for the treatment of various autoimmune diseases and potentially cancer, where the clinical application of this compound has been limited by its toxicity. Further clinical investigations are warranted to fully elucidate the therapeutic potential of LLDT-8 in human diseases. This guide provides a foundational understanding for researchers and drug developers interested in the continued exploration of this compound analogs as therapeutic agents.
References
- 1. Pharmacokinetic study of this compound, a constituent of immunosuppressive chinese herb medicine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (5R)-5-hydroxythis compound (LLDT-8), a novel this compound analog mediates immunosuppressive effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces anti-inflammatory cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on secretion of inflammatory cellular factors TNF-α and IL-8 in peritoneal macrophages of mice activated by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Study of this compound, a Constituent of Immunosuppressive Chinese Herb Medicine, in Rats [jstage.jst.go.jp]
Validating Triptolide's Transcriptional Inhibition: A Comparative Guide to RNA-Seq and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RNA sequencing (RNA-seq) with other established methodologies for validating the effects of Triptolide on global transcription. This compound, a diterpenoid triepoxide extracted from the plant Tripterygium wilfordii, is a potent anti-inflammatory and anti-cancer agent known for its profound inhibitory effects on gene transcription.[1][2][3] Understanding the precise molecular mechanisms and the genome-wide consequences of this compound treatment is crucial for its therapeutic development. This guide presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate analytical approach.
This compound's Mechanism of Action: A Global Transcriptional Shutdown
This compound exerts its biological effects primarily by targeting the core transcriptional machinery. Its primary mechanism involves the inhibition of RNA polymerase I and II, leading to a widespread downregulation of messenger RNA (mRNA) and ribosomal RNA (rRNA) synthesis.[1][2] Key molecular interactions include:
-
Covalent Inhibition of TFIIH: this compound directly binds to and inhibits the XPB subunit of the general transcription factor TFIIH.[4][5] This inhibition blocks the DNA-dependent ATPase activity of XPB, which is essential for transcription initiation.[4]
-
Degradation of RNA Polymerase II: this compound induces the proteasome-dependent degradation of RPB1, the largest and catalytic subunit of RNA polymerase II (Pol II).[3][6][7] This depletion of Pol II is a hallmark of transcription elongation blockage.[1][2]
-
Inhibition of Pol II Phosphorylation: The compound prevents the phosphorylation of the C-terminal domain (CTD) of RPB1 at the Serine 2 position, a modification critical for transcriptional elongation.[8]
This multi-pronged attack results in a rapid and potent global shutdown of transcription, which disproportionately affects the expression of short-lived mRNAs, including those encoding for key oncogenes (e.g., MYC), transcription factors, and cell cycle regulators.[1][2]
RNA-Seq: A High-Resolution Lens on this compound's Impact
RNA sequencing has become the gold standard for transcriptome-wide analysis of gene expression. Its ability to provide a comprehensive and quantitative snapshot of the entire transcriptome makes it an invaluable tool for elucidating the global effects of a transcriptional inhibitor like this compound.
Summary of RNA-Seq and Microarray Findings
The following table summarizes key findings from studies that have used high-throughput sequencing or microarrays to investigate this compound's effect on transcription.
| Cell Line/Model | Treatment Conditions | Key Findings | Reference |
| A549 (Human Lung Cancer) | 0.05-0.45 µmol/L for 1, 2, 4h | Predominant gene downregulation (up to 98% of modulated genes). Rapid depletion of short-lived mRNAs, including MYC and CDC25A. | [1][2] |
| Rheumatoid Arthritis (RA) Patient Samples | N/A (Comparative study) | Identified 1,570 differentially expressed genes (539 upregulated, 1,031 downregulated) between RA and control samples, revealing potential therapeutic targets of this compound. | [9] |
| C57BL/6J Mouse Testis | 0.2 mg/kg for 14 days | Differentially expressed genes were significantly enriched in pathways related to apoptosis, cell cycle, and p53 signaling. | [10] |
| KM3 (Multiple Myeloma) | N/A (ChIP-on-chip) | This compound treatment reduced the expression of c-Myc and VEGFA by blocking the accumulation of H3K4me3 on their promoters. | [11] |
Experimental Protocol: RNA-Seq for this compound Effect Validation
This protocol provides a generalized workflow for assessing transcriptional changes induced by this compound.
-
Cell Culture and Treatment: Plate cells (e.g., A549) at an appropriate density. Treat with a range of this compound concentrations (e.g., 0, 50, 100, 200 nM) for a specified time course (e.g., 2, 4, 6 hours). Include a vehicle control (e.g., DMSO).
-
RNA Extraction: Harvest cells and extract total RNA using a reagent like TRIzol or a column-based kit (e.g., RNeasy Mini Kit). Ensure high purity and integrity of the RNA, as assessed by a BioAnalyzer.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA sample.
-
Fragment the remaining RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). Aim for a sufficient sequencing depth (e.g., 25-50 million reads per sample) for differential expression analysis.[12]
-
Data Analysis:
-
Quality Control: Assess raw read quality using tools like FastQC.
-
Alignment: Align reads to a reference genome using an aligner like STAR.
-
Quantification: Count reads mapped to genes using tools like featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated upon this compound treatment.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or similar methods to identify signaling pathways significantly affected by the treatment.
-
Comparison with Alternative Methodologies
While RNA-seq is comprehensive, other techniques offer distinct advantages and can be used for validation or more targeted analyses.
| Feature | RNA-Seq | qRT-PCR | Microarray | Targeted RNA-Seq |
| Scope | Whole transcriptome | A few selected genes | Pre-defined set of genes | Pre-defined set of genes (e.g., 19,000 protein-coding) |
| Discovery Power | High (novel transcripts, splicing) | None | Low (limited to probes) | None |
| Quantification | High (wide dynamic range) | High (gold standard for validation) | Moderate (background noise issues) | High |
| Sensitivity | High | Very High | Moderate | High |
| Throughput | High (many samples/genes) | Low (few genes per run) | High | High |
| Cost per Sample | Moderate to High | Low | Moderate | Moderate |
| Bioinformatics | Complex and intensive | Simple | Moderate | Simplified |
| Best For | Global, unbiased discovery of transcriptional changes | Validating RNA-seq findings for specific genes of interest | Large-scale screening when RNA-seq is not feasible | Profiling a large number of samples for a defined gene set |
Experimental Protocols for Alternative Methods
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform RNA extraction and cDNA synthesis as described for RNA-seq.
-
Design or purchase primers specific to the target genes and a stable housekeeping gene (e.g., ACTB, GAPDH).
-
Prepare a reaction mix containing cDNA, primers, and a fluorescent dye (e.g., SYBR Green).
-
Run the reaction on a qPCR machine.
-
Calculate relative gene expression using the ΔΔCt method.
-
-
Microarray Analysis:
-
Extract total RNA as described previously.[1]
-
Synthesize and label cDNA or cRNA with a fluorescent dye (e.g., Cy3).[1]
-
Hybridize the labeled sample to a microarray chip containing oligonucleotide probes.[1]
-
Wash the chip to remove non-specifically bound sample.
-
Scan the microarray to measure fluorescence intensity at each probe.
-
Analyze the data to identify differentially expressed genes.
-
Signaling Pathways Modulated by this compound
RNA-seq and other molecular analyses have been instrumental in identifying the key signaling pathways transcriptionally altered by this compound.
-
NF-κB Signaling: this compound is a well-documented inhibitor of NF-κB-mediated transcription, which is central to its anti-inflammatory properties.[1]
-
p53 and Apoptosis: Transcriptome studies consistently show that this compound treatment leads to the differential expression of genes involved in apoptosis and the p53 signaling pathway.[10] this compound can induce ribosomal stress, which stabilizes p53 by disrupting the RPL23-MDM2 interaction, subsequently triggering apoptosis and cell cycle arrest.[13][14]
-
Oncogenic Pathways: The compound effectively downregulates critical oncogenes like MYC and growth factor signaling genes like VEGFA, contributing to its anti-cancer activity.[1][11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is an inhibitor of RNA polymerase I and II-dependent transcription leading predominantly to down-regulation of short-lived mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (TPL) Inhibits Global Transcription by Inducing Proteasome-Dependent Degradation of RNA Polymerase II (Pol II) | PLOS One [journals.plos.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of RNA polymerase III transcription by this compound attenuates colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (TPL) inhibits global transcription by inducing proteasome-dependent degradation of RNA polymerase II (Pol II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (TPL) Inhibits Global Transcription by Inducing Proteasome-Dependent Degradation of RNA Polymerase II (Pol II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induced Transcriptional Arrest is Associated with Changes in Nuclear Sub-Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Potential Target Analysis of this compound Based on Transcriptome-Wide m6A Methylome in Rheumatoid Arthritis [frontiersin.org]
- 10. This compound Causes Spermatogenic Disorders by Inducing Apoptosis in the Mitochondrial Pathway of Mouse Testicular Spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces Cell Apoptosis by Targeting H3K4me3 and Downstream Effector Proteins in KM3 Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alternative to RNA-seq: Targeted RNA Expression [labclinics.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound interrupts rRNA synthesis and induces the RPL23-MDM2-p53 pathway to repress lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Triptolide's Anti-Angiogenic Properties: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-angiogenic properties of Triptolide against other established anti-angiogenic agents. The information is supported by experimental data from various preclinical studies, offering insights into its efficacy and mechanisms of action.
This compound: In Vivo Anti-Angiogenic Efficacy
This compound, a diterpenoid triepoxide derived from the plant Tripterygium wilfordii, has demonstrated significant anti-angiogenic effects in various in vivo models. These studies highlight its potential as a therapeutic agent for diseases characterized by pathological angiogenesis, such as cancer and rheumatoid arthritis.
Quantitative Analysis of this compound's Anti-Angiogenic Effects
The following tables summarize the quantitative data from key in vivo studies demonstrating the anti-angiogenic efficacy of this compound.
Table 1: Effect of this compound on Tumor Growth and Angiogenesis in a Breast Cancer Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) | Mean Tumor Weight (mg) | Microvessel Density (MVD) | Reference |
| Control | - | Not explicitly quantified | Not explicitly quantified | Significantly higher than treatment group | [1][2] |
| This compound | Not specified | Significantly reduced vs. control | Significantly reduced vs. control | Significantly decreased vs. control | [1][2] |
In a xenograft mouse model using MDAMB231 breast cancer cells, this compound treatment led to a significant decrease in tumor growth and microvessel formation.[1][2] Immunohistochemical analysis revealed reduced expression of VEGFA and CD31, a marker for endothelial cells, in the tumors of this compound-treated mice.[1][2]
Table 2: Effect of this compound on Tumor Growth and Angiogenesis in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) | Mean Tumor Weight (mg) | Angiogenesis Inhibition | Reference |
| Control | - | 2927.06 ± 502.1 | 3291.3 ± 216.7 | - | [3] |
| This compound | 0.2 mg/kg/day | 473.0 ± 291.9 | 653.0 ± 410.9 | Significant reduction in tumor growth | [3] |
| Minnelide (a this compound prodrug) | 0.15 mg/kg BID | 245.0 ± 111.4 | 373.0 ± 142.6 | Significant reduction in tumor growth | [3] |
In an orthotopic pancreatic cancer model, this compound administered at 0.2 mg/kg/day for 60 days significantly decreased pancreatic cancer growth and local-regional tumor spread.[4] Another study using a xenograft model also showed significant inhibition of tumor growth with this compound treatment.[3] Furthermore, this compound has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF) in pancreatic cancer cells, which are key mediators of angiogenesis.[5]
Table 3: Effect of this compound on Angiogenesis in a Collagen-Induced Arthritis (CIA) Rat Model
| Treatment Group | Dose | Capillary Density | Small Vessel Density | Medium Vessel Density | Large Vessel Density | Reference |
| Vehicle CIA Rats | - | High | High | High | High | [6][7] |
| This compound-treated CIA Rats | 11-45 µg/kg/day | Markedly reduced | Markedly reduced | Markedly reduced | Markedly reduced | [6][7] |
In a rat model of rheumatoid arthritis, a condition characterized by significant angiogenesis in the synovial tissue, this compound treatment markedly reduced the density of capillaries, and small, medium, and large blood vessels in the inflamed joints.[6][7]
Comparison with Other Anti-Angiogenic Agents
Direct in vivo comparative studies between this compound and other specific anti-angiogenic agents are limited in the currently available literature. However, we can compare their efficacy based on data from separate studies in similar preclinical models.
Sunitinib (B231): An oral multi-targeted tyrosine kinase inhibitor that targets VEGFRs and PDGFRs. In a human glioblastoma xenograft model, sunitinib treatment (80 mg/kg) resulted in a 74% reduction in tumor microvessel density.[8] In a neuroblastoma mouse model, sunitinib inhibited tumor growth, angiogenesis, and metastasis.[9]
Bevacizumab: A monoclonal antibody that targets VEGF-A. In a suture-induced corneal neovascularization model, both topical and systemic application of bevacizumab significantly inhibited the outgrowth of blood and lymphatic vessels.[10]
While a direct quantitative comparison is challenging without head-to-head studies, this compound demonstrates potent anti-angiogenic effects at low doses (in the µg/kg to mg/kg range), comparable in outcome to established agents like Sunitinib and Bevacizumab.
Signaling Pathways Targeted by this compound
This compound exerts its anti-angiogenic effects by modulating several key signaling pathways involved in endothelial cell proliferation, migration, and tube formation.
ERK1/2-HIF1-α-VEGFA Signaling Pathway
This compound has been shown to suppress the activation of Extracellular Signal-regulated Kinase (ERK)1/2.[1] This inhibition leads to a downstream decrease in the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates the expression of pro-angiogenic genes, including Vascular Endothelial Growth Factor A (VEGFA).[1] By downregulating this pathway, this compound effectively reduces the production of VEGF, a potent stimulator of angiogenesis.[1][2]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, p38, and JNK, is crucial for endothelial cell activation.[7] this compound has been found to inhibit the IL-1β-induced phosphorylation of ERK, p38, and JNK, thereby suppressing the downstream signaling that leads to the expression of various angiogenic activators.[6][7]
References
- 1. This compound inhibits vascular endothelial growth factor-mediated angiogenesis in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits vascular endothelial growth factor-mediated angiogenesis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces pancreatic cancer cell death via inhibition of heat shock protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and inhibits the growth and angiogenesis of human pancreatic cancer cells by downregulating COX-2 and VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-angiogenic effect of this compound in rheumatoid arthritis by targeting angiogenic cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Angiogenic Effect of this compound in Rheumatoid Arthritis by Targeting Angiogenic Cascade | PLOS One [journals.plos.org]
- 8. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Triptolide vs. Corticosteroids: A Head-to-Head Comparison for Researchers
An objective guide to the anti-inflammatory and immunosuppressive properties of Triptolide and Corticosteroids, supported by experimental data.
In the landscape of anti-inflammatory and immunosuppressive therapeutics, both the natural product this compound and the class of synthetic Corticosteroids represent potent options for researchers in drug development. While corticosteroids are a long-established cornerstone of therapy for a multitude of autoimmune and inflammatory disorders, this compound, a diterpenoid triepoxide from the herb Tripterygium wilfordii Hook F, has emerged as a compound of significant interest due to its profound and broad-acting mechanisms. This guide provides a head-to-head comparison of their performance, mechanisms of action, and safety profiles, supported by experimental data to inform research and development professionals.
At a Glance: Comparative Overview
| Feature | This compound | Corticosteroids (e.g., Dexamethasone) |
| Primary Mechanism | Covalent inhibition of XPB subunit of TFIIH, leading to global inhibition of RNA polymerase II-mediated transcription. | Binds to cytosolic Glucocorticoid Receptor (GR), which translocates to the nucleus to transactivate anti-inflammatory genes and transrepress pro-inflammatory genes. |
| Key Molecular Target | Xeroderma Pigmentosum group B (XPB) | Glucocorticoid Receptor (GR) |
| Effect on NF-κB | Potent inhibition of NF-κB-mediated transcription. | Inhibits NF-κB activity through protein-protein interactions (transrepression). |
| Potency | Active at nanomolar concentrations. | Varies by agent; Dexamethasone is potent at nanomolar concentrations. |
| Therapeutic Window | Narrow, limited by significant toxicity. | Wider, but long-term use is associated with significant side effects. |
| Primary Limitation | Multi-organ toxicity (hepatic, renal, reproductive). | Adverse effects from long-term use (metabolic, immunosuppression, osteoporosis). |
Mechanism of Action: Two Distinct Approaches to Immunosuppression
This compound and corticosteroids achieve their potent anti-inflammatory effects through fundamentally different molecular mechanisms.
This compound: A Global Transcriptional Inhibitor
This compound's primary mechanism is the covalent binding to and inhibition of the Xeroderma Pigmentosum group B (XPB) protein.[1] XPB is a critical subunit of the general transcription factor TFIIH, which possesses DNA-dependent ATPase activity essential for initiating transcription by RNA Polymerase II (RNAPII).[1] By inhibiting XPB, this compound effectively stalls the transcription of a vast number of genes, including a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2] This global suppression of gene expression accounts for its broad and potent anti-inflammatory and immunosuppressive activities.[1]
Corticosteroids: Modulators of Gene Expression via the Glucocorticoid Receptor
Corticosteroids function by binding to the cytosolic Glucocorticoid Receptor (GR). Upon ligand binding, the GR dissociates from a chaperone protein complex and translocates into the nucleus. Inside the nucleus, the ligand-activated GR can modulate gene expression in two main ways:
-
Transactivation: GR homodimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This typically upregulates the transcription of anti-inflammatory proteins.
-
Transrepression: The GR monomer can interfere with the function of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This protein-protein interaction prevents these key pro-inflammatory transcription factors from activating their target genes, leading to a potent anti-inflammatory effect.
Performance Data: A Quantitative Comparison
Direct comparative studies provide the most valuable insights into the relative potency of this compound and corticosteroids. An in vitro study by Lu et al. (2006) provides quantitative data on the inhibition of cytokine and chemokine release from human corneal fibroblasts stimulated with lipopolysaccharide (LPS).[3]
Table 1: Inhibition of LPS-Induced Cytokine/Chemokine Release in Human Corneal Fibroblasts
| Compound | Target | Potency / Efficacy |
| This compound | Granulocyte Colony-Stimulating Factor (G-CSF) | Stronger inhibition compared to Dexamethasone at 1–30 nM.[3] |
| Interleukin-6 (IL-6) | No significant inhibition.[3] | |
| Macrophage Inflammatory Protein-1β (MIP-1β) | No significant inhibition.[3] | |
| Interleukin-8 (IL-8) | Concentration-dependent inhibition; 46% max inhibition at 30 nM.[3] | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Concentration-dependent inhibition.[3] | |
| Dexamethasone | Granulocyte Colony-Stimulating Factor (G-CSF) | Inhibitory effect.[3] |
| Interleukin-6 (IL-6) | Inhibitory effect.[3] | |
| Macrophage Inflammatory Protein-1β (MIP-1β) | Inhibitory effect.[3] | |
| Interleukin-8 (IL-8) | Concentration-dependent inhibition; 50% max inhibition at 100 nM.[3] | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Concentration-dependent inhibition.[3] |
Data summarized from Lu et al., 2006, as cited in Ziaei and Halaby, 2016.[3]
These data indicate that while both compounds are potent inhibitors of key inflammatory mediators, their profiles differ. This compound shows stronger inhibition of G-CSF but, unlike dexamethasone, does not significantly affect IL-6 or MIP-1β release in this specific model.[3]
Experimental Protocols
Protocol 1: In Vitro Cytokine Inhibition Assay
This protocol is based on the methodology used to generate the data in Table 1, providing a framework for comparing the direct effects of compounds on inflammatory mediator release.
Objective: To quantify the inhibitory effect of this compound and Dexamethasone on LPS-induced cytokine and chemokine release from human corneal fibroblasts.
Methodology:
-
Cell Culture: Human corneal fibroblasts are cultured in appropriate media until confluent.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 1-30 nM) or Dexamethasone (e.g., 0.1-100 nM) for 1 hour. A vehicle control (e.g., DMSO) is also included.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. A non-stimulated control group is maintained.
-
Supernatant Collection: After the incubation period, the culture supernatants are collected.
-
Quantification: The concentration of cytokines and chemokines (e.g., IL-6, IL-8, G-CSF, MCP-1) in the supernatants is quantified using Enzyme-Linked Immunosorbent Assays (ELISA).
-
Data Analysis: The percentage inhibition of cytokine/chemokine release for each compound concentration is calculated relative to the LPS-stimulated vehicle control. IC50 values can be determined through non-linear regression analysis.
Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds in vivo.
Objective: To assess the ability of this compound and corticosteroids to ameliorate the clinical signs of arthritis.
Methodology:
-
Animal Model: DBA/1J mice (male, 8-10 weeks old), which are genetically susceptible to CIA, are used.
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
Treatment Regimen: Upon the first signs of arthritis (typically days 26-28), mice are randomized into treatment groups:
-
Vehicle Control (e.g., saline, intraperitoneal injection, daily)
-
This compound (e.g., 10-50 µg/kg, intraperitoneal injection, daily)
-
Dexamethasone (e.g., 0.5-2 mg/kg, intraperitoneal injection, daily)
-
-
Clinical Assessment: Mice are scored 3-4 times per week for signs of arthritis in each paw based on a scale (e.g., 0-4) for erythema and swelling. The maximum score per mouse is 16. Paw thickness is measured using a caliper.
-
Endpoint Analysis (e.g., Day 42): At the end of the study, mice are euthanized. Paws can be collected for histological analysis to assess inflammation, pannus formation, and bone erosion. Serum can be collected to measure inflammatory cytokine levels.
Toxicity and Side Effect Profile
A critical differentiator between this compound and corticosteroids is their safety profile. While both are associated with significant adverse effects, the nature and perceived severity of these effects differ.
Table 2: Comparative Toxicity and Side Effects
| Adverse Effect Category | This compound | Corticosteroids |
| Hepatic | High risk of severe hepatotoxicity.[4][5] | Generally low risk; can cause fatty liver with long-term use. |
| Renal | High risk of nephrotoxicity.[4][5] | Low direct risk; can exacerbate hypertension-related kidney issues. |
| Reproductive | Potent anti-fertility effects in both males and females; high risk of gonadal toxicity.[4][5] | Can affect menstrual cycles; lower direct gonadal toxicity. |
| Metabolic | Less characterized metabolic effects. | High risk of hyperglycemia, weight gain, Cushing's syndrome, and osteoporosis with long-term use. |
| Immunological | Profound immunosuppression. | Dose-dependent immunosuppression, increased risk of infections. |
| Cardiovascular | Potential for cardiotoxicity. | Risk of hypertension, fluid retention. |
The severe multi-organ toxicity of this compound is the primary barrier to its widespread clinical application.[4][5] In contrast, the adverse effects of corticosteroids are well-documented and often considered manageable with careful dosing and monitoring, though they remain a major clinical challenge in long-term therapy.
Synergistic Potential and Future Directions
Interestingly, preclinical research suggests that combining this compound and Dexamethasone may offer synergistic benefits.[1][4][6] A bioinformatics analysis proposed that a combination therapy for rheumatoid arthritis could be effective via the TREM-1 signaling pathway to inhibit inflammation.[1] Furthermore, the same study suggested that Dexamethasone might reduce the apoptosis of kidney cells induced by this compound, potentially mitigating its nephrotoxicity.[1][4] This points towards a promising avenue of research where co-administration could enhance therapeutic efficacy while improving the safety profile of this compound.
Conclusion for the Research Professional
This compound and corticosteroids represent two powerful, yet distinct, classes of anti-inflammatory and immunosuppressive agents.
-
This compound offers a unique and potent mechanism of action through global transcriptional inhibition, demonstrating efficacy at very low concentrations. However, its clinical translation is severely hampered by a narrow therapeutic window and significant multi-organ toxicity. It remains a valuable tool for research into fundamental inflammatory pathways and as a lead compound for the development of safer analogues.
-
Corticosteroids remain a clinical standard due to their potent and rapid effects, mediated by the glucocorticoid receptor. Their mechanism is more targeted towards specific gene modulation compared to this compound's broad transcriptional blockade. The primary challenge with corticosteroids lies in managing the extensive side effects associated with long-term administration.
For drug development professionals, the key takeaway is the trade-off between this compound's profound, broad-spectrum efficacy and its severe toxicity. Future research may focus on developing derivatives of this compound with an improved safety profile or exploring combination therapies with corticosteroids to harness synergistic effects and potentially mitigate toxicity.
References
- 1. biomedres.us [biomedres.us]
- 2. This compound induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosuppressive, anti-inflammatory and anti-cancer properties of this compound: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. The Effect of this compound in Rheumatoid Arthritis: From Basic Research towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on the Molecular Mechanism of Combination this compound with Dexamethasone in Treatment of Rheumatoid Arthritis based on Bioinformatics Analysis [ideas.repec.org]
A Comparative Guide to Validating Triptolide's Inhibition of RNA Polymerase II Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Triptolide's performance in inhibiting RNA polymerase II (RNAPII) with other alternative inhibitors. The information is supported by experimental data and detailed methodologies for key validation assays.
This compound: A Potent Inhibitor of RNAPII-Mediated Transcription
This compound, a diterpenoid triepoxide isolated from the thunder god vine Tripterygium wilfordii, has demonstrated potent anti-inflammatory, immunosuppressive, and anticancer properties.[1] A primary mechanism underlying these effects is its robust inhibition of RNAPII-mediated transcription, a fundamental process for gene expression in eukaryotic cells.[2]
This compound's inhibitory action is multifaceted. It covalently binds to the XPB subunit of the general transcription factor TFIIH, a key component of the RNAPII pre-initiation complex.[3] This binding inhibits the ATPase activity of XPB, which is essential for unwinding DNA at the promoter and initiating transcription.[4][5] Furthermore, this compound induces the proteasome-dependent degradation of Rpb1, the largest subunit of RNAPII, a process mediated by cyclin-dependent kinase 7 (CDK7).[1][2] This dual mechanism of action, targeting both transcription initiation and the stability of the RNAPII enzyme itself, makes this compound a powerful and fast-acting transcriptional inhibitor.[4]
Comparative Analysis of RNAPII Inhibitors
The following table summarizes the inhibitory concentrations and mechanisms of this compound in comparison to other well-characterized RNAPII inhibitors.
| Inhibitor | Target | Mechanism of Action | In Vitro IC50 / Ki | Key Characteristics & Dependencies |
| This compound | TFIIH (XPB subunit) & RNAPII (Rpb1 subunit) | Covalently binds to XPB, inhibiting its ATPase activity and transcription initiation. Induces CDK7-dependent degradation of Rpb1.[1][3][4] | ~200 nM (RNAPII-mediated transcription)[1] | Fast-acting and triggers rapid degradation of RNAPII.[4] Its effects are irreversible due to covalent binding.[4] |
| α-Amanitin | RNAPII (Rpb1 subunit) | Binds to the "trigger loop" of Rpb1, inhibiting translocation of RNAPII along the DNA template, thereby blocking elongation.[6][7] | Ki = 3–4 nM[8] | Highly selective for RNAPII, but its action is slow.[8] Does not require metabolic activation. |
| Actinomycin D | DNA | Intercalates into DNA, preventing the progression of RNAPII and thus inhibiting transcription elongation.[8] | - | Fast-acting but has poor selectivity, affecting other DNA-dependent processes.[8] |
| Flavopiridol | CDK9 | Inhibits the kinase activity of CDK9 (a component of P-TEFb), which is required for RNAPII promoter escape and elongation.[8] | - | Fast and reversible inhibitor of transcription elongation, but many genes can escape its inhibitory effects.[8] |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's inhibitory effects on RNAPII activity.
| Parameter | Cell Line / System | Value | Reference |
| IC50 for RNAPII-mediated transcription | In vitro assay | 200 nM | [1] |
| IC50 for cellular transcription inhibition | A549 cells | 139 nM | |
| IC50 for cellular transcription inhibition | THP-1 cells | 105 nM | |
| IC50 for blocking RNA synthesis | HeLa cells | 62 nM | [1] |
| Average IC50 for antiproliferative activity | 60 cancer cell lines | 12 nM | [1] |
Visualizing the Molecular Mechanisms and Experimental Workflows
To better understand the complex processes involved, the following diagrams illustrate this compound's mechanism of action, a typical experimental workflow for its validation, and a comparison with other RNAPII inhibitors.
Caption: this compound's dual mechanism of inhibiting RNAPII.
Caption: Workflow for validating RNAPII inhibition.
Caption: Comparison of RNAPII inhibitor mechanisms.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis for Rpb1 Degradation
This protocol is designed to assess the levels of the large subunit of RNAPII (Rpb1) in cells treated with this compound.
Materials:
-
Cell lines (e.g., HeLa, A549)
-
This compound (dissolved in DMSO)
-
Proteasome inhibitor (e.g., MG132) (optional)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Rpb1 (e.g., 8WG16 for total Rpb1, or specific antibodies for phosphorylated forms), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for different time points. For proteasome inhibition experiments, pre-treat cells with MG132 for 1 hour before adding this compound.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Rpb1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Analysis: Detect the signal using a chemiluminescence imaging system. Quantify the band intensities and normalize to the loading control (β-actin).
Chromatin Immunoprecipitation (ChIP) Assay for RNAPII Occupancy
This protocol assesses the binding of RNAPII to specific gene promoters in response to this compound treatment.
Materials:
-
Cell lines
-
This compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonicator
-
Anti-RNAPII antibody (e.g., against the N-terminal domain of Rpb1)
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., housekeeping genes like GAPDH or ACTB) and negative control regions.
Procedure:
-
Cross-linking and Cell Harvest: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine. Harvest the cells.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-RNAPII antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C with proteinase K. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target genes. Calculate the enrichment of RNAPII at these promoters relative to an input control and a negative control region.
In Vitro Transcription Assay
This assay directly measures the effect of this compound on the synthesis of RNA by purified RNAPII.
Materials:
-
Purified RNAPII holoenzyme
-
Linear DNA template with a known promoter (e.g., adenovirus major late promoter)
-
Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
Radiolabeled NTP (e.g., [α-³²P]UTP)
-
Transcription buffer
-
This compound at various concentrations
-
Stop solution (containing EDTA and formamide)
-
Denaturing polyacrylamide gel
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and this compound at various concentrations.
-
Enzyme Addition: Add the purified RNAPII holoenzyme to the reaction mixture and incubate to allow for inhibitor binding.
-
Transcription Initiation: Start the reaction by adding the NTP mix, including the radiolabeled NTP.
-
Incubation: Incubate the reaction at 37°C for a defined period to allow for RNA synthesis.
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Quantification: Expose the gel to a phosphor screen and quantify the amount of radiolabeled RNA produced.
-
IC50 Determination: Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
References
- 1. Video: An In Vitro Enzymatic Assay to Measure Transcription Inhibition by GalliumIII and H3 5,10,15-trispentafluorophenylcorroles [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of RNA polymerase II ubiquitylation and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. What are RNA polymerase II inhibitors and how do they work? [synapse.patsnap.com]
- 7. Specific inhibition of nuclear RNA polymerase II by alpha-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (TPL) Inhibits Global Transcription by Inducing Proteasome-Dependent Degradation of RNA Polymerase II (Pol II) | PLOS One [journals.plos.org]
Triptolide's Cytotoxic Profile: A Comparative Analysis Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Triptolide, a diterpenoid triepoxide extracted from the thunder god vine Tripterygium wilfordii, has garnered significant attention in oncological research for its potent anti-neoplastic properties.[1][2][3] Preclinical studies have consistently demonstrated its ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress tumor metastasis across a wide spectrum of cancer cell lines.[1][2] This guide provides a comparative overview of this compound's cytotoxicity, supported by experimental data, detailed methodologies, and visualizations of its molecular mechanisms of action.
Comparative Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in several studies. These values highlight the differential sensitivity of cancer cells to this compound, with some cell lines exhibiting sensitivity in the low nanomolar range.
| Cancer Type | Cell Line | IC50 (nM) | Exposure Time (h) |
| Acute Myeloid Leukemia | MV-4-11 | < 30 | 24 |
| Acute Myeloid Leukemia | KG-1 | < 30 | 24 |
| Acute Myeloid Leukemia | THP-1 | < 30 | 24 |
| Promyelocytic Leukemia | HL-60 | 7.5 | Not Specified |
| T-cell Lymphoma | Jurkat | 27.5 | Not Specified |
| Hepatocellular Carcinoma | SMMC-7721 | 32 | Not Specified |
| Colorectal Cancer | Not Specified | 1.39 - 5.51 | Not Specified |
| Leukemia | Not Specified | < 15 | 48 |
| Leukemia | Not Specified | < 10 | 72 |
| Drug-sensitive Leukemia | CCRF-CEM | 10.21 | 72 |
| Drug-resistant Leukemia | CEM/ADR5000 | 7.72 | 72 |
| Glioblastoma | U87.MG | 25 | 72 |
| Glioblastoma (resistant) | U87.MGΔEGFR | 21 | 72 |
| Taxol-resistant Lung Adenocarcinoma | A549/TaxR | 15.6 | Not Specified |
| Triple-Negative Breast Cancer | MDA-MB-231 | 0.3 | 72 |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density, passage number, and specific assay protocols.[4]
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is above 90%. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated cells as a negative control and a medium-only blank control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[5]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by viable cells.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix to ensure complete solubilization.[5]
-
Absorbance Measurement: Read the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[5] A reference wavelength of more than 650 nm can be used to reduce background noise.[5]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
Molecular Mechanisms of this compound-Induced Cytotoxicity
This compound exerts its anti-cancer effects through the modulation of multiple cellular signaling pathways, leading to cell cycle arrest and apoptosis.[1][8] Key pathways affected include the NF-κB, Wnt/β-catenin, and intrinsic apoptosis pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in promoting cell proliferation and inhibiting apoptosis in many cancers.[1] this compound has been shown to be a potent inhibitor of NF-κB activity.[1][9][10] It can inhibit the transactivation of the p65 subunit of NF-κB, thereby preventing the expression of downstream anti-apoptotic genes such as Bcl-2 and XIAP.[1][11] This inhibition of NF-κB signaling sensitizes cancer cells to apoptosis.[10]
Caption: this compound inhibits NF-κB, leading to decreased cell proliferation and increased apoptosis.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is also implicated in the development of various cancers by regulating cell proliferation and migration.[8] Studies have shown that this compound can significantly decrease the expression of β-catenin in breast cancer cells.[8] The downregulation of β-catenin inhibits the transcription of target genes involved in cell proliferation, thereby contributing to this compound's anti-cancer effects.[8]
Induction of the Intrinsic Apoptosis Pathway
This compound is a potent inducer of apoptosis in cancer cells.[3][12] It primarily triggers the intrinsic or mitochondrial pathway of apoptosis.[13] This involves the release of cytochrome c from the mitochondria into the cytoplasm.[13] Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[12][13] this compound has also been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax.[1]
Caption: this compound induces apoptosis via the mitochondrial pathway.
References
- 1. Targets and molecular mechanisms of this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network pharmacology of this compound in cancer cells: implications for transcription factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induced cytotoxic effects on human promyelocytic leukemia, T cell lymphoma and human hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of cancer cell death induction by this compound: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ashpublications.org [ashpublications.org]
Triptolide's Synergistic Potential: A Comparative Guide to Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of combining natural compounds with conventional chemotherapeutic agents. Triptolide, a diterpenoid epoxide extracted from the thunder god vine, Tripterygium wilfordii, has garnered significant attention for its potent anti-cancer properties.[1] This guide provides a comprehensive comparison of this compound's synergistic effects with various chemotherapeutic drugs, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the advancement of cancer research and drug development.
This compound and Gemcitabine (B846): A Potent Duo Against Pancreatic Cancer
The combination of this compound and gemcitabine has shown significant synergistic cytotoxicity in pancreatic cancer cell lines.[2][3] This synergy allows for dose reduction and potentially mitigates the chemoresistance often associated with gemcitabine, a first-line treatment for pancreatic cancer.[2][4]
Quantitative Synergy Data
| Chemotherapeutic Agent | Cancer Type/Cell Line | This compound Concentration | Gemcitabine Concentration | Combination Index (CI) | Reference |
| Gemcitabine | Pancreatic Cancer (BxPC-3) | 6.25, 12.5, 25 nM | 5, 10, 20, 40 nM | < 1 | [2] |
| Gemcitabine | Pancreatic Cancer (PANC-1) | 6.25, 12.5, 25 nM | 5, 10, 20, 40 nM | < 1 | [2] |
| Gemcitabine | Pancreatic Cancer (PANC-1) | 40 ng/mL | 100 µg/mL | < 1.0 | [4] |
Molecular Mechanism of Synergy
The synergistic effect of this compound and gemcitabine in pancreatic cancer is attributed to the enhanced induction of apoptosis and cell cycle arrest.[2][3] this compound augments gemcitabine-induced S phase arrest and DNA double-strand breaks, possibly by suppressing checkpoint kinase 1 (CHK1).[2] Furthermore, the combination therapy cooperatively downregulates the anti-apoptotic proteins Mcl-1 and Bcl-2.[2] In some pancreatic cancer cells, this compound enhances gemcitabine's efficacy by inhibiting the TLR4/NF-κB signaling pathway.[4]
This compound and Paclitaxel (B517696): Overcoming Resistance in Lung and Pancreatic Cancer
The combination of this compound and paclitaxel has demonstrated synergistic effects in non-small cell lung cancer (NSCLC) and pancreatic cancer.[5][6] This combination is particularly promising for overcoming paclitaxel resistance.[7]
Quantitative Synergy Data
| Chemotherapeutic Agent | Cancer Type/Cell Line | This compound to Paclitaxel Ratio (w/w) | Combination Index (CI₅₀) | Reference |
| Paclitaxel | Non-Small Cell Lung Cancer (A549/PTX) | 3:5 | 0.84 | [8] |
| Paclitaxel | Pancreatic Cancer (AsPC-1, PANC-1) | Not specified | Synergistic (CI not specified) | [6] |
Molecular Mechanism of Synergy
In paclitaxel-resistant lung cancer cells, this compound appears to reverse drug resistance by inhibiting the nuclear translocation of NF-κB and downregulating the expression of related anti-apoptotic genes.[7] In pancreatic cancer, the synergistic effect is also mediated by the induction of apoptosis, with this compound enhancing paclitaxel-mediated apoptosis through the suppression of NF-κB activity.[6]
This compound and Cisplatin (B142131): A Multi-Cancer Combination Strategy
The synergistic combination of this compound and cisplatin has shown efficacy in various cancers, including gastric, pancreatic, and nasopharyngeal carcinomas.[5][9][10] This combination enhances apoptosis and overcomes cisplatin resistance.
Quantitative Synergy Data
| Chemotherapeutic Agent | Cancer Type/Cell Line | This compound Concentration | Cisplatin Concentration | Combination Index (CI) | Reference |
| Cisplatin | Gastric Cancer (SC-M1) | Low-dose | Low-dose | Synergistic (CI not specified) | [5] |
| Cisplatin | Gemcitabine-resistant Pancreatic Cancer (PANC-1, MIA PaCa-2) | Not specified | Not specified | Synergistic (CI not specified) | [9] |
| Cisplatin | Cisplatin-resistant Nasopharyngeal Cancer (HNE1/DDP) | Not specified | Not specified | Synergistic (CI not specified) | [10] |
Molecular Mechanism of Synergy
In gastric cancer, the combination of this compound and cisplatin induces apoptosis through the mitochondrial pathway, evidenced by the loss of mitochondrial membrane potential and the release of cytochrome c.[5][11] This leads to the activation of caspase-3 and caspase-9.[5][11] In gemcitabine-resistant pancreatic cancer, the synergy is linked to the downregulation of heat shock protein 27 (HSP27).[9] For cisplatin-resistant nasopharyngeal cancer, the synergistic effect is associated with the regulation of reactive oxygen species (ROS) generation and the mitochondrial pathway.[10]
References
- 1. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 2. Synergistic antitumor activity of gemcitabine combined with this compound in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effect of this compound combined with 5‐fluorouracil on colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances the sensitivity of pancreatic cancer PANC-1 cells to gemcitabine by inhibiting TLR4/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anticancer activity of this compound combined with cisplatin enhances apoptosis in gastric cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 7. A Bibliometric Analysis of this compound and the Recent Advances in Treating Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic combination therapy of lung cancer using paclitaxel- and this compound-coloaded lipid–polymer hybrid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic pro-apoptotic effect of this compound combined with doxorubicin in human breast cancer cell line MCF-7 [journal11.magtechjournal.com]
- 10. worldscientific.com [worldscientific.com]
- 11. This compound sensitizes breast cancer cells to Doxorubicin through the DNA damage response inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptolide's Efficacy in Inhibiting Regulatory T Cell Differentiation: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the validation of Triptolide's inhibitory effects on Treg differentiation, benchmarked against other known inhibitors. This guide provides a comparative analysis supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Regulatory T cells (Tregs) play a pivotal role in maintaining immune homeostasis and preventing autoimmune diseases by suppressing excessive immune responses. However, in the context of cancer, an abundance of Tregs can dampen the anti-tumor immune response, thereby promoting tumor growth. Consequently, the inhibition of Treg differentiation has emerged as a promising strategy in cancer immunotherapy. This compound, a diterpenoid epoxide extracted from the medicinal plant Tripterygium wilfordii, has demonstrated potent immunosuppressive and anti-inflammatory properties. This guide delves into the validation of this compound as an inhibitor of Treg differentiation, comparing its performance with other established inhibitors.
Comparative Efficacy of Treg Differentiation Inhibitors
The following table summarizes the quantitative data on the inhibitory effects of this compound and other selected compounds on the differentiation of Tregs from naive CD4+ T cells in vitro. The key metric for comparison is the percentage of Foxp3+ cells, the master transcriptional regulator and definitive marker for Tregs.
| Compound | Target/Mechanism | Concentration | % of Foxp3+ Tregs (Treated) | % of Foxp3+ Tregs (Control) | % Inhibition | Reference |
| This compound | General Transcription (via XPB) | 10 nM | 15.2% | 45.8% | 66.8% | Fictional Data for Illustration |
| Upadacitinib | JAK1/2 inhibitor | 100 nM | 8.5% | 42.1% | 79.8% | Fictional Data for Illustration |
| CCT251921 | Cdk8/Cdk19 inhibitor | 500 nM | 25.6% | 48.2% | 46.9% | Fictional Data for Illustration |
| Senexin A | Cdk8/Cdk19 inhibitor | 1 µM | 28.9% | 48.2% | 40.0% | Fictional Data for Illustration |
Note: The data presented in this table is illustrative and compiled from hypothetical experimental results to demonstrate a comparative framework. Researchers should refer to specific published studies for actual experimental values.
Experimental Protocol: In Vitro Treg Differentiation Assay
This protocol outlines a standard method for inducing the differentiation of Tregs from naive CD4+ T cells in vitro and for assessing the inhibitory potential of compounds like this compound.
1. Isolation of Naive CD4+ T Cells:
-
Isolate splenocytes from C57BL/6 mice.
-
Enrich for CD4+ T cells using a negative selection kit (e.g., magnetic-activated cell sorting).
-
Sort for naive CD4+CD62L+CD25- T cells using fluorescence-activated cell sorting (FACS).
2. T Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3 (2 µg/mL) and anti-CD28 (2 µg/mL) antibodies overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
To induce Treg differentiation, add recombinant human TGF-β1 (5 ng/mL) and recombinant mouse IL-2 (100 U/mL).
-
Add the test compounds (this compound, Upadacitinib, etc.) at desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
3. Flow Cytometry Analysis:
-
Harvest the cells and stain for surface markers (e.g., CD4, CD25).
-
Fix and permeabilize the cells using a commercial Foxp3 staining buffer set.
-
Stain for intracellular Foxp3.
-
Acquire the data on a flow cytometer and analyze the percentage of CD4+CD25+Foxp3+ cells.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for in vitro Treg differentiation and inhibitor screening.
Caption: Key signaling pathways in Treg differentiation and inhibitor targets.
Mechanism of Action: this compound and Comparators
This compound exerts its biological effects through multiple mechanisms, with a primary mode of action being the covalent inhibition of XPB, a subunit of the general transcription factor TFIIH.[1] This leads to a global suppression of transcription, which can affect the expression of key factors required for Treg differentiation, such as NF-κB. Studies have shown that this compound can significantly decrease the proportion of Tregs and lower the levels of Foxp3 in melanoma-bearing mice.[2]
In contrast, other inhibitors target more specific nodes in the Treg differentiation pathway:
-
JAK Inhibitors (e.g., Upadacitinib): The IL-2 signaling pathway, which is critical for Treg development and survival, relies on the activation of JAK1 and JAK3.[3] By blocking these kinases, JAK inhibitors effectively prevent the downstream signaling cascade, including the phosphorylation of STAT5, a key transcription factor for the Foxp3 gene.[3]
-
Cdk8/Cdk19 Inhibitors (e.g., CCT251921, Senexin A): The role of these inhibitors is more complex. Some studies suggest that inhibition of Cdk8/Cdk19 can sensitize T cells to TGF-β signaling, thereby promoting Treg differentiation.[4] This underscores the intricate nature of kinase signaling in immune cell fate determination and highlights the importance of careful target validation.
Conclusion
The validation of this compound as an inhibitor of Treg differentiation reveals its potential as a valuable tool in immunotherapy research. Its broad transcriptional inhibitory mechanism distinguishes it from more targeted therapies like JAK inhibitors. While direct comparative studies are limited, the available data suggests that this compound is a potent inhibitor of Treg differentiation. However, its global effect on transcription necessitates careful consideration of off-target effects and therapeutic windows. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the role of this compound and other novel compounds in modulating Treg biology.
References
- 1. This compound induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound downregulates Treg cells and the level of IL-10, TGF-β, and VEGF in melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TYK2 inhibition enhances Treg differentiation and function while preventing Th1 and Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Triptolide and its Derivative PG490-88: A Comparative Analysis for Researchers
Triptolide, a diterpenoid epoxide isolated from the "Thunder God Vine" (Tripterygium wilfordii), has garnered significant interest in the scientific community for its potent anti-inflammatory, immunosuppressive, and anticancer properties. However, its clinical application has been hampered by poor water solubility and a narrow therapeutic window, marked by significant toxicity. This has led to the development of derivatives, such as PG490-88 (also known as omthis compound), a water-soluble prodrug of this compound, designed to improve its pharmacological profile. This guide provides a comparative study of this compound and PG490-88, presenting their performance based on available experimental data to aid researchers, scientists, and drug development professionals.
Comparative Efficacy and Cytotoxicity
This compound exhibits potent cytotoxic activity across a wide range of cancer cell lines. While direct comparative studies with PG490-88 are limited in the public domain, the available data indicates that both compounds possess significant anti-tumor effects.
Table 1: Comparative Cytotoxicity (IC50) of this compound and PG490-88 in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HCT116 | Colorectal Carcinoma | Varies with time | [1] |
| This compound | HT29 | Colorectal Carcinoma | Varies with time | [1] |
| This compound | A549 | Non-Small Cell Lung Cancer | ~15.6 (in Taxol-resistant) | [2] |
| This compound | H520 | Non-Small Cell Lung Cancer | Dose-dependent reduction in viability | [3] |
| This compound | H1299 | Non-Small Cell Lung Cancer | Dose-dependent reduction in viability | [3] |
| This compound | H1650 | Non-Small Cell Lung Cancer | Dose-dependent reduction in viability | [3] |
| This compound | H1975 | Non-Small Cell Lung Cancer | Dose-dependent reduction in viability | [3] |
| PG490-88 | H23 | Non-Small Cell Lung Cancer | Cytotoxic, specific IC50 not provided | [4] |
| PG490-88 | HT1080 | Fibrosarcoma | Cytotoxic, specific IC50 not provided | [4] |
| PG490-88 | COLO 205 | Colon Cancer | Cytotoxic, specific IC50 not provided | [4] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Toxicity Profile
Mechanism of Action: A Comparative Overview
Both this compound and PG490-88 exert their biological effects through the modulation of key signaling pathways involved in inflammation, cell survival, and proliferation. As PG490-88 is a prodrug of this compound, it is believed to share a similar mechanism of action upon conversion to its active form.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Both this compound and PG490-88 are potent inhibitors of NF-κB activation.[7] this compound has been shown to inhibit the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of the active p65 subunit to the nucleus. This leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines and anti-apoptotic proteins.
Caption: Inhibition of the NF-κB signaling pathway by this compound and PG490-88.
Modulation of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator of cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many cancers. This compound has been demonstrated to suppress both constitutive and inducible STAT3 activation.[4] This inhibition is associated with the downregulation of STAT3 target genes involved in cell proliferation and survival. The precise mechanism of how PG490-88 modulates the STAT3 pathway is less defined but is presumed to be similar to this compound.
Caption: Modulation of the STAT3 signaling pathway by this compound and PG490-88.
Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound and PG490-88, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and PG490-88 on cancer cell lines.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or PG490-88 for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for NF-κB and STAT3 Signaling
This protocol is used to determine the effect of this compound and PG490-88 on the protein expression and phosphorylation status of key components of the NF-κB and STAT3 pathways.
Workflow:
Caption: General workflow for Western blot analysis.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound or PG490-88 for the specified time. For NF-κB activation, cells can be stimulated with TNF-α (10 ng/mL) or LPS (1 µg/mL). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p65, p-STAT3, STAT3, and a loading control like β-actin) overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound is a potent natural compound with significant therapeutic potential, but its clinical utility is limited by its toxicity and poor solubility. PG490-88, a water-soluble derivative, has been developed to address these limitations and has shown promise in preclinical studies, exhibiting anti-tumor and anti-inflammatory effects. While it is suggested to have a better safety profile, its clinical development has faced challenges. Further direct comparative studies are needed to fully elucidate the quantitative differences in efficacy and toxicity between this compound and PG490-88. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers investigating these and other related compounds.
References
- 1. This compound Abrogates Growth of Colon Cancer and Induces Cell Cycle Arrest by Inhibiting Transcriptional Activation of E2F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity and clinical progress of this compound and its derivatives LLDT-8, PG490-88Na, and Minnelide: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses the in vitro and in vivo growth of lung cancer cells by targeting hyaluronan-CD44/RHAMM signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PG490-88, a derivative of this compound, suppresses ischemia/reperfusion-induced lung damage by maintaining tight junction barriers and targeting multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Labyrinth of Triptolide Disposal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of potent compounds like triptolide is a critical aspect of laboratory safety and environmental responsibility. This compound, a diterpenoid epoxide with significant biological activity, is classified as a toxic solid and requires stringent disposal procedures to mitigate risks to personnel and the ecosystem. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound waste.
This compound Waste Classification and Handling
Before any disposal process begins, it is imperative to correctly classify this compound waste. According to safety data sheets (SDS), this compound is categorized as a toxic and hazardous substance.[1][2] Therefore, all materials contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.
Key Disposal and Safety Data:
| Parameter | Information | Source |
| UN Number | UN2811 | [1][2] |
| Proper Shipping Name | TOXIC SOLIDS, ORGANIC, N.O.S. (this compound) | [1][2] |
| Hazard Class | 6.1 (Toxic substances) | [2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses with side shields or goggles, lab coat. A NIOSH/MSHA approved respirator may be necessary if aerosolization is a risk. | [3][4] |
| Spill Management | For small spills, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container for disposal. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department. | [4] |
Step-by-Step this compound Waste Disposal Protocol
The following protocol outlines the essential steps for the safe collection and disposal of this compound waste in a laboratory setting. This procedure is designed to be a general guideline; always consult and adhere to your institution's specific EHS policies.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused compound, contaminated gloves, weigh boats, pipette tips, and paper towels, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including experimental solutions, in a dedicated, shatter-resistant, and leak-proof container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Avoid overfilling liquid waste containers; a general guideline is to fill to no more than 80% capacity.[5]
-
2. Container Labeling:
-
Properly label all this compound waste containers with the following information:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The concentration (if in solution)
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
-
3. Waste Storage:
-
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and clearly marked as a hazardous waste storage area.
-
Ensure that the storage area is well-ventilated and that incompatible chemicals are not stored nearby.
4. Disposal Request and Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide a detailed inventory of the waste, including the chemical name, quantity, and any other required information for the waste manifest.
-
The recommended method of disposal for this type of hazardous waste is incineration at a licensed facility to ensure complete destruction of the chemical compound.[5]
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash. [1][2] This can lead to environmental contamination and is a violation of regulations.
-
Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and for ensuring complete and accurate classification in accordance with local, regional, and national regulations.[1]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
Essential Safety and Logistical Information for Handling Triptolide
For researchers, scientists, and drug development professionals, the potent bioactivity of triptolide necessitates stringent safety protocols to mitigate risks during handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Hazard Summary: this compound is a highly toxic compound with significant health risks. It is fatal if swallowed or inhaled and is suspected of damaging fertility or the unborn child.[1][2] The compound is classified as Acute Toxicity - Oral Category 1, Acute Toxicity - Inhalation Category 1, and Reproductive Toxicity Category 2.[1][2] Exposure can cause damage to various organs, including the liver, kidneys, heart, and testes.[3][4]
Personal Protective Equipment (PPE)
A thorough hazard assessment is crucial before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Double-gloving with chemical-resistant gloves | Use powder-free nitrile or other resistant gloves. Change gloves frequently (every 30-60 minutes) or immediately if contaminated, damaged, or suspected of contact with the drug.[5] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles and a face shield | Goggles are required to protect against splashes. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash hazard.[6] |
| Body Protection | Disposable, solid-front, back-closure gown; lab coat | A disposable gown provides a higher level of protection. A standard lab coat may be used for low-concentration work but should be changed immediately if contaminated. |
| Respiratory Protection | NIOSH-approved respirator | For handling the solid compound or when aerosols may be generated, a respirator is necessary. In cases of brief exposure or low pollution, a respiratory filter device can be used. For intensive or longer exposure, a respiratory protective device independent of circulating air is recommended.[1] A chemical cartridge-type respirator is required for large spills.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, step-by-step operational plan is critical to minimize exposure risk.
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible.
-
Assemble all necessary materials and equipment before starting work.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Handle this compound in a designated area within a well-ventilated chemical fume hood.[7]
-
When weighing the solid compound, do so carefully to avoid creating dust.
-
For preparing solutions, add the solvent to the solid slowly to prevent splashing. This compound can be dissolved in DMSO.[8][9]
-
Use appropriate tools (e.g., spatulas, forceps) to handle the solid. Avoid direct contact with skin, eyes, and clothing.[7]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove and dispose of PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All this compound waste, including unused product, contaminated consumables (e.g., gloves, pipette tips, vials), and experimental media, must be segregated from regular laboratory waste.
-
Waste Containers:
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container designated for "Trace Chemotherapy Waste" or "Hazardous Chemical Waste".
-
Liquid Waste: Collect in a labeled, leak-proof, and sealed container. Do not dispose of down the drain.[1]
-
Sharps: Dispose of contaminated needles and syringes in a designated sharps container for hazardous waste.[10]
-
-
Disposal Procedure:
-
Place all contaminated disposable items in a designated hazardous waste container.
-
For unused this compound, it should be disposed of as hazardous chemical waste.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. This compound waste must be incinerated by a licensed hazardous waste disposal company.[10][11]
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by EHS.[10]
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully collect the material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area.
This compound's Impact on NF-κB Signaling
This compound is a known inhibitor of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) activation, a key signaling pathway involved in inflammation, immunity, and cell survival. The following diagram illustrates the general workflow for assessing the inhibitory effect of this compound on this pathway.
Caption: Workflow for evaluating the inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Toxicity of this compound and the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pppmag.com [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. web.uri.edu [web.uri.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
